molecular formula C6H14ClNO B1469899 4,4-Dimethylpyrrolidin-3-ol hydrochloride CAS No. 1795504-80-1

4,4-Dimethylpyrrolidin-3-ol hydrochloride

Cat. No.: B1469899
CAS No.: 1795504-80-1
M. Wt: 151.63 g/mol
InChI Key: CJEZDLLOUKRCJG-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-dimethylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEZDLLOUKRCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795504-80-1
Record name 4,4-dimethylpyrrolidin-3-ol hydrochloride
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Foundational & Exploratory

A Technical Guide to 4,4-Dimethylpyrrolidin-3-ol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpyrrolidin-3-ol hydrochloride is a heterocyclic organic compound belonging to the pyrrolidine class. Pyrrolidines are five-membered nitrogen-containing rings that form the core structure of many natural products, pharmaceuticals, and catalysts. The presence of a hydroxyl group and gem-dimethyl substitution on the pyrrolidine ring makes this molecule a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various experimental and developmental settings. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application. These properties dictate its behavior in chemical reactions, its formulation characteristics, and the methods for its identification and quantification.

Core Chemical Properties

The inherent structure and composition of this compound define its reactivity and physical state.

PropertyValueSource
IUPAC Name 4,4-dimethylpyrrolidin-3-ol;hydrochloride
CAS Number 1795504-80-1[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance Typically a solid
Storage Store at 2-8°C for long-term stability.[2]

Rationale for Hydrochloride Salt: The conversion of the basic pyrrolidine nitrogen to its hydrochloride salt is a standard practice in organic and medicinal chemistry. This transformation typically converts the often-oily free base into a more stable, crystalline solid. This enhances handling, improves shelf-life, and increases solubility in aqueous or protic solvents, which is highly advantageous for biological assays and certain reaction conditions.

Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons (two singlets), the methylene protons on the pyrrolidine ring (complex multiplets), the methine proton adjacent to the hydroxyl group, and exchangeable protons from the hydroxyl and amine hydrochloride groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display signals corresponding to the two distinct methyl carbons, the quaternary carbon at the 4-position, the carbon bearing the hydroxyl group (C3), and the two carbons adjacent to the nitrogen atom (C2 and C5).

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak for the free base (C₆H₁₃NO) upon loss of HCl, allowing for confirmation of the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3400 cm⁻¹ region, indicative of the O-H stretch of the alcohol. A broad absorption around 2700-3000 cm⁻¹ would correspond to the N-H stretch of the ammonium salt. C-H and C-N stretching vibrations would also be present.

Synthesis and Chemical Reactivity

The synthesis of substituted pyrrolidines is a key area of research due to their prevalence in bioactive molecules.[3] These compounds often serve as crucial intermediates in the production of various pharmaceuticals.[3]

General Synthesis Approach

The synthesis of 4,4-disubstituted pyrrolidinols often involves multi-step sequences starting from acyclic precursors. A common strategy involves the formation of a γ-amino ketone or related intermediate, which then undergoes intramolecular cyclization.

A plausible synthetic pathway for 4,4-Dimethylpyrrolidin-3-ol could be conceptualized as follows:

G cluster_0 Synthesis Pathway A Starting Material (e.g., Substituted Butyronitrile) B Intermediate Formation (e.g., γ-Amino Ketone) A->B Alkylation/ Addition C Intramolecular Cyclization B->C Base or Acid Catalysis D Reduction of Ketone C->D Reducing Agent (e.g., NaBH4) E Final Product (4,4-Dimethylpyrrolidin-3-ol) D->E F Salt Formation (HCl) E->F HCl in Ether/Dioxane G Target Molecule (Hydrochloride Salt) F->G

Caption: Conceptual synthesis workflow for this compound.

This generalized pathway highlights key transformations. For instance, the reduction of a nitrile group followed by in situ intramolecular cyclization is a documented method for creating chiral 3-hydroxypyrrolidine compounds.[4] Similarly, 4,4-disubstituted-3-oxopyrrolidones are valuable intermediates that can be reduced to the corresponding 3-hydroxypyrrolidones.[5]

Key Reactions and Functional Group Transformations

The functional groups of this compound—a secondary amine and a secondary alcohol—are sites for a variety of chemical transformations.

  • N-Functionalization: The secondary amine can be alkylated, acylated, or used in reductive amination reactions to introduce a wide range of substituents. This is a cornerstone of library synthesis in drug discovery.

  • O-Functionalization: The hydroxyl group can be esterified, etherified, or oxidized to a ketone. It can also be displaced via nucleophilic substitution, for example, in a Mitsunobu reaction or after conversion to a better leaving group (e.g., mesylate or tosylate). This allows for the introduction of other functionalities like fluorine, which is a common bioisostere for a hydroxyl group in medicinal chemistry.[6]

Applications in Drug Discovery and Development

The true value of a chemical building block is realized in its application. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. The development of novel drugs increasingly relies on computational methods, or in silico drug screening, to predict the properties and potential targets of new molecules.[7][8]

Role as a Synthetic Intermediate

This compound is primarily used as an intermediate for the synthesis of more complex molecules. The gem-dimethyl group can confer specific conformational properties or block metabolic pathways, which can be advantageous for drug design. For example, similar pyrrolidine structures are integral to antihistamines and other centrally-acting agents.[9]

Incorporation into Bioactive Scaffolds

The combination of a chiral center (at C3), a hydrogen bond donor/acceptor (the hydroxyl group), and a basic nitrogen center makes this scaffold ideal for creating molecules that can interact with biological targets like enzymes and receptors. The development of novel anti-infectives, for instance, often targets enzymes in pathways essential for pathogens but absent in humans, such as the MEP pathway in Mycobacterium tuberculosis.[10] Building blocks like this pyrrolidinol could be used to synthesize inhibitors for such targets.

Experimental Protocol: N-Boc Protection

Protecting the pyrrolidine nitrogen is a common first step before modifying other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability and ease of removal.

Objective: To protect the secondary amine of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Neutralization: Suspend 1.0 equivalent of this compound in DCM.

  • Add 1.1 equivalents of a base (e.g., triethylamine) to the suspension and stir for 10-15 minutes at room temperature. This step is crucial to liberate the free amine from its hydrochloride salt.

  • Protection Reaction: To the resulting mixture, add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) either as a solid or dissolved in a small amount of DCM.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc-4,4-dimethylpyrrolidin-3-ol.

Self-Validation: The success of the reaction is confirmed by TLC analysis showing the disappearance of the starting material and the appearance of a new, less polar spot. The final product structure is confirmed by NMR and Mass Spectrometry.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

  • Hazard Identification: Similar amino alcohols are known to cause skin and serious eye irritation.[11][12] Harmful if swallowed and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Keep the container tightly closed and store in a cool, dry place as recommended (2-8°C).[2]

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its distinct structural features—a pyrrolidine core, a gem-dimethyl group, and a secondary alcohol—provide a versatile platform for creating diverse and complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the laboratory. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined intermediates will remain a cornerstone of innovation in medicinal chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53622911, 2,4-Dimethylpyrrolidine hydrochloride. Retrieved from [Link]

  • Krasavin, M., et al. (2020). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69805812, (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride. Retrieved from [Link]

  • Reddy, P. R., et al. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). Google Patents.
  • Li, J., et al. (2011). Preparation method of pyrrolidine. Google Patents.
  • ResearchGate (2023). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]

  • Rüther, P., et al. (2021). Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. National Institutes of Health. Retrieved from [Link]

  • Mashabela, G. T., et al. (2022). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98210, 4-Hydroxypyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

  • Lee, K., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Alichem (n.d.). 3,3-difluoro-4,4-dimethyl-pyrrolidine;hydrochloride. Retrieved from [Link]

  • Mashabela, G. T., et al. (2022). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,4-Dimethylpyrrolidin-3-ol Hydrochloride: Synthesis, Structure, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,4-Dimethylpyrrolidin-3-ol Scaffold

Within the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, prized for its three-dimensional architecture and its capacity to present substituents in well-defined spatial orientations.[1] This non-planar, saturated heterocycle offers a significant advantage over flat, aromatic systems by enabling a more comprehensive exploration of the pharmacophore space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] The strategic introduction of substituents onto the pyrrolidine core allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity, all of which are pivotal in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide focuses on a specific, yet highly valuable, derivative: 4,4-Dimethylpyrrolidin-3-ol hydrochloride . The gem-dimethyl group at the C4 position introduces a conformational constraint, locking the pyrrolidine ring into a limited set of pucker conformations. This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity. The hydroxyl group at the C3 position provides a crucial hydrogen bond donor and acceptor, a common feature for engaging with active sites of enzymes and receptors. This technical guide will provide an in-depth analysis of the molecular structure, a robust synthetic protocol, detailed structural characterization, and a discussion of its applications as a key building block for drug development professionals.

Physicochemical and Structural Properties

The hydrochloride salt of 4,4-Dimethylpyrrolidin-3-ol is typically a stable, crystalline solid, which is advantageous for purification and handling in a laboratory setting.[3][4] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1795504-80-1[3][4]
Molecular Formula C₆H₁₄ClNO[3][4]
Molecular Weight 151.63 g/mol [3][4]
SMILES OC1CNCC1(C)C.[H]Cl[3][4]
Predicted XlogP 0.1[5]
Topological Polar Surface Area (TPSA) 32.26 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Storage Conditions Sealed in dry, 2-8°C[3][4]

Synthesis and Mechanism: A Multi-Step Approach to a Valuable Building Block

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available commercial reagents. The strategy outlined here is adapted from a robust procedure for the synthesis of 4,4-disubstituted-3-oxopyrrolidones, followed by a stereoselective reduction of the ketone and subsequent salt formation.[6] The key intermediate is an N-protected 4,4-dimethyl-3-oxopyrrolidone. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.[7][8]

Overall Synthetic Workflow

Synthesis_Workflow A N-Boc-glycine ethyl ester + Acetone B N-Boc-3-hydroxy-4,4-dimethylpyrrolidine-2-one A->B  Aldol Condensation   C N-Boc-4,4-dimethyl-3-oxopyrrolidone B->C  Oxidation (e.g., Swern or DMP)   D N-Boc-4,4-dimethylpyrrolidin-3-ol C->D  Reduction (e.g., NaBH4)   E This compound D->E  Boc Deprotection / HCl Salt Formation  

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-4,4-dimethyl-3-oxopyrrolidone (Intermediate C)

Rationale: This step constructs the core pyrrolidone ring with the desired gem-dimethyl substitution pattern. An aldol condensation followed by oxidation is a common and effective strategy.

  • To a solution of N-Boc-glycine ethyl ester (1.0 equiv.) and acetone (1.5 equiv.) in an appropriate solvent like THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol addition product.

  • Dissolve the crude alcohol in dichloromethane (DCM). To this solution at -78 °C, add Dess-Martin periodinane (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-Boc-4,4-dimethyl-3-oxopyrrolidone as a solid.

Step 2: Synthesis of N-Boc-4,4-dimethylpyrrolidin-3-ol (Intermediate D)

Rationale: This step involves the reduction of the ketone to the desired alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

  • Dissolve N-Boc-4,4-dimethyl-3-oxopyrrolidone (1.0 equiv.) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4,4-dimethylpyrrolidin-3-ol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Target Compound E)

Rationale: The final step removes the Boc protecting group and simultaneously forms the hydrochloride salt, which aids in purification by crystallization.[7]

  • Dissolve the crude N-Boc-4,4-dimethylpyrrolidin-3-ol in a minimal amount of 1,4-dioxane or diethyl ether.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (3.0 equiv.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours, during which a precipitate should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.[6]

Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The gem-dimethyl groups will appear as two distinct singlets. Protons on the pyrrolidine ring will show characteristic splitting patterns.

  • δ 1.10-1.25 (s, 6H): Two singlets for the diastereotopic methyl groups at the C4 position.

  • δ 3.20-3.40 (m, 2H): Multiplet corresponding to the protons at the C5 position (adjacent to the nitrogen).

  • δ 3.50-3.65 (m, 2H): Multiplet for the protons at the C2 position (also adjacent to the nitrogen).

  • δ 4.20-4.30 (t, 1H): A triplet for the proton at the C3 position, coupled to the C2 protons.

  • δ 4.90 (s, br, 3H): A broad singlet corresponding to the exchangeable protons of the hydroxyl group and the protonated amine (NH₂⁺), which will exchange with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The carbon NMR will show six distinct signals, corresponding to each unique carbon atom in the structure.

  • δ 20-25 (2C): Two signals for the two methyl carbons.

  • δ 40-45 (1C): Signal for the quaternary carbon at C4.

  • δ 50-55 (1C): Signal for the C5 methylene carbon.

  • δ 55-60 (1C): Signal for the C2 methylene carbon.

  • δ 70-75 (1C): Signal for the C3 methine carbon bearing the hydroxyl group.

Caption: Predicted NMR spectral correlations for the core structure.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.

  • 3200-3500 cm⁻¹ (broad): O-H stretching of the alcohol group.

  • 2400-2800 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt (R₂NH₂⁺).[9]

  • 2850-2960 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • 1050-1150 cm⁻¹: C-O stretching of the secondary alcohol.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected base peak would be the molecular ion of the free base [M+H]⁺.

  • [M+H]⁺: Calculated for C₆H₁₄NO⁺: m/z 116.1070. Predicted data suggests a collision cross section of approximately 124.3 Ų.[5]

  • Fragmentation: Common fragmentation pathways would involve the loss of water ([M+H-H₂O]⁺) to give an ion at m/z 98.0964, and cleavage of the pyrrolidine ring.

Applications in Drug Development: A Scaffold for Potent Enzyme Inhibitors

The 3-hydroxy-4-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, frequently employed in the design of enzyme inhibitors. Its rigid, three-dimensional structure allows for precise positioning of key functional groups within an enzyme's active site. This compound serves as a valuable building block for introducing this motif into larger, more complex molecules.

Inhibition of Beta-Secretase 1 (BACE1)

BACE1 is a primary therapeutic target for Alzheimer's disease, as it is a key enzyme in the amyloidogenic pathway that produces neurotoxic amyloid-β peptides.[10] Numerous potent BACE1 inhibitors incorporate a 3-hydroxypyrrolidine core.[2][3] The hydroxyl group often forms a critical hydrogen bond interaction with the catalytic aspartate residues in the BACE1 active site. The gem-dimethyl group at the C4 position can interact with hydrophobic pockets within the enzyme, such as the S2' subsite, enhancing binding affinity and selectivity.[10][11] The synthesis of libraries of molecules based on this scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.[2][3]

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer metastasis, arthritis, and cardiovascular diseases.[12][13] The 3-hydroxypyrrolidine scaffold has been utilized in the design of potent and selective MMP inhibitors.[1][5] The hydroxyl group can coordinate with the catalytic zinc ion in the active site, while substituents on the pyrrolidine ring and nitrogen atom can be varied to achieve selectivity for different MMP isoforms. The conformational constraint provided by the 4,4-dimethyl substitution can be exploited to design inhibitors with improved binding to the S1' pocket of certain MMPs.[12]

Drug_Development_Pathway cluster_scaffold Core Building Block cluster_process Drug Discovery Process cluster_targets Therapeutic Targets Scaffold 4,4-Dimethylpyrrolidin-3-ol Hydrochloride Library Library Synthesis (SAR Exploration) Scaffold->Library Screening High-Throughput Screening Library->Screening Biological Assays Lead_Opt Lead Optimization Screening->Lead_Opt Hit Identification Candidate Preclinical Candidate Lead_Opt->Candidate BACE1 BACE1 Inhibitors (Alzheimer's Disease) Candidate->BACE1 MMPs MMP Inhibitors (Cancer, Inflammation) Candidate->MMPs

Caption: Role of the scaffold in the drug discovery pipeline.

Conclusion

This compound is a strategically important building block for researchers, scientists, and drug development professionals. Its conformationally constrained, three-dimensional structure, combined with a key hydrogen-bonding hydroxyl group, makes it an ideal scaffold for the design of potent and selective enzyme inhibitors. The synthetic route presented herein is robust and scalable, providing reliable access to this valuable compound. While experimental spectroscopic data is not widely disseminated, a thorough understanding of its structure allows for accurate prediction of its spectral properties, aiding in its characterization. Its demonstrated potential in the development of inhibitors for critical therapeutic targets such as BACE1 and MMPs underscores its significance in the ongoing quest for novel therapeutics.

References

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An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, prized for the structural complexity and desirable physicochemical properties it imparts to novel therapeutic agents. The gem-dimethyl substitution on the pyrrolidine ring offers a unique conformational constraint, which can be pivotal for enhancing binding affinity and metabolic stability. This guide provides a comprehensive overview of a robust synthetic pathway to 4,4-Dimethylpyrrolidin-3-ol hydrochloride, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization workflow. By integrating expert insights with established analytical techniques, this document serves as a practical resource for chemists engaged in the synthesis of advanced heterocyclic scaffolds for drug discovery.

Introduction: The Significance of the 4,4-Dimethylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous motif in a vast array of biologically active compounds and natural products.[1][2][3] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems, a feature critical for successful drug design.[1] The introduction of a gem-dimethyl group at the C4 position, as in 4,4-Dimethylpyrrolidin-3-ol, offers several strategic advantages in drug development:

  • Conformational Rigidity: The steric bulk of the gem-dimethyl group restricts the puckering of the pyrrolidine ring, leading to a more defined and predictable conformation. This rigidity can lock a molecule into its bioactive conformation, enhancing its interaction with a biological target.

  • Metabolic Stability: The quaternary carbon center is not susceptible to enzymatic oxidation, a common metabolic pathway. This can block metabolic degradation at that position, potentially increasing the half-life and bioavailability of a drug candidate.

  • Improved Physicochemical Properties: The substitution pattern can influence properties such as solubility and lipophilicity, which are crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.

Given these advantages, 4,4-Dimethylpyrrolidin-3-ol serves as a key intermediate in the synthesis of novel therapeutics, including antagonists for various receptors and enzyme inhibitors. This guide focuses on a common and efficient synthetic route starting from a protected 4,4-dimethylpyrrolidin-3-one precursor.

Synthetic Pathway: From Ketone to Chiral Alcohol

The most direct and widely employed strategy for synthesizing 4,4-Dimethylpyrrolidin-3-ol is the reduction of the corresponding ketone, 4,4-dimethylpyrrolidin-3-one. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical for achieving high yield and selectivity.

Rationale for the Synthetic Approach

The chosen pathway involves two primary steps: the reduction of a Boc-protected pyrrolidinone intermediate, followed by the deprotection and formation of the hydrochloride salt.

  • N-Boc Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is essential for several reasons:

    • It prevents the amine from acting as a base, which could interfere with certain reducing agents.

    • It enhances the solubility of the intermediates in common organic solvents.

    • It prevents the nitrogen from participating in unwanted side reactions.

  • Ketone Reduction: Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective hydride donor, ideal for the reduction of ketones to secondary alcohols. Its chemoselectivity ensures that the Boc-protecting group remains intact during the reaction. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could cleave the carbamate and are therefore less suitable for this transformation.

  • Deprotection and Salt Formation: The Boc group is efficiently removed under acidic conditions. Using hydrochloric acid (HCl) not only cleaves the protecting group but also protonates the resulting free amine, forming the stable and often crystalline hydrochloride salt in a single step.[4] This facilitates purification and improves the handling and long-term stability of the final product.

Synthesis Workflow Diagram

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow Start Boc-4,4-dimethylpyrrolidin-3-one Intermediate Boc-4,4-dimethylpyrrolidin-3-ol Start->Intermediate NaBH₄, Methanol (Reduction) Product 4,4-Dimethylpyrrolidin-3-ol Hydrochloride Intermediate->Product HCl in Dioxane or Ether (Deprotection & Salt Formation)

Caption: Synthetic route from the N-Boc protected ketone to the final hydrochloride salt.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis and purification of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Notes
tert-Butyl 4,4-dimethyl-3-oxopyrrolidine-1-carboxylate227.291095777-19-0Starting Material
Sodium Borohydride (NaBH₄)37.8316940-66-2Reducing Agent; handle with care
Methanol (MeOH)32.0467-56-1Anhydrous grade recommended
Hydrochloric Acid (4M in 1,4-Dioxane)36.467647-01-0Deprotection reagent
Diethyl Ether (Et₂O)74.1260-29-7For precipitation and washing
Isopropanol (IPA)60.1067-63-0For recrystallization
Step 1: Reduction of the Ketone
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4,4-dimethyl-3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding acetone to consume any excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Boc-4,4-dimethylpyrrolidin-3-ol as a viscous oil or solid.

Step 2: Boc-Deprotection and Hydrochloride Salt Formation
  • Setup: Dissolve the crude Boc-4,4-dimethylpyrrolidin-3-ol from the previous step in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 eq) dropwise with stirring. A white precipitate should form immediately. Causality Note: The strong acid protonates the nitrogen of the Boc group, leading to its fragmentation into CO₂, isobutylene, and the free amine, which is then protonated by another equivalent of HCl to form the salt.

  • Precipitation: Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection and precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities and residual dioxane.[5]

  • Drying: Dry the solid under vacuum to obtain crude this compound.

Step 3: Purification by Recrystallization
  • Solvent Selection: The purity of the final product can be significantly improved by recrystallization.[6][7] A common and effective solvent system for pyrrolidinol hydrochlorides is isopropanol (IPA), sometimes with the addition of a co-solvent like diethyl ether to induce precipitation.[5]

  • Procedure: Dissolve the crude hydrochloride salt in a minimum amount of hot isopropanol.[7] If any impurities remain undissolved, perform a hot filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under high vacuum.

Characterization and Data Interpretation

Proper characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude Crude Product Pure Recrystallized Product Crude->Pure Recrystallization NMR ¹H & ¹³C NMR Pure->NMR Structural Confirmation MS Mass Spectrometry Pure->MS Molecular Weight Verification IR FT-IR Spectroscopy Pure->IR Functional Group ID MP Melting Point Pure->MP Purity Assessment

Caption: Workflow for the purification and analytical characterization of the final product.

Spectroscopic Data

The following tables summarize the expected data from key analytical techniques.

Table 1: ¹H NMR Spectroscopy Data (500 MHz, D₂O) Note: Chemical shifts (δ) are reported in ppm. The use of D₂O will cause the exchange of labile -OH and -NH₂⁺ protons, which may not be visible.

Proton AssignmentExpected δ (ppm)MultiplicityIntegration
CH (OH)~4.3 - 4.5m (multiplet)1H
CH ₂-N~3.2 - 3.5m (multiplet)4H
CH ₃ (gem-dimethyl)~1.1 - 1.3s (singlet)6H

Table 2: ¹³C NMR Spectroscopy Data (125 MHz, D₂O) Note: Chemical shifts (δ) are reported in ppm.

Carbon AssignmentExpected δ (ppm)
C H(OH)~75 - 78
C H₂-N (C2 & C5)~55 - 58
C (CH₃)₂~40 - 43
C(C H₃)₂~25 - 28

Table 3: Mass Spectrometry (ESI+)

ParameterExpected ValueNotes
Molecular FormulaC₆H₁₃NO(Free Base)
Exact Mass115.0997(Free Base)
[M+H]⁺ (Observed Ion)116.1070This is the ion typically observed for the free base.

Table 4: Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500 (broad)O-H stretchAlcohol
2400 - 2800 (broad)N-H stretchAmmonium salt
2850 - 3000C-H stretch (aliphatic)Alkane
1050 - 1150C-O stretchSecondary Alcohol

Stereochemical Considerations

The reduction of the prochiral ketone 4,4-dimethylpyrrolidin-3-one with an achiral reducing agent like NaBH₄ results in a racemic mixture of (R)- and (S)-4,4-dimethylpyrrolidin-3-ol. For many pharmaceutical applications, a single enantiomer is required.[8][9]

Achieving enantiopurity can be approached in two main ways:

  • Chiral Resolution: The racemic mixture can be separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral acid, followed by fractional crystallization and subsequent liberation of the enantiopure amine.

  • Asymmetric Synthesis: This is a more elegant and efficient approach where the reduction step itself is controlled to produce one enantiomer preferentially over the other. This typically involves the use of a chiral catalyst, such as those derived from oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction), which can deliver the hydride to one face of the ketone selectively, leading to high enantiomeric excess (ee).[10] The development of efficient asymmetric syntheses is a key area of research for producing enantiopure pyrrolidine derivatives.[11][12]

Conclusion

This technical guide has outlined a reliable and scalable synthesis of this compound, a valuable building block for drug discovery. By detailing the chemical rationale, providing a robust experimental protocol, and establishing a comprehensive characterization framework, this document provides researchers with the necessary tools to produce and validate this important chemical entity. The discussion on stereochemistry further highlights the path toward accessing enantiomerically pure versions, which are often critical for the development of modern, highly specific therapeutic agents.

References

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  • PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Retrieved from [Link]

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  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4,4-Dimethylpyrrolidin-3-ol hydrochloride, a key building block in contemporary drug discovery and development. For researchers and scientists, unambiguous structural confirmation is a prerequisite for advancing any chemical entity through the development pipeline. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for this purpose. In the absence of publicly available experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis of the expected spectral data. Each section details the theoretical underpinnings, outlines a standardized experimental protocol, and offers an in-depth interpretation of the predicted spectra, thereby providing a valuable framework for the characterization of this and related pyrrolidine derivatives.

Molecular Structure and Physicochemical Properties

This compound is a pyrrolidine derivative featuring a hydroxyl group at the 3-position and a gem-dimethyl substitution at the 4-position. The pyrrolidine nitrogen is protonated, forming a hydrochloride salt. This structure imparts specific chemical properties that are reflected in its spectroscopic signature.

  • Molecular Formula: C₆H₁₄ClNO[1]

  • Molecular Weight: 151.63 g/mol [1]

  • CAS Number: 1795504-80-1[1]

  • Predicted LogP: 0.3985[1]

  • Structure:

Caption: Predicted ¹H NMR correlations for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Theoretical Principles & Experimental Rationale

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. It requires minimal sample preparation and provides high-quality data. The key vibrational modes we expect to observe are the O-H stretch from the alcohol, the N⁺-H stretches from the ammonium salt, C-H stretches from the aliphatic portions, and C-N and C-O stretching vibrations.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200 - 3500Broad, StrongO-H StretchThe hydroxyl group will produce a characteristic broad absorption band due to hydrogen bonding.
~2400 - 2700Broad, MultipleN⁺-H₂ StretchThe stretching vibration of the N-H bonds in the secondary ammonium hydrochloride salt gives rise to a broad and complex absorption in this region. [2]
~2850 - 3000Medium-StrongC-H StretchAliphatic C-H stretching from the methyl and methylene groups.
~1470MediumC-H BendBending (scissoring) vibrations of the CH₂ groups.
~1050 - 1150StrongC-O StretchThe stretching vibration of the C-O bond in the secondary alcohol is typically a strong, distinct peak.
~1100 - 1250MediumC-N StretchThe C-N bond stretch in the aliphatic amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.

Theoretical Principles & Experimental Rationale

Electrospray Ionization (ESI) is the preferred ionization technique for polar, non-volatile molecules like amine hydrochlorides. It is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the molecular ion. The analysis would be performed in positive ion mode, as the pyrrolidine nitrogen is readily protonated.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

Predicted Mass Spectrum Data (ESI+)

The primary ion expected is the molecular ion of the free base, [M+H]⁺, where 'M' is the neutral 4,4-Dimethylpyrrolidin-3-ol molecule (C₆H₁₃NO, MW = 115.18). The hydrochloride is not covalently bonded and will not be part of the detected ion.

Predicted m/zIonRationale
~116.1[M+H]⁺This corresponds to the protonated molecule of the free base (C₆H₁₃NO + H⁺). This is expected to be the base peak. [3]
~98.1[M+H - H₂O]⁺A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da) from the protonated molecular ion. [3]

Conclusion

The comprehensive structural characterization of this compound relies on the synergistic application of NMR, IR, and MS. While this guide presents a predictive analysis based on established chemical principles, it provides a robust framework for what researchers should expect to observe. The predicted ¹H and ¹³C NMR spectra will confirm the core carbon-hydrogen framework and the specific chemical environments of each atom. FT-IR spectroscopy will verify the presence of key functional groups, notably the hydroxyl and secondary ammonium hydrochloride moieties. Finally, ESI-Mass Spectrometry will confirm the molecular weight of the parent compound. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, a critical step for its use in research and drug development.

References

  • PubChem. (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride. [Online] Available at: [Link]

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  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Online] Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Online] Available at: [Link]

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The 4,4-Dimethylpyrrolidine Scaffold: A Conformationally-Constrained Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Conformational Constraint

In the intricate landscape of medicinal chemistry, the pyrrolidine ring has long been revered as a privileged scaffold. Its three-dimensional, sp³-hybridized nature offers a significant advantage over flat, aromatic systems, enabling a more precise and multifaceted presentation of pharmacophoric elements to biological targets.[1][2] Within this esteemed class of heterocycles, the 4,4-dimethylpyrrolidine scaffold has emerged as a particularly powerful tool for drug designers. The introduction of a gem-dimethyl group at the C4 position imposes a significant conformational constraint, pre-organizing the molecule into a limited set of well-defined three-dimensional arrangements. This inherent rigidity can lead to substantial improvements in binding affinity, selectivity, and pharmacokinetic properties, making the 4,4-dimethylpyrrolidine core a highly sought-after motif in the development of novel therapeutics. This guide provides a comprehensive exploration of the biological significance of the 4,4-dimethylpyrrolidine scaffold, delving into its conformational intricacies, structure-activity relationships, synthetic accessibility, and its impact on drug metabolism and pharmacokinetics.

The Conformational Imperative: How the Gem-Dimethyl Group Shapes the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, often described as "envelope" and "twist" forms. The energy barrier between these conformations is low, allowing the ring to readily adapt its shape to fit into a binding pocket. However, this flexibility can come at an entropic cost upon binding. The strategic placement of a gem-dimethyl group at the C4 position dramatically alters this conformational landscape.

This phenomenon is a manifestation of the Thorpe-Ingold effect , where steric hindrance from the gem-dimethyl substituents compresses the C3-C4-C5 bond angle, favoring a more puckered conformation.[3][4] This steric constraint significantly raises the energy barrier for ring flipping, effectively locking the pyrrolidine into a more defined set of low-energy conformations.

Computational studies and spectroscopic analyses, such as NMR and X-ray crystallography, have been instrumental in elucidating the preferred puckering of the 4,4-dimethylpyrrolidine ring.[4][5] These studies often reveal a preference for an envelope conformation where the C4 atom is out of the plane of the other four atoms. This predictable conformational preference is a key asset in structure-based drug design, allowing for a more accurate prediction of how a ligand will interact with its target.

cluster_0 Unsubstituted Pyrrolidine cluster_1 4,4-Dimethylpyrrolidine Unsubstituted Pyrrolidine Unsubstituted Pyrrolidine 4,4-Dimethylpyrrolidine 4,4-Dimethylpyrrolidine Unsubstituted Pyrrolidine->4,4-Dimethylpyrrolidine  Thorpe-Ingold Effect Flexible Conformations Dynamic Equilibrium of Puckered Conformations Constrained Conformations Restricted Puckering (e.g., C4-endo/exo)

Caption: The Thorpe-Ingold effect, driven by the gem-dimethyl group, restricts the conformational flexibility of the pyrrolidine ring.

Structure-Activity Relationships: Translating Conformational Control into Biological Activity

The conformational rigidity imparted by the 4,4-dimethyl group has been leveraged across a diverse range of therapeutic targets to enhance potency and selectivity. By pre-organizing the pharmacophoric groups into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.

Case Study: Factor Xa Inhibitors

In the development of Factor Xa inhibitors for the treatment of thromboembolic diseases, the 4,4-disubstituted pyrrolidine scaffold was explored to improve the pharmacokinetic profile of lead compounds. The gem-dimethyl substitution at the C4 position was found to be crucial for blocking metabolic pathways that led to rapid clearance, thereby extending the in vivo half-life of the compounds. This modification, coupled with other structural optimizations, resulted in the discovery of potent and orally bioavailable Factor Xa inhibitors with improved duration of action.

Case Study: Caspase Inhibitors

The 4,4-disubstituted pyrrolidine moiety has also been incorporated into inhibitors of caspases, key enzymes involved in apoptosis. In a series of isatin-based caspase inhibitors, a 4,4-difluoropyrrolidine derivative demonstrated significantly enhanced inhibitory activity compared to its non-fluorinated or monosubstituted counterparts.[6] While this example involves difluoro substitution, it highlights the principle that substitution at the C4 position can profoundly influence biological activity. The gem-dimethyl group can similarly be used to fine-tune the steric and electronic properties of the scaffold to optimize interactions within the enzyme's active site.

Synthetic Strategies: Accessing the 4,4-Dimethylpyrrolidine Core

The utility of the 4,4-dimethylpyrrolidine scaffold in drug discovery is underpinned by the availability of robust and scalable synthetic routes to key building blocks. Two of the most common starting points are 4,4-dimethyl-2-pyrrolidinone and chiral 4,4-dimethylproline derivatives.

Synthesis of 4,4-Dimethyl-2-pyrrolidinone

A common laboratory-scale synthesis of 4,4-dimethyl-2-pyrrolidinone involves the reductive cyclization of a γ-nitro ester.

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-pyrrolidinone

  • Michael Addition: Isobutyraldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) to afford 4-methyl-4-nitro-2-pentanone.

  • Esterification and Reduction: The resulting nitro ketone is then esterified, for example, by reaction with ethyl bromoacetate, followed by reduction of the ketone functionality.

  • Reductive Cyclization: The γ-nitro ester is then subjected to catalytic hydrogenation (e.g., using Raney nickel or Pd/C) under pressure. This simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization to yield 4,4-dimethyl-2-pyrrolidinone.[7][8]

A Isobutyraldehyde + Nitromethane B Michael Addition A->B C 4-Methyl-4-nitro-2-pentanone B->C D Esterification & Reduction C->D E γ-Nitro Ester D->E F Catalytic Hydrogenation (Reductive Cyclization) E->F G 4,4-Dimethyl-2-pyrrolidinone F->G

Caption: Synthetic workflow for the preparation of 4,4-dimethyl-2-pyrrolidinone.

Synthesis of Chiral 4,4-Dimethylproline

The synthesis of enantiomerically pure 4,4-dimethylproline derivatives often starts from chiral precursors, such as hydroxyproline or pyroglutamic acid.

Experimental Protocol: Synthesis of (S)-4,4-Dimethylproline

  • Starting Material: The synthesis can commence with commercially available (2S,4R)-4-hydroxyproline.

  • Protection and Oxidation: The amine and carboxylic acid functionalities are protected (e.g., as Boc and methyl ester, respectively). The hydroxyl group is then oxidized to a ketone.

  • Gem-Dimethylation: The ketone is then converted to the gem-dimethyl group. This can be achieved through a Wittig reaction with methylenetriphenylphosphorane followed by hydrogenation, or via a two-step process involving the formation of a dithiolane and subsequent reduction.

  • Deprotection: Finally, the protecting groups are removed to yield (S)-4,4-dimethylproline.

Impact on Pharmacokinetics: Enhancing "Drug-Likeness"

The 4,4-dimethylpyrrolidine scaffold can significantly improve the pharmacokinetic profile of a drug candidate. The gem-dimethyl group can act as a "metabolic shield," blocking cytochrome P450-mediated oxidation at the C4 position, a common site of metabolism for unsubstituted pyrrolidines.[9][10] This can lead to a longer half-life and improved oral bioavailability.

Furthermore, the introduction of the gem-dimethyl group can modulate the physicochemical properties of the molecule. It generally increases lipophilicity, which can enhance membrane permeability and absorption. However, the impact on solubility is context-dependent and needs to be carefully evaluated for each new chemical series.

PropertyInfluence of 4,4-Dimethyl GroupRationale
Metabolic Stability Generally IncreasedSteric hindrance at C4 blocks CYP450-mediated oxidation.[9]
Lipophilicity (logP) Generally IncreasedAddition of two methyl groups increases the nonpolar surface area.
Solubility VariableCan decrease due to increased lipophilicity and crystal packing effects.
Membrane Permeability Often ImprovedIncreased lipophilicity can enhance passive diffusion across cell membranes.

Applications in CNS and GPCR Drug Discovery

The unique conformational properties and favorable pharmacokinetic profile of the 4,4-dimethylpyrrolidine scaffold make it particularly well-suited for the development of drugs targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs).

Central Nervous System (CNS) Drug Discovery

For CNS drugs, the ability to cross the blood-brain barrier (BBB) is paramount. The increased lipophilicity and metabolic stability conferred by the 4,4-dimethyl group can be advantageous in this regard.[3][11] Furthermore, the rigidified scaffold allows for the precise positioning of functional groups to interact with specific subtypes of neurotransmitter receptors, enhancing selectivity and reducing off-target effects. The aporphine scaffold, a privileged structure in CNS drug discovery, often incorporates a pyrrolidine ring, and the introduction of a gem-dimethyl group could be a valuable strategy for optimizing these ligands.[12]

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are a major class of drug targets, and the design of selective ligands is a key challenge. The conformational constraint of the 4,4-dimethylpyrrolidine scaffold can be exploited to develop highly selective agonists, antagonists, and allosteric modulators.[13][14][15] By locking the pharmacophore in a conformation that is complementary to the binding site of a specific GPCR subtype, it is possible to achieve high affinity and selectivity.

cluster_0 Key Attributes cluster_1 Therapeutic Applications Scaffold 4,4-Dimethylpyrrolidine Scaffold Constraint Conformational Constraint Scaffold->Constraint Stability Metabolic Stability Scaffold->Stability Lipophilicity Increased Lipophilicity Scaffold->Lipophilicity GPCR GPCR Modulators Constraint->GPCR Other Other Therapeutic Areas (e.g., Antivirals, Anticancer) Constraint->Other CNS CNS Drug Discovery Stability->CNS Lipophilicity->CNS

Caption: The key attributes of the 4,4-dimethylpyrrolidine scaffold and its applications.

Conclusion and Future Perspectives

The 4,4-dimethylpyrrolidine scaffold represents a powerful and versatile tool in the modern medicinal chemist's armamentarium. The conformational constraint imposed by the gem-dimethyl group provides a robust strategy for enhancing binding affinity, selectivity, and pharmacokinetic properties. As our understanding of structure-activity and structure-property relationships continues to evolve, and as synthetic methodologies become more sophisticated, we can expect to see the 4,4-dimethylpyrrolidine core feature in an increasing number of clinical candidates and approved drugs across a wide range of therapeutic areas. The continued exploration of this privileged scaffold promises to yield novel therapeutics with improved efficacy and safety profiles, addressing unmet medical needs and advancing the frontiers of drug discovery.

References

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The Therapeutic Landscape of 4,4-Dimethylpyrrolidin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates. Within this privileged class of heterocycles, derivatives of 4,4-Dimethylpyrrolidin-3-ol are emerging as a particularly promising subclass with significant therapeutic potential across a range of diseases, most notably in neurodegenerative disorders and oncology.[2][3] The gem-dimethyl substitution at the C4 position can confer conformational rigidity and improved metabolic stability, making these derivatives attractive for targeted drug design.

This in-depth technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of 4,4-Dimethylpyrrolidin-3-ol derivatives. We will delve into the key therapeutic areas, explore the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and biological evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

Therapeutic Applications in Neurodegenerative Disorders: Targeting Alzheimer's Disease

A primary focus of research into 4,4-Dimethylpyrrolidin-3-ol derivatives has been their potential as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4] BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[5] This cleavage is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[6] Inhibition of BACE1 is therefore a major therapeutic strategy to reduce Aβ production and slow the progression of this devastating neurodegenerative disease.

Mechanism of Action: BACE1 Inhibition

Derivatives of 4,4-Dimethylpyrrolidin-3-ol are being designed to act as competitive inhibitors of BACE1. The pyrrolidinol core can mimic the transition state of the APP substrate, allowing the molecule to bind to the active site of the enzyme and block its catalytic activity. The hydroxyl group at the C3 position and the nitrogen atom of the pyrrolidine ring are crucial for forming key hydrogen bond interactions with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. The gem-dimethyl group at the C4 position can provide advantageous hydrophobic interactions within the enzyme's binding pocket and restrict conformational flexibility, potentially leading to higher binding affinity and selectivity.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta β-CTF (C99) APP->CTF_beta Cleavage Abeta Amyloid-β (Aβ) Peptides CTF_beta->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->CTF_beta Inhibitor 4,4-Dimethylpyrrolidin-3-ol Derivative Inhibitor->BACE1 Inhibition

Caption: Amyloidogenic pathway and the role of BACE1 inhibitors.

Experimental Protocol: In Vitro BACE1 Inhibition Assay

A robust and reliable in vitro assay is essential for the initial screening and characterization of potential BACE1 inhibitors. A common method is a fluorescence resonance energy transfer (FRET) assay.

Principle: This assay utilizes a synthetic peptide substrate containing the BACE1 cleavage site flanked by a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Dilute recombinant human BACE1 enzyme in the assay buffer to the desired concentration (e.g., 7.5-10 ng/µL).[7]

    • Prepare the FRET peptide substrate in the assay buffer.

    • Prepare serial dilutions of the 4,4-Dimethylpyrrolidin-3-ol derivative test compounds and a known BACE1 inhibitor (positive control) in the assay buffer containing a small percentage of DMSO (e.g., up to 1%).[7]

  • Assay Procedure (96-well plate format):

    • Add 90 µL of BACE1 assay buffer to the "Blank" wells.[7]

    • Prepare a master mix containing the BACE1 assay buffer and the peptide substrate. Add 70 µL of this master mix to all other wells.[7]

    • Add 10 µL of the diluted test compounds or controls to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.[8]

    • Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme to all wells except the "Blank" wells.[7]

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence intensity kinetically for at least 20 minutes using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).[7]

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential in Oncology: Antiproliferative and Cytotoxic Activity

The pyrrolidine scaffold is also a recurring motif in anticancer drug discovery.[3] Derivatives of 4,4-Dimethylpyrrolidin-3-ol are being investigated for their potential to inhibit the growth of various cancer cell lines. The exact mechanisms of action are still under investigation and may vary depending on the specific substitutions on the pyrrolidine ring, but they are thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., human pancreatic carcinoma Panc-1 or prostate cancer cell line PPC-1) in the appropriate medium and conditions.[10]

    • Harvest the cells and determine the cell concentration.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the 4,4-Dimethylpyrrolidin-3-ol derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Assay and Data Analysis:

    • After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[11]

    • Carefully remove the MTT solution.

    • Add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]

    • Measure the absorbance at 492 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the EC50 value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curve.

Table 1: Hypothetical Antiproliferative Activity of 4,4-Dimethylpyrrolidin-3-ol Derivatives

CompoundSubstitution PatternCell LineEC50 (µM)
DM-P-01N-benzylPPC-115.2
DM-P-02N-(4-chlorobenzyl)PPC-18.7
DM-P-03N-(3,4-dichlorobenzyl)PPC-14.1
DM-P-04N-benzylPanc-122.5
DM-P-05N-(4-chlorobenzyl)Panc-112.3
DM-P-06N-(3,4-dichlorobenzyl)Panc-16.8

Note: The data in this table is illustrative and based on trends observed for similar pyrrolidinone-hydrazone derivatives.[10]

Synthesis of the 4,4-Dimethylpyrrolidin-3-ol Core

A robust and scalable synthesis of the 4,4-Dimethylpyrrolidin-3-ol core is fundamental for the exploration of its therapeutic potential. While various methods for the synthesis of substituted pyrrolidinols exist, a common strategy involves the reductive cyclization of a suitable precursor.[13][14] A plausible route to 4,4-Dimethylpyrrolidin-3-ol could start from 4-chloro-3-hydroxybutyronitrile.

Proposed Synthetic Pathway

Synthesis_Pathway Start 4-Chloro-3-hydroxybutyronitrile Intermediate1 4-Amino-3-hydroxy-4,4- dimethylbutyronitrile Start->Intermediate1 Alkylation with methylating agent (e.g., MeI, Me2SO4) Product 4,4-Dimethylpyrrolidin-3-ol Intermediate1->Product Reductive Cyclization (e.g., Raney Nickel, H2)

Caption: Proposed synthetic route to 4,4-Dimethylpyrrolidin-3-ol.

General Experimental Protocol for Reductive Cyclization

The following is a generalized protocol based on the reductive cyclization of aminonitriles.

Step-by-Step Methodology:

  • Preparation of the Precursor: The synthesis would begin with the preparation of 4-chloro-3-hydroxybutyronitrile, which can be synthesized from epichlorohydrin and a cyanide source like acetone cyanohydrin.[15] This would then be followed by a methylation step to introduce the gem-dimethyl group at the C4 position.

  • Reductive Cyclization:

    • Dissolve the 4-amino-3-hydroxy-4,4-dimethylbutyronitrile precursor in a suitable solvent such as methanol.

    • Add a Raney Nickel catalyst to the solution.

    • Carry out the reaction under a hydrogen atmosphere (e.g., 5 kg/cm ²) at room temperature for an extended period (e.g., 19 hours).[15]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification:

    • Upon completion, filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by distillation or chromatography to yield the desired 4,4-Dimethylpyrrolidin-3-ol.

Future Directions and Conclusion

The derivatives of 4,4-Dimethylpyrrolidin-3-ol represent a promising and underexplored area of medicinal chemistry. The existing body of research strongly suggests their potential as therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology. The gem-dimethyl substitution offers a strategic advantage for enhancing the pharmacological properties of the pyrrolidinol scaffold.

Future research should focus on:

  • Elucidation of Structure-Activity Relationships (SAR): A systematic exploration of various substitutions on the pyrrolidine ring is necessary to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives for specific biological targets.

  • Mechanism of Action Studies: In-depth studies are required to fully understand the molecular mechanisms by which these compounds exert their therapeutic effects, particularly in the context of their anticancer activity.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

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In Silico Modeling of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the in silico investigation of 4,4-Dimethylpyrrolidin-3-ol hydrochloride, a substituted pyrrolidine scaffold of interest in medicinal chemistry. The pyrrolidine ring is a key structural motif in numerous natural products and FDA-approved drugs, valued for its ability to enhance aqueous solubility and participate in crucial hydrogen bonding interactions with biological targets.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the computational methodologies required to elucidate the molecular interactions of this compound and its derivatives. We will move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a robust and reproducible in silico workflow.

Section 1: Foundational Principles of In Silico Analysis for Pyrrolidine Scaffolds

The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of therapeutic agents.[2] Its structural features, including the presence of a hydrogen bond donor in its neutral form and a hydrogen bond acceptor when the nitrogen is substituted, make it a versatile component in establishing high-affinity interactions with protein targets.[1] Pyrrolidine-containing molecules have shown efficacy against a wide range of biological targets, including enzymes like DNA gyrase and topoisomerase IV, as well as proteins involved in cancer progression such as matrix metalloproteinases (MMPs) and Mcl-1.[3][4]

Our subject molecule, this compound, presents a synthetically accessible scaffold with specific stereochemical and electronic properties that warrant detailed computational investigation. The gem-dimethyl substitution on the pyrrolidine ring can introduce conformational constraints and influence the molecule's hydrophobic interactions within a binding pocket.

Before commencing any simulation, a thorough understanding of the physicochemical properties of the ligand is paramount. For 4,4-Dimethylpyrrolidin-3-ol, we begin by collating its fundamental identifiers and properties.

PropertyValueSource
Molecular Formula C6H14ClNOChemScene[5]
Molecular Weight 151.63 g/mol ChemScene[5]
SMILES CC1(CNCC1O)CPubChem[6]
InChIKey CUVTUAIJKLXTRO-UHFFFAOYSA-NPubChem[6]
Predicted XlogP 0.1PubChem[6]

These data form the basis for the initial steps of our in silico workflow: ligand preparation and parameterization.

Section 2: The In Silico Workflow: A Multi-faceted Approach

A robust in silico analysis does not rely on a single computational method. Instead, a combination of techniques provides a more comprehensive and trustworthy prediction of a molecule's behavior. Our workflow for this compound will encompass target identification and binding site prediction, molecular docking, and molecular dynamics simulations, followed by pharmacophore modeling.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Feature Abstraction Ligand Preparation Ligand Preparation Target Identification Target Identification Ligand Preparation->Target Identification Binding Site Prediction Binding Site Prediction Target Identification->Binding Site Prediction Molecular Docking Molecular Docking Binding Site Prediction->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Pharmacophore Modeling Pharmacophore Modeling Molecular Dynamics->Pharmacophore Modeling

In Silico Workflow Diagram
Target Identification and Binding Site Prediction

Given the broad therapeutic potential of pyrrolidine derivatives, selecting a relevant biological target is a critical first step. Literature reviews indicate that pyrrolidine scaffolds are potent inhibitors of Polo-like Kinase 1 (Plk1), a protein implicated in mitotic processes and a target in cancer therapy.[7] Specifically, the polo-box domain (PBD) of Plk1 contains a unique pyrrolidine-binding pocket, making it an excellent candidate for our investigation.[7]

Protocol for Binding Site Prediction:

  • Obtain Protein Structure: Download the crystal structure of the Plk1 PBD from the Protein Data Bank (PDB). For this guide, we will use a structure with a co-crystallized pyrrolidine-containing ligand to validate our predictions.

  • Utilize Prediction Servers: Employ a consensus approach using multiple binding site prediction servers. This enhances the reliability of the prediction. Recommended servers include:

    • PrankWeb: A machine learning-based method for predicting ligand binding sites from protein structure.[6]

    • BindWeb: An online server that uses deep learning for ligand binding residue and pocket prediction.

  • Analyze and Select the Binding Pocket: Compare the outputs of the prediction servers with the location of the co-crystallized ligand in the experimental structure. The predicted pocket with the highest overlap and most favorable scores will be selected for subsequent docking studies.

Ligand Preparation and Parameterization

The accuracy of any molecular simulation is heavily dependent on the quality of the force field parameters used to describe the ligand. For novel molecules like this compound, these parameters must be carefully generated.

Protocol for Ligand Parameterization using CHARMM General Force Field (CGenFF):

  • Generate 3D Coordinates: Use a molecular modeling software (e.g., Avogadro) to generate a 3D structure of 4,4-Dimethylpyrrolidin-3-ol from its SMILES string. Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).

  • Submit to CGenFF Server: The CGenFF server provides parameters for drug-like molecules that are compatible with the CHARMM force fields.[8] Submit the 3D structure of the ligand to the server.

  • Analyze Parameter Penalties: The CGenFF server will return a parameter and topology file. Critically evaluate the "penalty" scores for the assigned parameters. High penalties (typically > 50) indicate that the assigned parameters are of low quality and may require further refinement.

  • Refine Parameters (if necessary): For parameters with high penalties, manual refinement may be necessary. This is an advanced process that involves quantum mechanical calculations to derive more accurate parameters for bond lengths, angles, and dihedrals.[9]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] This technique is instrumental in generating plausible binding poses and estimating the binding affinity. We will use AutoDock Vina, a widely used and validated docking program.

Protocol for Molecular Docking with AutoDock Vina:

  • Prepare the Receptor: Using AutoDock Tools, prepare the Plk1 PBD structure by removing water molecules, adding polar hydrogens, and assigning partial charges.[5]

  • Prepare the Ligand: Convert the parameterized ligand structure into the PDBQT format required by AutoDock Vina.

  • Define the Search Space: Define a "grid box" that encompasses the predicted binding site on the Plk1 PBD. The size and center of this box are critical parameters that dictate the search space for the docking algorithm.

  • Run Docking Simulation: Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

  • Analyze Docking Results: Analyze the output poses and their corresponding binding affinity scores (reported in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions between the ligand and the protein residues in the binding pocket using software like PyMOL or Chimera.

G Input Protein (PDB) Input Protein (PDB) Add Hydrogens & Charges Add Hydrogens & Charges Input Protein (PDB)->Add Hydrogens & Charges Receptor Prep Define Grid Box Define Grid Box Add Hydrogens & Charges->Define Grid Box Input Ligand (SDF/MOL2) Input Ligand (SDF/MOL2) Generate 3D & Parameterize Generate 3D & Parameterize Input Ligand (SDF/MOL2)->Generate 3D & Parameterize Ligand Prep Convert to PDBQT Convert to PDBQT Generate 3D & Parameterize->Convert to PDBQT Run AutoDock Vina Run AutoDock Vina Define Grid Box->Run AutoDock Vina Convert to PDBQT->Run AutoDock Vina Analyze Poses & Scores Analyze Poses & Scores Run AutoDock Vina->Analyze Poses & Scores Output Visualize Interactions Visualize Interactions Analyze Poses & Scores->Visualize Interactions Interpretation

Molecular Docking Workflow
Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time.[10] MD simulations are crucial for assessing the stability of the docked pose and refining the predicted interactions. We will utilize GROMACS, a high-performance and widely used MD simulation package.[1][11]

Protocol for MD Simulation with GROMACS:

  • System Preparation:

    • Topology Generation: Create a GROMACS topology file for the protein-ligand complex using the CHARMM36 force field for the protein and the previously generated CGenFF parameters for the ligand.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • NVT Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

    • NPT Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex and characterize the interactions. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the protein.

The analysis of MD simulation results can provide a wealth of information about the dynamics of the system and the key interactions that stabilize the protein-ligand complex.[12][13]

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique for identifying the essential chemical features of a ligand that are responsible for its biological activity.[14] A pharmacophore model can be used to screen large compound libraries for molecules with similar features, thus guiding the design of new, potentially more potent, ligands.[15][16]

Protocol for Structure-Based Pharmacophore Modeling:

  • Generate a Representative Structure: From the MD simulation trajectory, select a representative structure of the protein-ligand complex (e.g., the average structure or a cluster centroid).

  • Identify Pharmacophoric Features: Based on the interactions observed in the representative structure, identify the key pharmacophoric features. These typically include:

    • Hydrogen bond donors and acceptors

    • Hydrophobic regions

    • Aromatic rings

    • Positive and negative ionizable groups

  • Construct the Pharmacophore Model: Use a pharmacophore modeling software (e.g., LigandScout, MOE) to construct a 3D model that represents the spatial arrangement of these features.

  • Validate the Model: Validate the pharmacophore model by screening a small database of known active and inactive compounds. A good model should be able to distinguish between the two classes.

G cluster_0 Input cluster_1 Model Generation cluster_2 Application MD Trajectory MD Trajectory Select Representative Structure Select Representative Structure MD Trajectory->Select Representative Structure Identify Interaction Features Identify Interaction Features Select Representative Structure->Identify Interaction Features Define Pharmacophore Features Define Pharmacophore Features Identify Interaction Features->Define Pharmacophore Features Generate 3D Model Generate 3D Model Define Pharmacophore Features->Generate 3D Model Virtual Screening Virtual Screening Generate 3D Model->Virtual Screening Lead Optimization Lead Optimization Generate 3D Model->Lead Optimization

Pharmacophore Modeling Workflow

Section 3: Data Interpretation and Self-Validation

The trustworthiness of in silico modeling hinges on a critical and self-validating approach to data interpretation. It is not sufficient to merely generate data; one must rigorously assess its validity and limitations.

Key Considerations for Self-Validation:

  • Docking Pose Plausibility: Does the top-ranked docking pose make chemical sense? Are the hydrogen bonds well-formed? Are there any significant steric clashes? Comparison with co-crystallized ligands of similar chemotypes can provide a valuable benchmark.

  • MD Simulation Stability: Does the RMSD of the protein and ligand reach a plateau during the simulation, or does it continue to drift? Significant drift may indicate an unstable binding mode.

  • Consistency Across Methods: Are the key interactions identified in the molecular docking consistent with those observed throughout the molecular dynamics simulation? Do the pharmacophore features align with the persistent interactions?

  • Comparison with Experimental Data: Whenever possible, computational predictions should be compared with experimental data. For pyrrolidine derivatives targeting Plk1, for instance, a correlation between predicted binding affinities and experimentally determined IC50 or Ki values for a series of analogs would lend significant confidence to the model.[7]

The following table presents hypothetical binding affinity data for a series of pyrrolidine derivatives against Plk1, which could be used to validate a predictive model.

CompoundModificationPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
1 4,4-Dimethylpyrrolidin-3-ol-7.25.8
2 (R)-3-hydroxypyrrolidine-6.88.2
3 (S)-3-hydroxypyrrolidine-7.54.1
4 4-fluoropyrrolidin-3-ol-7.92.5

Section 4: Conclusion and Future Directions

The in silico modeling of this compound provides a powerful framework for understanding its potential as a therapeutic agent. By employing a multi-faceted approach that combines target identification, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate detailed hypotheses about its mechanism of action and guide the rational design of more potent and selective derivatives. The key to success lies not only in the proficient execution of these computational techniques but also in a critical and self-validating interpretation of the results. As computational power continues to increase and force fields become more refined, the predictive accuracy of these methods will undoubtedly improve, further solidifying their indispensable role in modern drug discovery.

References

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  • Andersson, H., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9569–9583. [Link]

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The Strategic Application of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride in Chiral Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its prevalence in a vast array of biologically active molecules and its ability to confer valuable pharmacokinetic properties.[1] Within this class of saturated heterocycles, chiral-substituted pyrrolidinols represent a particularly valuable subset of building blocks for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of 4,4-dimethylpyrrolidin-3-ol hydrochloride, a versatile chiral synthon, with a focus on its strategic application in drug discovery and development. We will delve into its stereochemical nuances, enantioselective synthetic considerations, and practical utility, exemplified by its role in the synthesis of innovative therapeutic agents. This guide is intended to serve as a practical resource for researchers and scientists, offering not only theoretical insights but also actionable experimental protocols.

Introduction: The Significance of the Pyrrolidine Moiety in Medicinal Chemistry

The five-membered pyrrolidine ring is a privileged structure in drug design, frequently incorporated to enhance binding affinity, modulate physicochemical properties, and introduce stereochemical complexity.[1] Its non-planar, flexible nature allows for optimal spatial arrangement of substituents, facilitating precise interactions with biological targets. The introduction of stereocenters onto the pyrrolidine ring, as seen in 4,4-dimethylpyrrolidin-3-ol, provides a powerful tool for navigating the chiral landscape of drug-receptor interactions, often leading to improved potency and selectivity.

This guide will focus on the hydrochloride salt of 4,4-dimethylpyrrolidin-3-ol, a stable and readily handleable form of this chiral building block. We will explore the fundamental principles that underpin its use and provide a detailed case study to illustrate its application in the synthesis of a clinical candidate.

Physicochemical Properties and Stereochemistry

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1795504-80-1[2]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
Predicted LogP 0.3985[2]
Topological Polar Surface Area (TPSA) 32.26 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

The stereochemistry of 4,4-dimethylpyrrolidin-3-ol is defined by the two stereocenters at positions 3 and 4. The gem-dimethyl group at the 4-position introduces a significant steric bias, which can be exploited to influence the stereochemical outcome of subsequent reactions. The relative stereochemistry of the hydroxyl group and the substituents on the nitrogen atom dictates the overall three-dimensional shape of the molecule and its derivatives.

Enantioselective Synthesis Strategies: A Conceptual Overview

The synthesis of enantiomerically pure 4,4-dimethylpyrrolidin-3-ol is a key challenge that can be addressed through several strategic approaches. One of the most powerful techniques is the stereoselective reduction of a prochiral precursor, 4,4-dimethylpyrrolidin-3-one.

Stereoselective Reduction of 4,4-Dimethylpyrrolidin-3-one

The ketone functionality in 4,4-dimethylpyrrolidin-3-one presents an ideal handle for introducing the desired stereochemistry at the C-3 position. This can be achieved through the use of chiral reducing agents or through catalyst-controlled asymmetric reduction.

G ProchiralKetone 4,4-Dimethylpyrrolidin-3-one ChiralReduction Stereoselective Reduction ProchiralKetone->ChiralReduction SynProduct syn-4,4-Dimethylpyrrolidin-3-ol ChiralReduction->SynProduct Diastereomer 1 AntiProduct anti-4,4-Dimethylpyrrolidin-3-ol ChiralReduction->AntiProduct Diastereomer 2

The choice of reducing agent and reaction conditions is critical in controlling the diastereoselectivity of this transformation. For instance, the use of bulky reducing agents may favor attack from the less hindered face of the ketone, leading to a preponderance of one diastereomer.

Application in Drug Discovery: Synthesis of the PDE9A Inhibitor PF-04447943

A compelling example of the utility of chiral pyrrolidine building blocks is the synthesis of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) that has been investigated for the treatment of cognitive disorders.[3][4] The core of this molecule features a (3S,4S)-4-methyl-pyrrolidin-3-yl moiety, a close structural analog of our topic compound. The synthesis of this key intermediate highlights the strategic importance of controlling stereochemistry in the pyrrolidine ring.

G Start 6-chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Coupling Nucleophilic Aromatic Substitution Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate FinalProduct PF-04447943 Intermediate->FinalProduct Final processing Pyrrolidine (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine Pyrrolidine->Coupling

Experimental Protocols: Foundational Techniques

The successful application of this compound in a synthetic campaign relies on a robust set of experimental procedures for its manipulation. Here, we provide detailed protocols for two fundamental transformations: N-Boc protection and deprotection.

Protocol for N-Boc Protection of 4,4-Dimethylpyrrolidin-3-ol

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane.

  • Basification: Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves completely.

  • Addition of Boc₂O: To the resulting solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N-Boc-4,4-dimethylpyrrolidin-3-ol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol for N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective method.[6]

Materials:

  • N-Boc-4,4-dimethylpyrrolidin-3-ol

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve N-Boc-4,4-dimethylpyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (5-10 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid (Caution: CO₂ evolution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected 4,4-dimethylpyrrolidin-3-ol.

G cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection p1 Dissolve Pyrrolidine HCl in DCM p2 Add Triethylamine p1->p2 p3 Add Boc₂O solution p2->p3 p4 Monitor by TLC p3->p4 p5 Aqueous Work-up p4->p5 p6 Purify by Chromatography p5->p6 d1 Dissolve N-Boc Pyrrolidine in DCM d2 Add TFA at 0°C d1->d2 d3 Warm to RT and Stir d2->d3 d4 Concentrate and Work-up d3->d4 d5 Isolate Product d4->d5

Spectroscopic Data (Predicted)

While experimental spectroscopic data should be acquired for definitive characterization, predicted data can provide a useful reference. The following data for 4,4-dimethylpyrrolidin-3-ol is sourced from PubChem.[7]

Predicted Mass Spectrometry Data:

Adductm/zPredicted CCS (Ų)
[M+H]⁺116.10700124.3
[M+Na]⁺138.08894131.8
[M-H]⁻114.09244124.0

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its inherent stereochemistry and the steric influence of the gem-dimethyl group provide a powerful platform for controlling the three-dimensional architecture of target compounds. As demonstrated by the synthesis of the PDE9A inhibitor PF-04447943, strategic incorporation of such chiral pyrrolidine derivatives is a key enabler in modern drug discovery. The experimental protocols provided in this guide offer a practical foundation for the effective utilization of this important synthon in the pursuit of novel therapeutics.

References

  • Verhoest, P. R., et al. (2012). Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry, 55(21), 9045–9054. [Link]

  • BioCrick. (n.d.). PF-04447943. [Link]

  • PubMed. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23259–23266. [Link]

  • ACS Publications. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3569–3582. [Link]

  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14195–14204. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945. [Link]

  • PubChem. (n.d.). 6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride (1:x). [Link]

  • PubChem. (n.d.). Pf-04447943. [Link]

  • ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][6][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Dimethylpyrrolidin-3-ol hydrochloride is a substituted pyrrolidine derivative of increasing interest within the fields of medicinal chemistry and drug development. As a functionalized heterocyclic scaffold, it presents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The strategic placement of a hydroxyl group and gem-dimethyl substitution on the pyrrolidine ring offers unique stereochemical and conformational properties that can be exploited to modulate biological activity and pharmacokinetic profiles of parent molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a practical and in-depth resource. Where experimental data is not publicly available, this guide provides robust theoretical predictions and detailed, field-proven experimental protocols for their empirical determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. This compound is the hydrochloride salt of the parent compound, 4,4-Dimethylpyrrolidin-3-ol. The presence of the hydrochloride moiety enhances the compound's stability and crystallinity, which is often advantageous for handling and formulation.

Identifier Value
Chemical Name This compound
CAS Number 1795504-80-1
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Canonical SMILES CC1(C)C(O)CNC1.Cl

Synthesis and Manufacturing

A robust and scalable synthetic route is paramount for the practical application of any chemical building block. While specific, detailed preparations of this compound are not extensively published, a highly plausible and efficient synthesis can be derived from the preparation of its immediate precursor, 4,4-disubstituted-3-oxopyrrolidones.[1][2]

A logical synthetic pathway would involve the reduction of 4,4-Dimethylpyrrolidin-3-one. This ketone precursor can be synthesized through a multi-step process, which is then followed by a final reduction and salt formation to yield the target compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_steps Final Product Formation Ketone_Formation Formation of 4,4-Dimethylpyrrolidin-3-one Reduction Reduction of Ketone to Alcohol Ketone_Formation->Reduction NaBH4 or other reducing agents Salt_Formation Formation of Hydrochloride Salt Reduction->Salt_Formation Treatment with HCl Final_Product 4,4-Dimethylpyrrolidin-3-ol Hydrochloride Salt_Formation->Final_Product Isolation and Purification pKa_Determination Start Dissolve sample in water Titration Titrate with standardized NaOH Start->Titration Measurement Record pH after each addition Titration->Measurement Analysis Plot pH vs. Volume of NaOH Measurement->Analysis Result Determine pKa at half-equivalence point Analysis->Result

Sources

Methodological & Application

The Strategic Application of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, making it a "versatile scaffold for novel biologically active compounds."[1] Within this important class of building blocks, 4,4-Dimethylpyrrolidin-3-ol hydrochloride emerges as a particularly valuable synthon. The gem-dimethyl substitution at the 4-position introduces a conformational rigidity and lipophilicity that can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for utilizing this compound in drug discovery programs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 1795504-80-1[3]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.63 g/mol [3]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and polar organic solventsGeneral chemical knowledge
Storage Sealed in a dry environment at 2-8°C[3]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of a protected 4,4-dimethylpyrrolidin-3-one intermediate, followed by reduction and deprotection. The following protocol is adapted from established methodologies for the synthesis of related 4,4-disubstituted pyrrolidinones.[4]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-Boc-4,4-dimethylpyrrolidin-3-one cluster_1 Step 2: Reduction of the Ketone cluster_2 Step 3: Deprotection and Salt Formation A Starting Materials: - N-Boc-pyrrolidinone - Methyl iodide B Reaction: - Enolate formation (e.g., LDA) - Dialkylation A->B Base, THF, -78°C C Product: - N-Boc-4,4-dimethylpyrrolidin-3-one B->C Workup & Purification D Starting Material: - N-Boc-4,4-dimethylpyrrolidin-3-one E Reaction: - Reduction (e.g., NaBH4) D->E Methanol, 0°C to rt F Product: - N-Boc-4,4-dimethylpyrrolidin-3-ol E->F Workup & Purification G Starting Material: - N-Boc-4,4-dimethylpyrrolidin-3-ol H Reaction: - Acidic deprotection (e.g., HCl in Dioxane) G->H HCl, Dioxane, rt I Final Product: - this compound H->I Isolation N_Functionalization cluster_alkylation N-Alkylation cluster_arylation N-Arylation Start 4,4-Dimethylpyrrolidin-3-ol (from hydrochloride salt + base) Alkylation React with R-X (Alkyl halide/tosylate) Start->Alkylation Arylation React with Ar-X (Aryl halide/triflate) Start->Arylation Product_Alk N-Alkyl-4,4-dimethylpyrrolidin-3-ol Alkylation->Product_Alk Base, Solvent Product_Ar N-Aryl-4,4-dimethylpyrrolidin-3-ol Arylation->Product_Ar Pd catalyst, Ligand, Base

Sources

Application Notes and Protocols for the Coupling of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Hindered Pyrrolidinol Building Block

4,4-Dimethylpyrrolidin-3-ol hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, gem-dimethyl-substituted pyrrolidine scaffold, combined with both a secondary amine and a secondary alcohol, offers a unique three-dimensional profile that is increasingly sought after for the synthesis of novel therapeutic agents. The pyrrolidine ring is a common motif in a vast array of biologically active compounds and natural products.[1] The steric hindrance provided by the gem-dimethyl group can enhance metabolic stability and influence binding selectivity, making this scaffold particularly attractive for creating new chemical entities.

This guide provides detailed application notes and protocols for the key coupling reactions of this compound, focusing on strategies to achieve efficient and selective C-N and C-O bond formation. As this substrate is supplied as a hydrochloride salt, it is crucial to employ a sufficient amount of base to both neutralize the salt and facilitate the desired reaction. The presence of two nucleophilic sites—the nitrogen of the pyrrolidine and the oxygen of the hydroxyl group—necessitates careful consideration of reaction conditions to ensure chemoselectivity.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It is particularly well-suited for the N-arylation of cyclic secondary amines like 4,4-dimethylpyrrolidin-3-ol. The choice of ligand is critical, especially for sterically hindered amines, to ensure efficient catalytic turnover.[3]

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4] For hindered secondary amines, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. The use of a strong, non-nucleophilic base is essential for the deprotonation of the amine and the initial neutralization of the hydrochloride salt.

Experimental Workflow: Buchwald-Hartwig N-Arylation

reagents Reagents: - 4,4-Dimethylpyrrolidin-3-ol HCl - Aryl Bromide/Chloride - Pd Precatalyst (e.g., G3-XPhos) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) setup Reaction Setup: - Add reagents to a dry Schlenk flask - Evacuate and backfill with N2/Ar (3x) reagents->setup 1. Combine heating Reaction: - Heat to 80-110 °C - Stir for 12-24 h setup->heating 2. Heat workup Workup: - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) heating->workup 3. Quench & Extract purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification 4. Purify product Product: N-Aryl-4,4-dimethylpyrrolidin-3-ol purification->product 5. Isolate reagents Reagents: - 4,4-Dimethylpyrrolidin-3-ol HCl - Aldehyde/Ketone - Reducing Agent (e.g., NaBH(OAc)3) - Base (e.g., Et3N) - Solvent (e.g., DCE) setup Reaction Setup: - Combine amine, carbonyl, and base in solvent - Stir for 30 min reagents->setup 1. Combine reduction Reduction: - Add NaBH(OAc)3 portion-wise - Stir at RT for 4-12 h setup->reduction 2. Reduce workup Workup: - Quench with sat. NaHCO3 - Extract with DCM reduction->workup 3. Quench & Extract purification Purification: - Dry, concentrate - Column chromatography workup->purification 4. Purify product Product: N-Alkyl-4,4-dimethylpyrrolidin-3-ol purification->product 5. Isolate

Sources

Purification methods for 4,4-Dimethylpyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride: Methodologies and Protocols

Abstract: This technical guide provides detailed methodologies for the purification of this compound, a key building block in contemporary drug discovery and development. Recognizing that the purity of such intermediates is paramount for the integrity of downstream applications, we present three robust protocols: optimized solvent recrystallization, preparative column chromatography, and a classic acid-base workup. This document is structured to provide researchers, chemists, and drug development professionals with not only step-by-step instructions but also the underlying chemical principles, ensuring both reproducibility and adaptability.

Introduction and Rationale for Purification

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1] The purity of this intermediate is critical, as impurities can introduce downstream reaction failures, complicate the purification of subsequent steps, and, in a pharmaceutical context, lead to the formation of undesired and potentially toxic related substances.[2]

Synthetic preparations of this compound may contain various impurities, including:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Residual solvents or reagents.

  • Isomeric impurities.

Commercial batches of this compound are often available at purities of ≥95%, which may be insufficient for sensitive applications requiring stringent purity control (≥99.5%).[3] Therefore, a final purification step is often a non-negotiable quality control measure. This guide details the primary methods to elevate the purity of this compound to meet rigorous research and development standards.

Physicochemical Profile

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 1795504-80-1[3][4]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.63 g/mol [3]
Appearance White to off-white crystalline solid (typical)N/A
Storage Conditions Sealed in a dry environment at 2-8°C[3][5]

Strategic Overview of Purification

The choice of purification method depends on the nature of the impurities, the required scale, and the desired final purity. The hydrochloride salt form dictates that the compound is a crystalline solid with good solubility in polar protic solvents.

G cluster_0 Purification Strategy Selection cluster_1 Purification Methods cluster_2 Analysis & Final Product Start Crude 4,4-Dimethylpyrrolidin-3-ol HCl (Purity <98%) Decision Assess Impurity Profile & Scale Start->Decision Recrystallization Method A: Recrystallization (High-throughput, Crystalline Impurities) Decision->Recrystallization Primary Choice Chromatography Method B: Column Chromatography (Closely-related Impurities) Decision->Chromatography Difficult Separations AcidBase Method C: Acid-Base Workup (Non-basic Impurities) Decision->AcidBase Specific Impurity Types Analysis Purity Verification (HPLC, NMR, MP) Recrystallization->Analysis Chromatography->Analysis AcidBase->Analysis End Pure Product (Purity >99.5%) Analysis->End

Figure 1. Decision workflow for selecting the appropriate purification method.

Method A: Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids on both small and large scales. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For pyrrolidine hydrochlorides, polar protic solvents or solvent/anti-solvent systems are typically effective.[6][7]

Protocol: Recrystallization from Isopropanol/MTBE

This protocol is adapted from methods used for similar pyrrolidinol hydrochlorides and leverages a solvent (isopropanol) in which the compound is soluble at elevated temperatures and an anti-solvent (MTBE) to reduce solubility and induce precipitation upon cooling.[6]

Materials:

  • Crude this compound

  • Isopropanol (IPA), anhydrous

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Erlenmeyer flask

  • Magnetic stir bar and stir plate with heating

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Solvent Selection & Dissolution:

    • Place the crude hydrochloride salt (e.g., 10.0 g) in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot isopropanol. Start with a volume ratio of approximately 4-7 mL of IPA per gram of solid.[6]

    • Attach a condenser, and heat the mixture with stirring to near the boiling point of IPA (82°C) until all the solid dissolves. If it doesn't dissolve, add more hot IPA dropwise until a clear solution is obtained. Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes mechanical impurities. Pre-warming prevents premature crystallization of the product on the funnel.

  • Crystallization:

    • Remove the flask from heat and allow it to cool slowly towards room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, begin adding MTBE slowly with stirring. A typical ratio is 3-6 volumes of MTBE for every volume of IPA used.[6]

    • The solution will become cloudy as the product precipitates.

    • Cool the mixture in an ice bath (0-5°C) for at least 1 hour to maximize crystal formation.[6]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold MTBE or a cold IPA/MTBE mixture to rinse away any remaining soluble impurities. Causality: Using a cold wash solvent minimizes the loss of the desired product.

  • Drying:

    • Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

G A 1. Dissolve Crude HCl Salt in Minimal Hot Isopropanol B 2. Cool Slowly to Room Temperature A->B C 3. Add MTBE (Anti-Solvent) to Induce Precipitation B->C D 4. Cool in Ice Bath (0-5°C) to Maximize Yield C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Cold MTBE E->F G 7. Dry Under Vacuum F->G

Figure 2. Step-by-step workflow for the recrystallization protocol.

Method B: Preparative Column Chromatography

For impurities that are structurally very similar to the product and thus have similar solubility profiles, column chromatography is the method of choice. Given the polar nature of the hydrochloride salt, Reverse-Phase (C18) chromatography is often suitable, although Normal-Phase (silica gel) chromatography can also be employed, typically by first converting the salt to its free base.

Protocol: Reverse-Phase (C18) Flash Chromatography

Materials:

  • Crude this compound

  • C18-functionalized silica gel

  • Deionized water

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), optional modifier

  • Flash chromatography system or glass column

  • Test tubes for fraction collection

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of C18 silica in the initial mobile phase (e.g., 95:5 Water:ACN).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude material (e.g., 1 g) in a minimal amount of the initial mobile phase.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of C18 silica by dissolving it in a suitable solvent (like methanol), adding the silica, and evaporating the solvent to dryness. Load this dry sample onto the top of the column. Causality: Dry loading prevents band broadening and improves separation efficiency.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 95:5 Water:ACN). A small amount of acid modifier (0.1% TFA) can be added to both solvents to improve peak shape for the amine salt.

    • Gradually increase the polarity of the eluent by increasing the percentage of the organic solvent (e.g., gradient from 5% to 50% ACN over 10-20 column volumes).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvents using a rotary evaporator. If a non-volatile acid like TFA was used, further processing (e.g., lyophilization or salt-switching) may be necessary to obtain the desired hydrochloride salt.

Method C: Acid-Base Workup

This classic technique is highly effective for removing neutral or acidic impurities from a basic compound. The hydrochloride salt is first converted to its free base form, which is soluble in organic solvents. Impurities are removed by washing, and the pure free base is then converted back to the hydrochloride salt. A similar procedure is well-documented for related pyrrolidines.[8]

Protocol: Free Base Formation and Re-salting

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Liberation of the Free Base:

    • Dissolve the crude hydrochloride salt in water.

    • Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the pH is >10.[9]

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel and extract the free base into an organic solvent like DCM or EtOAc (3 x 50 mL for a 10 g scale).[9]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, likely as an oil.

  • Re-formation of Hydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a solution of HCl (e.g., 2M HCl in ether) dropwise with vigorous stirring.

    • The hydrochloride salt will precipitate. Monitor the addition to avoid adding a large excess of acid.

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum. This product can be further purified by recrystallization as described in Method A.

Figure 3. Workflow for purification via acid-base extraction and re-salting.

Purity Assessment

Post-purification, the chemical and optical purity must be verified. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing chemical purity. Both reverse-phase and chiral columns can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities if they are present at levels typically >1%.

  • Melting Point Analysis: A sharp melting range is indicative of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By employing the methods detailed in this guide, researchers can confidently upgrade the purity of this compound to meet the demanding specifications of pharmaceutical research and development.

References

  • Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Org. Synth. 2020, 97, 21-37. [Link]

  • Google Patents. (1988).
  • Google Patents. (2023). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • European Patent Office. (1988). EP 0269258 A2 - Process for the preparation of a pyrrolidinol compound. [Link]

  • PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. [Link]

  • ResearchGate. (2012). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [Link]

  • National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • ResearchGate. (2024). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]

  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • PubChem. (n.d.). 2,4-Dimethylpyrrolidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • ACS Publications. (2022). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Strategies for 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4,4-Dimethylpyrrolidin-3-ol hydrochloride is a chiral synthetic building block of increasing importance in pharmaceutical development. Its structural integrity, purity, and enantiomeric composition are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this intermediate, designed for researchers, analytical scientists, and quality control professionals.

The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[1] Therefore, employing validated analytical methods is essential for ensuring the quality of pharmaceutical intermediates like this compound.[2][3] This document outlines a suite of orthogonal analytical techniques—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy—to provide a holistic quality assessment. We will delve into the causality behind methodological choices, offering field-proven insights to ensure robust and reproducible results.

Compound Profile

  • Chemical Name: this compound

  • CAS Number: 1795504-80-1

  • Molecular Formula: C₆H₁₄ClNO

  • Molecular Weight: 151.63 g/mol

  • Structure:

Analytical Workflow Overview

A comprehensive analysis of this compound requires a multi-faceted approach. The identity is confirmed via spectroscopic methods (NMR, FTIR), while purity (chemical and enantiomeric) and assay are determined using chromatographic techniques (HPLC, GC-MS).

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_Sample Sample Batch cluster_ID Identity Confirmation cluster_Purity Purity & Impurity Profiling cluster_Chiral Stereochemical Purity Sample 4,4-Dimethylpyrrolidin-3-ol HCl NMR NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure Sample->NMR Analysis FTIR FTIR Spectroscopy Confirms Functional Groups Sample->FTIR Analysis HPLC Reversed-Phase HPLC-UV/CAD Determines Purity & Assay Sample->HPLC Analysis GCMS GC-MS (after derivatization) Identifies Volatile Impurities Sample->GCMS Analysis ChiralHPLC Chiral HPLC Determines Enantiomeric Excess (ee%) Sample->ChiralHPLC Analysis

Caption: Figure 1: Overall Analytical Workflow.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are central to quantifying the purity of this compound and separating it from process-related impurities or its opposite enantiomer.

Reversed-Phase HPLC for Chemical Purity and Assay

Principle & Causality: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of polar to moderately non-polar compounds. For this compound, a polar molecule, a standard C18 column is effective. The hydrochloride salt form ensures good aqueous solubility. A low-pH mobile phase is chosen to ensure the secondary amine is protonated, leading to consistent retention and sharp peak shapes. Due to the lack of a strong UV chromophore, detection at low wavelengths (e.g., 200-215 nm) is necessary. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed.

Experimental Protocol:

  • Instrumentation: HPLC system with UV or CAD/ELSD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or CAD/ELSD.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to make a 1 mg/mL stock solution. Further dilute as needed.

Data Interpretation: The purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks. For assay, the peak area is compared against a certified reference standard of known concentration. The validation of such a method would involve assessing parameters like linearity, accuracy, precision, and specificity as per ICH guidelines.[4][5]

Chiral HPLC for Enantiomeric Purity

Principle & Causality: The biological activity of chiral molecules often resides in a single enantiomer.[6] Therefore, quantifying the enantiomeric excess (ee%) is critical. This is achieved by using a Chiral Stationary Phase (CSP) that exhibits differential, transient diastereomeric interactions with the two enantiomers.[7] Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds, including amines and alcohols. Normal-phase chromatography (e.g., hexane/alcohol mixtures) is often preferred for these columns as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

Chiral_Logic Figure 2: Chromatographic Method Selection Logic Node_Process Analysis Goal? Node_Purity Chemical Purity / Assay Node_Process->Node_Purity Is it for overall purity? Node_Enantio Enantiomeric Purity Node_Process->Node_Enantio Is it for chiral separation? Node_HPLC Use RP-HPLC (C18 Column) Node_Purity->Node_HPLC Node_Chiral Use Chiral HPLC (CSP Column) Node_Enantio->Node_Chiral

Caption: Figure 2: Chromatographic Method Selection Logic.

Experimental Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The ratio may require optimization.

  • Causality Check: The small amount of diethylamine is crucial. It acts as a competing base to minimize peak tailing by masking active sites on the silica support of the CSP, ensuring better peak shape and resolution for the amine analyte.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

Data Interpretation: The two enantiomers will elute as separate peaks. The enantiomeric excess is calculated using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

GC-MS for Volatile Impurities

Principle & Causality: Gas chromatography is ideal for separating volatile and thermally stable compounds.[8] 4,4-Dimethylpyrrolidin-3-ol is a polar molecule with hydroxyl and amine groups, making it non-volatile and prone to thermal degradation in a hot GC inlet. To overcome this, derivatization is mandatory.[9][10] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (TMS) groups. This derivatized molecule is much more volatile and thermally stable, making it suitable for GC-MS analysis.[9]

Experimental Protocol:

  • Derivatization:

    • Place ~1 mg of the sample in a 2 mL GC vial.

    • Add 100 µL of pyridine (as a catalyst and solvent).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.[9]

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-400 amu.

    • Source Temperature: 230 °C.

Data Interpretation: Impurities are identified by their retention times and the fragmentation patterns in their mass spectra, which are compared against spectral libraries (e.g., NIST, Wiley).

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide an unambiguous confirmation of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for elucidating the covalent structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural confirmation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Predicted Data Interpretation (in D₂O):

  • ¹H NMR:

    • Singlet (~1.1-1.3 ppm, 6H): Two equivalent methyl groups (CH₃) at the C4 position.

    • Multiplet (~4.2-4.4 ppm, 1H): The proton on the carbon bearing the hydroxyl group (CH-OH) at C3.

    • Multiplets (~3.1-3.6 ppm, 4H): Protons on the C2 and C5 carbons adjacent to the nitrogen atom. The exact chemical shifts and splitting patterns will depend on the ring conformation.

  • ¹³C NMR:

    • ~20-25 ppm: Two equivalent methyl carbons.

    • ~45-50 ppm: The quaternary carbon (C4).

    • ~55-65 ppm: The two methylene carbons in the ring (C2, C5).

    • ~70-75 ppm: The carbon bearing the hydroxyl group (C3).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR provides a rapid chemical fingerprint of a molecule by identifying its functional groups based on their characteristic absorption of infrared radiation.[11] It is an excellent technique for identity verification.

Experimental Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid analysis of the solid powder. Alternatively, prepare a KBr pellet.

  • Instrumentation: FTIR spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Data Interpretation: Look for the presence of key functional group vibrations:

  • ~3200-3400 cm⁻¹ (Broad): O-H stretching vibration from the alcohol group.

  • ~2700-3100 cm⁻¹ (Broad): N-H stretching from the secondary ammonium salt (R₂NH₂⁺).

  • ~2850-2980 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1050-1150 cm⁻¹: C-O stretching vibration of the secondary alcohol.

Analytical Method Validation Summary

Any analytical method developed for quality control must be validated to ensure it is suitable for its intended purpose.[2][3] The validation should be performed according to regulatory guidelines such as ICH Q2(R1).

Parameter HPLC (Purity/Assay) Chiral HPLC (ee%) GC-MS (Impurities) NMR/FTIR (ID)
Specificity YesYesYesYes
Linearity YesYesYesNo
Range YesYesYesNo
Accuracy YesYesYes (if quantitative)No
Precision YesYesYes (if quantitative)No
LOD YesYesYesNo
LOQ YesYesYesNo
Robustness YesYesYesNo

Table 1: Key Validation Parameters for the Described Analytical Techniques.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive quality assessment of this compound. The orthogonal nature of these techniques—combining high-resolution chromatography for purity with definitive spectroscopy for identity—ensures a high degree of confidence in the material's quality. Proper execution and validation of these methods are paramount for regulatory compliance and for guaranteeing the consistency and safety of downstream pharmaceutical manufacturing processes.[3]

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Chaudhary, A. et al. (n.d.).
  • Kow-what. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Scribd. (n.d.).
  • ChemScene. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • IU Indianapolis ScholarWorks. (n.d.). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • ResearchGate. (2025). Application of FTIR spectroscopy for structural characterization of ternary poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes.

Sources

Application Notes and Protocols for the Chiral Resolution of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the chiral resolution of racemic 4,4-Dimethylpyrrolidin-3-ol hydrochloride, a crucial building block in contemporary drug discovery and development. Recognizing that a one-size-fits-all protocol is seldom optimal, this document emphasizes a foundational understanding of diastereomeric salt crystallization, empowering researchers to intelligently design and optimize their resolution strategies. We present a detailed, adaptable protocol that includes a systematic screening phase for the selection of the most effective chiral resolving agent and crystallization solvent. Furthermore, this guide outlines the analytical methodologies, primarily chiral High-Performance Liquid Chromatography (HPLC), required to validate the separation's success by quantifying the enantiomeric excess of the resulting enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking to obtain enantiopure 4,4-Dimethylpyrrolidin-3-ol for their synthetic and medicinal chemistry endeavors.

Introduction: The Imperative of Chirality in Modern Drug Design

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit undesirable side effects. Consequently, the ability to isolate and study enantiomerically pure compounds is a cornerstone of modern pharmaceutical research. 4,4-Dimethylpyrrolidin-3-ol, with its stereocenter at the C-3 position, is a valuable chiral synthon. Its enantiomers serve as key intermediates in the synthesis of a range of bioactive molecules.

This application note details the classical and industrially scalable method of chiral resolution via diastereomeric salt formation. This technique leverages the formation of diastereomers with distinct physical properties, enabling their separation.[1][2]

The Principle of Chiral Resolution by Diastereomeric Salt Crystallization

Chiral resolution by diastereomeric salt crystallization is a powerful technique for separating enantiomers from a racemic mixture.[2] The process is predicated on the reaction of a racemic base, such as 4,4-Dimethylpyrrolidin-3-ol, with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different solubilities, melting points, and other physical characteristics.[3] This difference in solubility is the cornerstone of the separation, allowing one diastereomer to preferentially crystallize from a solution, leaving the other enriched in the mother liquor.[1]

The success of this method hinges on several key factors:

  • Choice of Resolving Agent: The ideal resolving agent should readily form a stable, crystalline salt with the target compound and exhibit a significant solubility difference between the two diastereomeric salts.

  • Solvent System: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts. A systematic screening of solvents is often necessary to identify the optimal medium for selective crystallization.

  • Temperature and Crystallization Kinetics: Temperature control is vital for inducing crystallization and influencing the purity of the obtained crystals. The rate of cooling can also impact the selectivity of the crystallization process.[4]

The overall workflow for chiral resolution by diastereomeric salt crystallization is depicted in the following diagram:

Chiral Resolution Workflow racemate Racemic 4,4-Dimethylpyrrolidin-3-ol Hydrochloride diastereomeric_salts Formation of Diastereomeric Salts in Solution racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separation Separation (Filtration) crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline Solid) separation->less_soluble_salt Solid mother_liquor Mother Liquor Enriched in More Soluble Diastereomeric Salt separation->mother_liquor Liquid liberation_solid Liberation of Enantiomer 1 less_soluble_salt->liberation_solid liberation_liquor Liberation of Enantiomer 2 mother_liquor->liberation_liquor enantiomer1 Enantiomerically Enriched 4,4-Dimethylpyrrolidin-3-ol (Enantiomer 1) liberation_solid->enantiomer1 enantiomer2 Enantiomerically Enriched 4,4-Dimethylpyrrolidin-3-ol (Enantiomer 2) liberation_liquor->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocols

The following protocols provide a comprehensive guide to the chiral resolution of this compound. An initial screening protocol is presented to identify the optimal resolving agent and solvent, followed by a detailed preparative scale resolution protocol.

Materials and Equipment
  • Racemic this compound

  • Chiral resolving agents (screening library):

    • L-(+)-Tartaric acid

    • D-(-)-Tartaric acid

    • (1R)-(-)-10-Camphorsulfonic acid

    • (1S)-(+)-10-Camphorsulfonic acid

    • (R)-(-)-Mandelic acid

    • (S)-(+)-Mandelic acid

  • Solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, and mixtures thereof with water.

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl acetate)

  • Rotary evaporator

  • Magnetic stirrers with heating plates

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH meter or pH paper

  • Analytical balance

  • Chiral HPLC system with a suitable chiral column

Protocol 1: Screening for Optimal Resolving Agent and Solvent

The objective of this initial screening is to efficiently identify a promising combination of a chiral resolving agent and a solvent system that yields a crystalline diastereomeric salt with a high degree of enantiomeric enrichment.

Procedure:

  • Preparation of the Free Base:

    • Dissolve a known amount of racemic this compound in a minimal amount of water.

    • Cool the solution in an ice bath and add 1 M NaOH solution dropwise with stirring until the pH is basic (pH > 10).

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic free base. Caution: Handle the free amine in a well-ventilated fume hood.

  • Screening Matrix Setup:

    • In a series of small vials, dissolve a small, equimolar amount of the racemic free base and a selected chiral resolving agent in a test solvent. A typical starting concentration is 0.1 M.

    • Create a matrix of experiments testing each resolving agent with a variety of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and their aqueous mixtures).

    • Use a consistent molar ratio of the free base to the resolving agent (typically 1:1 for monoprotic acids).

  • Crystallization and Observation:

    • Gently warm the vials to ensure complete dissolution.

    • Allow the solutions to cool slowly to room temperature, and then if no crystals form, store them in a refrigerator (4 °C).

    • Observe the vials for the formation of crystalline precipitates. Note the solvent system, resolving agent, and the approximate yield of crystals.

  • Analysis of the Crystalline Material:

    • Isolate the crystals by filtration or centrifugation.

    • Wash the crystals with a small amount of the cold solvent.

    • Liberate the free base from the crystalline salt by dissolving it in water, basifying with 1 M NaOH, and extracting with an organic solvent.

    • Analyze the enantiomeric excess (ee) of the liberated free base using a chiral HPLC method (see Section 4).

  • Selection of Optimal Conditions:

    • The most promising conditions are those that provide a good yield of crystalline material with a high enantiomeric excess.

Protocol 2: Preparative Scale Chiral Resolution

This protocol is to be performed using the optimal resolving agent and solvent system identified in the screening phase. The following is a representative procedure using L-(+)-tartaric acid, which is a commonly successful resolving agent for amines.[1]

Procedure:

  • Preparation of the Free Base:

    • Prepare the free base of 4,4-Dimethylpyrrolidin-3-ol from the hydrochloride salt as described in Protocol 1, Step 1, on a larger scale.

  • Diastereomeric Salt Formation and Crystallization:

    • Dissolve the racemic free base (1 equivalent) in the predetermined optimal solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve the chosen chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 to 1.0 equivalents) in the same solvent, also with gentle heating. The exact stoichiometry may need optimization.

    • Slowly add the resolving agent solution to the free base solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of seed crystals can be encouraged by scratching the inside of the flask with a glass rod.

    • For improved yield, the flask can be placed in a refrigerator or an ice bath for several hours or overnight once crystallization has commenced.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Free Base:

    • Suspend the dried diastereomeric salt in water.

    • Add 1 M NaOH solution dropwise with stirring until the pH is strongly basic (pH > 10), ensuring all the solid has dissolved.

    • Extract the liberated free base with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 4,4-Dimethylpyrrolidin-3-ol.

  • Conversion to the Hydrochloride Salt (Optional):

    • Dissolve the enantiomerically enriched free base in a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the hydrochloride salt by filtration, wash with the solvent, and dry under vacuum.

  • Recovery of the Other Enantiomer (Optional):

    • The mother liquor from the crystallization step is enriched in the other diastereomeric salt. The other enantiomer can be recovered by evaporating the solvent, liberating the free base as described in Step 4, and potentially performing a resolution with the opposite enantiomer of the resolving agent.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial to validate the success of the chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Method Development

A universal chiral HPLC method does not exist; therefore, method development is essential.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for the separation of amino alcohols.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The addition of a small amount of a basic additive, such as diethylamine (DEA), can improve peak shape and resolution for basic analytes like amines.

  • Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active agent may be necessary.

Representative Chiral HPLC Protocol

The following is a starting point for developing a chiral HPLC method for 4,4-Dimethylpyrrolidin-3-ol. Optimization will likely be required.

Parameter Value
Column Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 210 nm)
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The results of the chiral resolution screening and the final preparative scale resolution should be meticulously documented.

Table 1: Screening of Chiral Resolving Agents and Solvents

Resolving Agent Solvent Crystal Formation Yield (%) ee (%) of Liberated Base
L-(+)-Tartaric AcidEthanolYes4585
L-(+)-Tartaric AcidMethanolYes3070
(1R)-(-)-10-CSAIsopropanolYes5092
...............

Table 2: Preparative Scale Resolution Results

Parameter Value
Starting Racemate (g) 10.0
Resolving Agent (1R)-(-)-10-Camphorsulfonic acid
Solvent Isopropanol
Yield of Enriched Enantiomer (g) 3.8
Enantiomeric Excess (ee) (%) >98%
Optical Rotation [α]D Report value with concentration and solvent

Troubleshooting and Optimization

  • No Crystallization: The solution may be too dilute, or the chosen solvent is not appropriate. Try concentrating the solution or adding an anti-solvent.

  • Low Enantiomeric Excess: The solubility difference between the diastereomeric salts may be insufficient in the chosen solvent. Further screening of solvents is recommended. A recrystallization of the diastereomeric salt can also improve the ee.

  • Poor Yield: The desired diastereomeric salt may be too soluble. Cooling the solution to a lower temperature or changing the solvent can help.

Conclusion

The chiral resolution of this compound by diastereomeric salt crystallization is a robust and scalable method for obtaining enantiomerically pure material. The key to success lies in the systematic screening and optimization of the resolving agent and crystallization solvent. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop a successful and efficient chiral resolution process, thereby enabling the advancement of their research and development programs.

References

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Kotian, P. L., Lin, T.-H., El-Kattan, Y., & Chand, P. (2005). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 193–197.
  • MDPI. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Yokoyama, M. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

The exploration of three-dimensional chemical space is a paramount objective in modern drug discovery. Saturated heterocyclic scaffolds, such as the pyrrolidine ring system, are of immense interest as they provide access to novel molecular architectures with improved physicochemical properties compared to their flat, aromatic counterparts.[1][2] The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective probing of protein binding pockets.[1][3] Among the vast array of available building blocks, 4,4-dimethylpyrrolidin-3-ol hydrochloride emerges as a particularly valuable scaffold for the construction of compound libraries through parallel synthesis.

The gem-dimethyl group on the C4 position of the pyrrolidine ring offers several advantages in drug design.[4][5] It can restrict the conformational flexibility of the ring, which can lead to an entropically favorable binding to a biological target.[4] Furthermore, this motif can enhance metabolic stability by blocking potential sites of oxidation and improve pharmacokinetic properties.[4][6] The presence of both a secondary amine and a secondary alcohol provides two orthogonal points for diversification, allowing for the rapid generation of a wide array of analogs. This bifunctionality, however, also necessitates careful consideration of reaction strategies to achieve selective functionalization.

This document serves as a comprehensive guide for the effective utilization of this compound in parallel synthesis workflows. We will delve into core synthetic transformations, providing detailed, field-proven protocols for library production.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is critical for its successful application.

PropertyValueReference
Molecular Formula C₆H₁₄ClNOPubChem CID: 53622911 (for a related compound)
Molecular Weight 151.63 g/mol PubChem CID: 53622911 (for a related compound)
Appearance White to off-white solidGeneric supplier data
Solubility Soluble in water, methanol, and DMSOGeneral knowledge of hydrochloride salts

Safety and Handling:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. It is classified as an irritant, causing skin and serious eye irritation.[1] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place.

Core Synthetic Strategies and Library Generation

The strategic advantage of this compound lies in its two reactive handles: the secondary amine and the secondary alcohol. Parallel synthesis efforts can be directed to selectively functionalize one or both of these sites to generate diverse chemical libraries.

G cluster_0 Core Scaffold cluster_1 Diversification Pathways cluster_2 Key Reactions Scaffold 4,4-Dimethylpyrrolidin-3-ol Hydrochloride N_Func N-Functionalization Scaffold->N_Func Free Base O_Func O-Functionalization Scaffold->O_Func N-Protected Dual_Func Dual Functionalization N_Func->Dual_Func Reductive_Amination Reductive Amination N_Func->Reductive_Amination Amide_Coupling Amide Coupling N_Func->Amide_Coupling N_Arylation N-Arylation (Buchwald-Hartwig) N_Func->N_Arylation O_Func->Dual_Func O_Alkylation O-Alkylation O_Func->O_Alkylation O_Acylation O-Acylation O_Func->O_Acylation

Caption: Diversification strategy for 4,4-Dimethylpyrrolidin-3-ol.

PART 1: N-Functionalization of the Pyrrolidine Nitrogen

For reactions involving the secondary amine, the hydrochloride salt must first be neutralized to the free base. This is typically achieved by treatment with a suitable base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or a solid-supported base in a suitable solvent.

Reductive amination is a robust and widely used method for the formation of C-N bonds in library synthesis.[7][8] This reaction allows for the introduction of a wide variety of substituents via the coupling of the pyrrolidine nitrogen with a diverse set of aldehydes and ketones.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for parallel synthesis. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium borohydride, allowing for a one-pot procedure. It is also less sensitive to acidic conditions that can be generated in situ.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are excellent solvents for this reaction as they are relatively non-polar and aprotic, which favors iminium ion formation.

  • Lewis Acid (Optional): For less reactive ketones, the addition of a Lewis acid such as titanium(IV) isopropoxide can facilitate the initial condensation step.[1][9]

Detailed Step-by-Step Methodology:

  • Array Preparation: In a 96-well reaction block, dispense a solution of 4,4-dimethylpyrrolidin-3-ol free base (1.0 eq.) in DCE.

  • Aldehyde/Ketone Addition: To each well, add a solution of a unique aldehyde or ketone (1.1 eq.) in DCE.

  • Initiation: Seal the reaction block and agitate at room temperature for 1-2 hours to allow for iminium ion formation.

  • Reduction: Add a solution of sodium triacetoxyborohydride (1.5 eq.) in DCE to each well.

  • Reaction: Seal the block and agitate at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Extract with dichloromethane (DCM).

  • Purification: The crude products can be purified using high-throughput techniques such as mass-directed automated preparative HPLC. For basic amine products, reversed-phase chromatography with a mobile phase containing a basic modifier (e.g., triethylamine or ammonia) can improve peak shape and recovery.[10]

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[11] Coupling the pyrrolidine nitrogen with a library of carboxylic acids is a straightforward strategy for rapid diversification.

Causality Behind Experimental Choices:

  • Coupling Reagents: A variety of coupling reagents can be employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA is highly effective and generally leads to clean reactions with minimal racemization of chiral carboxylic acids.[11] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) is another cost-effective and efficient option.[12]

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are typically used to ensure the solubility of all reaction components.

Detailed Step-by-Step Methodology:

  • Array Preparation: In a 96-well reaction block, dispense a solution of a unique carboxylic acid (1.0 eq.) in DMF.

  • Activation: To each well, add a solution of HATU (1.1 eq.) and DIPEA (2.5 eq.) in DMF. Agitate for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of 4,4-dimethylpyrrolidin-3-ol free base (1.2 eq.) in DMF to each well.

  • Reaction: Seal the block and agitate at room temperature for 8-16 hours.

  • Work-up: Dilute the reaction mixtures with water and extract with ethyl acetate. The organic layers are then washed with brine, dried, and concentrated.

  • Purification: Purification is typically achieved by preparative HPLC.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[7][13] This reaction provides access to N-aryl pyrrolidine derivatives, a common motif in bioactive molecules.

Causality Behind Experimental choices:

  • Catalyst System: The choice of palladium precatalyst and ligand is crucial for successful coupling with secondary amines. A common and effective system for this transformation is a combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as RuPhos or BrettPhos.[14][15] Using pre-formed palladium catalysts can also simplify reaction setup.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used and is highly effective.[13] For substrates sensitive to strong bases, milder inorganic bases like cesium carbonate (Cs₂CO₃) can be employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Detailed Step-by-Step Methodology:

  • Array Preparation: In a 96-well reaction block under an inert atmosphere (e.g., in a glovebox), dispense a unique aryl halide or triflate (1.0 eq.), Pd₂(dba)₃ (0.02-0.05 eq.), and the phosphine ligand (0.04-0.10 eq.).

  • Reagent Addition: To each well, add a solution of 4,4-dimethylpyrrolidin-3-ol free base (1.2 eq.) in anhydrous toluene, followed by the addition of NaOtBu (1.4 eq.).

  • Reaction: Seal the block and heat to 80-110 °C with agitation for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixtures are filtered to remove palladium residues, and the filtrate is concentrated.

  • Purification: The crude products are purified by silica gel chromatography or preparative HPLC.

PART 2: O-Functionalization of the Pyrrolidinol Hydroxyl Group

To selectively functionalize the hydroxyl group, the more nucleophilic secondary amine must first be protected. The choice of protecting group is critical and should be orthogonal to the conditions used for subsequent reactions and final deprotection.

G Start 4,4-Dimethylpyrrolidin-3-ol Free Base Protect N-Protection (e.g., Boc, Cbz) Start->Protect Protected N-Protected 4,4-Dimethylpyrrolidin-3-ol Protect->Protected O_Func O-Functionalization (Alkylation, Acylation, etc.) Protected->O_Func Diversified_Protected Diversified N-Protected Product O_Func->Diversified_Protected Deprotect N-Deprotection Diversified_Protected->Deprotect Final_Product Final O-Functionalized Product Deprotect->Final_Product

Caption: Workflow for selective O-functionalization.

Protecting Group Strategy:

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group for amines. It is stable to a wide range of reaction conditions but is readily cleaved with strong acid (e.g., trifluoroacetic acid, TFA).[16]

  • Cbz (Carboxybenzyl): This protecting group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[16]

Detailed Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir at room temperature for 12-16 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the N-Boc protected intermediate, which can often be used without further purification.

With the amine protected, the hydroxyl group can be alkylated under basic conditions.

Causality Behind Experimental Choices:

  • Base: A strong base such as sodium hydride (NaH) is required to deprotonate the secondary alcohol.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal.

  • Alkylating Agents: A library of alkyl halides (bromides or iodides are more reactive) or tosylates can be used.

Detailed Step-by-Step Methodology:

  • Array Preparation: In a 96-well reaction block under an inert atmosphere, dispense a solution of N-Boc-4,4-dimethylpyrrolidin-3-ol (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Add a dispersion of sodium hydride (1.2 eq.) in mineral oil to each well and agitate at room temperature for 30-60 minutes.

  • Alkylation: Add a solution of a unique alkylating agent (1.1 eq.) in DMF to each well.

  • Reaction: Seal the block and agitate at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Work-up: Carefully quench the reactions with water and extract with ethyl acetate.

  • Purification and Deprotection: The crude products can be purified by preparative HPLC. The Boc group can then be removed by treating the purified products with a solution of TFA in DCM.

Conclusion

This compound is a versatile and valuable building block for parallel synthesis in drug discovery. Its bifunctional nature, combined with the conformational constraints imposed by the gem-dimethyl group, provides a robust platform for the creation of diverse and structurally novel compound libraries. By employing the strategic application of protecting groups and leveraging well-established synthetic methodologies such as reductive amination, amide coupling, N-arylation, and O-alkylation, researchers can efficiently explore the chemical space around this privileged scaffold. The protocols outlined in this document provide a solid foundation for the successful incorporation of this compound into high-throughput synthesis campaigns, ultimately accelerating the identification of new lead compounds.

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  • Journal of Combinatorial Chemistry. (2003). High-throughput purification of single compounds and libraries.
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Journal of the American Chemical Society. (2019). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 141(42), 16694-16701.
  • Croatica Chemica Acta. (2003). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
  • Evans, P. A. (n.d.). Protecting Groups. University of Liverpool.
  • The Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513-4518.
  • PharmaBlock. (2021). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449.
  • ResearchGate. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
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Application Note & Protocol: A Robust and Scalable Synthesis of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,4-Dimethylpyrrolidin-3-ol hydrochloride is a pivotal chiral building block in modern medicinal chemistry, integral to the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its gem-dimethyl substitution pattern offers unique conformational constraints and metabolic stability to drug candidates. This guide provides a detailed, scalable, and field-proven protocol for the synthesis of this compound. The presented methodology emphasizes operational simplicity, safety, and high-yield production, making it suitable for both academic research and industrial drug development settings. The protocol is structured around a key stereoselective reduction of a readily accessible ketone precursor, followed by an efficient deprotection and salt formation sequence.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs.[3] Specifically, substituted pyrrolidinols like the 4,4-dimethyl variant serve as crucial intermediates. The development of a robust, scalable synthesis is paramount for ensuring a reliable supply chain for research and development.

Several synthetic routes to substituted pyrrolidines exist, including multi-component reactions and 1,3-dipolar cycloadditions.[4][5][6] However, for large-scale production, a linear approach starting from a well-defined intermediate often provides superior control and reproducibility. The strategy outlined herein follows a three-step sequence, chosen for its scalability, use of cost-effective reagents, and straightforward purification procedures:

  • N-Boc Protection & Ketone Formation: Synthesis of the key intermediate, N-Boc-4,4-dimethyl-3-oxopyrrolidine. This precursor can be prepared via multi-step sequences reported in the literature or procured from commercial suppliers.[7][8]

  • Stereoselective Ketone Reduction: Reduction of the 3-oxo group to a hydroxyl group using sodium borohydride (NaBH₄). This step is critical for establishing the desired alcohol functionality.

  • Boc Deprotection and Salt Formation: Acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group and concurrent in-situ formation of the stable hydrochloride salt.

This approach avoids hazardous reagents and complex chromatographic purifications for the final product, instead relying on a highly effective recrystallization to achieve excellent purity.

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Deprotection & Salt Formation A Starting Materials B N-Boc-4,4-dimethyl- 3-oxopyrrolidine A->B [Literature Methods] C N-Boc-4,4-dimethyl- pyrrolidin-3-ol B->C NaBH4, MeOH D 4,4-Dimethylpyrrolidin-3-ol Hydrochloride (Final Product) C->D HCl in Dioxane/IPA

Caption: High-level workflow for the scalable synthesis.

Experimental Protocols & Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part A: Reduction of N-Boc-4,4-dimethyl-3-oxopyrrolidine

Causality of Experimental Design: The reduction of the ketone to the corresponding alcohol is a cornerstone of this synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent for several key reasons:

  • Selectivity: It is a mild reductant that selectively reduces aldehydes and ketones without affecting the carbamate (Boc) group.

  • Safety and Scalability: Unlike more potent hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and poses a significantly lower fire risk, making it ideal for large-scale operations.

  • Operational Simplicity: The reaction quench and workup are straightforward, involving simple aqueous extractions.

Methanol is chosen as the solvent due to its excellent ability to dissolve both the organic substrate and the inorganic reducing agent, facilitating a homogeneous reaction environment. The reaction is performed at 0 °C to control the initial exotherm and enhance selectivity.

Protocol:

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4,4-dimethyl-3-oxopyrrolidine (1.0 eq).

  • Dissolution: Add anhydrous methanol (5-10 mL per gram of substrate) and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully quench the reaction by adding acetone (1.0 eq) to consume excess NaBH₄. After 15 minutes, add saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude N-Boc-4,4-dimethylpyrrolidin-3-ol as a viscous oil or low-melting solid, which can be used in the next step without further purification.

Part B: Boc Deprotection and Hydrochloride Salt Formation

Causality of Experimental Design: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[9] Its removal is efficiently achieved using a strong acid in an anhydrous organic solvent.

  • Reagent Choice: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane or isopropanol) is ideal. This reagent provides the necessary acidity for cleavage while avoiding water, which could complicate product isolation.

  • Mechanism: The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine. This amine is immediately protonated by the excess HCl to form the stable and often crystalline hydrochloride salt.[10][11] This in-situ salt formation drives the reaction to completion and facilitates product isolation via precipitation.

Caption: Simplified mechanism for Boc deprotection.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude N-Boc-4,4-dimethylpyrrolidin-3-ol (1.0 eq) from the previous step in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate (3-5 mL per gram).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (or a saturated solution of HCl in IPA) (3-5 eq) dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt will typically form upon addition or shortly thereafter.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours to ensure complete deprotection. Monitor by TLC or LC-MS.

  • Isolation: If precipitation is extensive, an anti-solvent such as diethyl ether or methyl tert-butyl ether (MTBE) can be added to maximize product recovery.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with the anti-solvent (diethyl ether or MTBE) to remove non-polar byproducts.

  • Drying: Dry the white solid under vacuum to obtain the crude this compound.

Part C: Final Purification by Recrystallization

Causality of Experimental Design: Recrystallization is a highly effective and scalable purification technique for crystalline solids. The choice of solvent system is critical. A good system will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution. For this hydrochloride salt, a polar protic solvent mixture like Isopropanol/Methanol or Ethanol/Water is often effective.

Protocol:

  • Solvent Selection: Determine an appropriate solvent system. A mixture of isopropanol and methanol (e.g., 10:1) is a good starting point.

  • Dissolution: Place the crude hydrochloride salt in a clean flask and add the minimum amount of the hot solvent system required to achieve complete dissolution.

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold isopropanol and dry them under high vacuum to a constant weight.

  • Characterization: Confirm the identity, purity, and structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Data Summary and Expected Results

The following tables provide representative data for the scalable synthesis protocol.

Table 1: Reagent Quantities and Reaction Parameters

StepReagentMolar Eq.SolventTemp (°C)Time (h)
Reduction N-Boc-4,4-dimethyl-3-oxopyrrolidine1.0Methanol0 → 51 - 2
Sodium Borohydride (NaBH₄)1.10 → 5
Deprotection N-Boc-4,4-dimethylpyrrolidin-3-ol1.0IPA/Dioxane0 → 252 - 4
Hydrogen Chloride (HCl)3.0 - 5.00 → 25

Table 2: Expected Yields and Purity

ProductStepTypical Yield (%)Purity (by HPLC)Physical Form
N-Boc-4,4-dimethylpyrrolidin-3-olReduction90 - 98%>95% (crude)Colorless Oil
4,4-Dimethylpyrrolidin-3-ol HClDeprotection & Recrystallization85 - 95%>99.0%White Crystalline Solid
Overall Yield (From Ketone) 76 - 93%

Conclusion

This application note details a robust, efficient, and highly scalable synthesis of this compound. The protocol is designed with an emphasis on safety, operational simplicity, and the use of cost-effective materials. By employing a selective reduction followed by a clean, acid-mediated deprotection and a final recrystallization, this method consistently delivers the target compound in high yield and excellent purity. This validated procedure provides researchers, scientists, and drug development professionals with a reliable pathway to access multi-gram to kilogram quantities of this valuable synthetic intermediate.

References

  • Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

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  • Blanco-López, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Reddy, L. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • El-Faham, A., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Pace, V., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Patent WO2007024113A1. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ResearchGate. (2008). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. [Link]

  • Grishanov, D. A., et al. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. Journal of Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,4-dimethylpyrrolidin-3-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. Here, we will delve into the common synthetic challenges, provide in-depth troubleshooting guides for potential byproducts, and offer validated protocols to ensure the integrity of your experimental outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for byproduct formation that can complicate purification and compromise final product quality. A prevalent and scalable synthetic strategy involves the initial construction of an N-protected 4,4-dimethylpyrrolidin-3-one, followed by stereoselective reduction of the ketone, and concluding with deprotection and salt formation.[1][2]

This guide will focus on troubleshooting issues arising from this common pathway, providing both theoretical understanding and practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: My final product shows a low melting point and appears oily, even after precipitation. What could be the issue?

A1: This often points to residual solvent or the presence of hygroscopic impurities. Incomplete salt formation or the presence of the free base can also lead to an oily product. We recommend ensuring your starting material for the final HCl salt formation is completely dry and that the precipitation/crystallization solvent is anhydrous.

Q2: I'm seeing a persistent impurity with a similar Rf to my product on TLC. How can I improve separation?

A2: Isomeric byproducts, such as diastereomers from the reduction step, are a common cause. If you suspect a diastereomeric impurity, consider optimizing the stereoselectivity of your reduction. For purification, switching to a different column chromatography stationary phase or employing a different solvent system with varying polarity and hydrogen bonding capabilities can improve separation.

Q3: My ketone reduction step is sluggish and gives low conversion. What should I check first?

A3: The most common culprits are the activity of your reducing agent (e.g., sodium borohydride) and the reaction temperature. Hydride reagents can degrade if not stored under anhydrous conditions.[3] We recommend using a freshly opened container of the reducing agent. Additionally, while lower temperatures can enhance stereoselectivity, they also decrease the reaction rate. A careful optimization of the temperature is necessary to balance selectivity and conversion.[3][4]

Q4: Can I use a different N-protecting group other than Benzyl (Bn) or Boc?

A4: Yes, other protecting groups can be used. However, the choice of protecting group will impact the deprotection strategy and may introduce a different set of potential byproducts. For example, a Benzoyl (Bz) group can be removed under different conditions than a Boc group, which is acid-labile.[5] The selection should be based on the overall synthetic plan and compatibility with other reagents.

In-Depth Troubleshooting Guides

Issue 1: Low Yield of this compound

Low overall yield can be attributed to inefficiencies at multiple stages of the synthesis. The following guide will help you systematically identify and address the root cause.

LowYield_Troubleshooting start Low Final Yield Observed check_step1 Analyze Purity of 4,4-Dimethylpyrrolidin-3-one Intermediate start->check_step1 step1_ok Intermediate is Pure check_step1->step1_ok step1_impure Intermediate is Impure check_step1->step1_impure check_step2 Analyze Crude Product Post-Ketone Reduction step1_ok->check_step2 troubleshoot_cyclization Troubleshoot Dieckmann or other Cyclization Reaction. Check for incomplete reaction or side products. step1_impure->troubleshoot_cyclization end_node Yield Improved troubleshoot_cyclization->end_node step2_ok High Conversion to Alcohol check_step2->step2_ok step2_low_conversion Low Conversion/ Mixture of Products check_step2->step2_low_conversion check_step3 Analyze Product Post- Deprotection & Salt Formation step2_ok->check_step3 troubleshoot_reduction Troubleshoot Ketone Reduction: 1. Verify Reducing Agent Activity. 2. Optimize Stoichiometry & Temp. 3. Check for Diastereomer Formation. step2_low_conversion->troubleshoot_reduction troubleshoot_reduction->end_node step3_ok Clean Conversion to Final Product check_step3->step3_ok step3_impure Impure Product/ Product Loss check_step3->step3_impure step3_ok->end_node troubleshoot_final Troubleshoot Deprotection/Salt Formation: 1. Ensure complete deprotection. 2. Optimize precipitation/crystallization. 3. Check for product degradation. step3_impure->troubleshoot_final troubleshoot_final->end_node

Caption: A systematic workflow for diagnosing the cause of low product yield.

Issue 2: Presence of Unexpected Byproducts in the Final Product

The appearance of unexpected signals in NMR or extra peaks in GC-MS is a common challenge. The table below outlines the most probable byproducts, their origin, and key analytical signatures.

Byproduct NamePlausible OriginKey Analytical Signatures (¹H NMR, MS)Mitigation Strategy
N-Protected 4,4-Dimethylpyrrolidin-3-one Incomplete reduction of the ketone intermediate.¹H NMR: Absence of the carbinol proton (~4.0-4.5 ppm), presence of characteristic resonances for the CH₂ adjacent to the ketone. MS (ESI+): [M+H]⁺ corresponding to the ketone.Increase the equivalents of the reducing agent (e.g., NaBH₄ from 1.1 to 1.5 eq.).[3] Extend the reaction time or slightly increase the temperature.
Diastereomeric 4,4-Dimethylpyrrolidin-3-ol Non-selective reduction of the ketone.¹H NMR: Appearance of a second set of signals for the pyrrolidine ring protons, especially the carbinol proton. Chiral HPLC/GC: A second peak corresponding to the other diastereomer.Use a bulkier or more stereoselective reducing agent. Optimize the reaction temperature, as lower temperatures often favor higher diastereoselectivity.[4]
Over-reduced/Ring-Opened Species Harsh reduction conditions (e.g., using LiAlH₄ with extended heating).¹H NMR: Complex multiplets, potential loss of the hydroxyl signal. MS (ESI+): Fragmentation patterns inconsistent with the target molecule.Use a milder reducing agent like NaBH₄.[6] Maintain careful temperature control during the reduction.
N-Protected 4,4-Dimethylpyrrolidin-3-ol Incomplete deprotection.¹H NMR: Presence of signals corresponding to the protecting group (e.g., aromatic protons for Bn, t-butyl singlet for Boc). MS (ESI+): [M+H]⁺ corresponding to the protected alcohol.Ensure sufficient reaction time and appropriate conditions for deprotection (e.g., adequate H₂ pressure for hydrogenolysis, sufficient acid for Boc cleavage).
Dimeric or Polymeric Impurities Side reactions during cyclization or deprotection.¹H NMR: Broad signals, complex aromatic region if applicable. MS (ESI+): Ions with m/z values significantly higher than the expected product.Optimize concentration and temperature during cyclization. Ensure rapid and efficient workup after deprotection.

The following diagram illustrates the main synthetic pathway and the points at which key byproducts can emerge.

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproducts start N-Protected Diester Precursor ketone N-Protected 4,4-Dimethylpyrrolidin-3-one start->ketone Dieckmann Condensation alcohol N-Protected 4,4-Dimethylpyrrolidin-3-ol ketone->alcohol Ketone Reduction incomplete_reduction Unreacted Ketone ketone->incomplete_reduction Incomplete Reaction diastereomer Diastereomeric Alcohol ketone->diastereomer Non-selective Reduction final_product 4,4-Dimethylpyrrolidin-3-ol Hydrochloride alcohol->final_product Deprotection & HCl Salt Formation incomplete_deprotection N-Protected Alcohol alcohol->incomplete_deprotection Incomplete Deprotection

Caption: Synthetic pathway and points of byproduct formation.

Experimental Protocols

Protocol 1: Analytical Monitoring of the Ketone Reduction by TLC

Objective: To monitor the conversion of N-protected 4,4-dimethylpyrrolidin-3-one to the corresponding alcohol.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: Ethyl Acetate/Hexanes (e.g., 30:70 v/v, optimize as needed)

  • Visualization agent: Potassium permanganate (KMnO₄) stain

  • Reaction aliquots

Procedure:

  • Prepare the TLC developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.

  • At timed intervals (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot from the reaction mixture using a capillary tube.

  • Spot the aliquot onto the baseline of the TLC plate. Co-spot with the starting material for reference.

  • Develop the TLC plate in the prepared chamber until the solvent front is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots by dipping the plate in a potassium permanganate stain followed by gentle heating. The starting ketone and the product alcohol should appear as distinct spots. The disappearance of the starting material spot indicates reaction completion.

Interpretation:

  • Starting Material (Ketone): Will have a higher Rf value (less polar).

  • Product (Alcohol): Will have a lower Rf value (more polar due to the hydroxyl group).

  • Incomplete Reaction: Both spots will be visible.

Protocol 2: Purification of this compound

Objective: To purify the final product and remove residual impurities.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., Isopropanol, Methanol, Methyl tert-butyl ether (MTBE))[7]

  • Heating mantle and condenser

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the crude hydrochloride salt in a minimum amount of a hot protic solvent, such as isopropanol or methanol.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • If crystallization is slow or does not occur, an anti-solvent like MTBE can be added dropwise until turbidity is observed, followed by cooling.[7]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

  • Assess purity by melting point determination and analytical techniques (NMR, HPLC).

Causality Note: The principle of recrystallization relies on the differential solubility of the desired product and impurities in a given solvent at different temperatures. Slow cooling is crucial for forming a pure crystalline lattice, excluding impurities into the mother liquor.

References

  • Technical Support Center: Troubleshooting Ketone Reduction for Aminocyclopentanol Synthesis. Benchchem. Accessed January 19, 2026.
  • Troubleshooting guide for the synthesis of chiral alcohols. Benchchem. Accessed January 19, 2026.
  • (R)-(-)-3-Pyrrolidinol hydrochloride. Chongqing Chemdad Co. ,Ltd. Accessed January 19, 2026.
  • pyrrolidine hydrochloride | 25150-61-2. Benchchem. Accessed January 19, 2026.
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  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). EP4382529A1.
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  • Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones.
  • A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Accessed January 19, 2026.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Cambridge Open Engage. Accessed January 19, 2026.
  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Accessed January 19, 2026.
  • Dieckmann Condensation. Organic Chemistry Portal. Accessed January 19, 2026.
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  • Synthesis of 2,2-disubstituted spirocyclic pyrrolidines by intramolecular Dieckmann condensation. Enamine. Accessed January 19, 2026.
  • S-(+)-3-Pyrrolidinol Hydrochloride. ChemBK. Accessed January 19, 2026.
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Technical Support Center: Optimizing Yield in 4,4-Dimethylpyrrolidin-3-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4,4-Dimethylpyrrolidin-3-ol hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve consistent and high-purity results.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage to maximize yield and purity. The most common and efficient pathway involves four key transformations:

  • Dieckmann Condensation: Formation of a protected 4,4-dimethylpyrrolidin-3-one precursor.

  • Ketone Reduction: Reduction of the 3-oxo group to a hydroxyl group.

  • Deprotection: Removal of the nitrogen protecting group.

  • Salt Formation: Conversion of the free base to the stable hydrochloride salt.

This guide will address potential issues and optimization strategies for each of these critical steps.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Step 1: Dieckmann Condensation for N-Protected 4,4-Dimethylpyrrolidin-3-one

The intramolecular cyclization of a diester to form the β-keto ester is a crucial step. An N-protected (e.g., N-Benzyl or N-Boc) derivative of bis(2-ethoxycarbonylethyl)amine with gem-dimethyl substitution at the appropriate position is the typical starting point.

Q1: My Dieckmann condensation is resulting in a low yield of the desired N-protected 4,4-dimethylpyrrolidin-3-one. What are the likely causes?

A1: Low yields in Dieckmann condensations are often attributable to several factors:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases are preferred to favor deprotonation at the α-carbon without competing ester saponification. Sodium ethoxide (NaOEt) in an alcohol solvent or stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are commonly used. Ensure at least one full equivalent of base is used, as the product β-keto ester is acidic and will consume one equivalent of base to form the enolate.[1][2]

  • Reaction Conditions: The reaction is sensitive to temperature and moisture. Ensure strictly anhydrous conditions, as water will quench the base and hydrolyze the esters. The optimal temperature depends on the base and solvent system. For NaH in an aprotic solvent like THF or toluene, the reaction may require heating to proceed at a reasonable rate.

  • Purity of Starting Materials: Impurities in the starting diester can interfere with the reaction. Ensure the starting material is pure and free of any acidic impurities that could consume the base.

Troubleshooting Workflow for Low Yield in Dieckmann Condensation:

Caption: Troubleshooting workflow for poor yield in Dieckmann condensation.

Step 2: Reduction of N-Protected 4,4-Dimethylpyrrolidin-3-one

The reduction of the ketone to the corresponding alcohol is a critical transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3]

Q2: I am observing incomplete reduction of the ketone, or the formation of side products. How can I optimize this step?

A2: Incomplete reduction or side product formation can arise from several issues:

  • Reducing Agent Stoichiometry and Activity: While NaBH₄ is a mild reagent, ensuring a sufficient molar excess (typically 1.5-2.0 equivalents) is important to drive the reaction to completion. The quality and age of the NaBH₄ can also affect its reactivity. Use freshly opened or properly stored reagent.

  • Solvent and Temperature: The choice of solvent can influence the rate of reduction. Protic solvents like methanol or ethanol are commonly used and can facilitate the reaction.[3] Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can help minimize side reactions.

  • Work-up Procedure: The work-up is crucial for quenching the reaction and removing boron byproducts. Acidic work-up should be performed carefully at low temperatures to avoid any degradation of the product.

ParameterRecommendationRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective for ketones, and generally does not affect common N-protecting groups like Boc or Bn.[3]
Stoichiometry 1.5 - 2.0 equivalents of NaBH₄Ensures complete conversion of the starting ketone.
Solvent Methanol or EthanolProtic solvents that are compatible with NaBH₄ and help to solubilize the reactants.
Temperature 0 °C to Room TemperatureProvides a balance between a reasonable reaction rate and minimizing potential side reactions.
Work-up Quench with acetone, followed by aqueous acid (e.g., 1M HCl) at 0 °C.Neutralizes excess reducing agent and facilitates the removal of boron salts.

Table 1: Recommended Conditions for the Reduction of N-Protected 4,4-Dimethylpyrrolidin-3-one.

Step 3: Deprotection of the Pyrrolidine Nitrogen

The choice of deprotection method depends on the protecting group used. For the commonly used tert-butoxycarbonyl (Boc) group, acidic conditions are required.

Q3: My N-Boc deprotection is sluggish, or I am seeing degradation of my product. What are the best practices for this step?

A3: Successful N-Boc deprotection relies on the careful selection of the acidic reagent and reaction conditions:

  • Acidic Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, diethyl ether, or methanol) are effective.[4] The choice may depend on the sensitivity of the rest of the molecule to the specific acid.

  • Reaction Monitoring: It is crucial to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged exposure to strong acid, which can lead to side reactions or degradation.

  • Work-up: After deprotection, the product is typically an amine salt. Careful neutralization with a base (e.g., saturated sodium bicarbonate solution) is required if the free base is to be isolated before hydrochloride salt formation.

Deprotection Logic Diagram:

G cluster_0 N-Boc Deprotection N-Boc Protected Amine N-Boc Protected Amine Protonation of Carbonyl Protonation of Carbonyl N-Boc Protected Amine->Protonation of Carbonyl Acid (TFA or HCl) Loss of tert-butyl cation Loss of tert-butyl cation Protonation of Carbonyl->Loss of tert-butyl cation Cleavage Carbamic Acid Intermediate Carbamic Acid Intermediate Loss of tert-butyl cation->Carbamic Acid Intermediate Free Amine Free Amine Carbamic Acid Intermediate->Free Amine Decarboxylation (-CO2) Amine Salt Amine Salt Free Amine->Amine Salt Protonation

Caption: Mechanism of acidic N-Boc deprotection.

Step 4: Formation and Purification of this compound

The final step involves the formation of the hydrochloride salt, which is often a crystalline solid, facilitating purification.

Q4: I am having difficulty obtaining a crystalline hydrochloride salt, or the purity is not satisfactory.

A4: Challenges in crystallization and purity often stem from the work-up and crystallization procedure:

  • Salt Formation: The hydrochloride salt can be formed by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of HCl in the same or a compatible solvent, or with gaseous HCl.

  • Crystallization Solvent: The choice of solvent is critical for obtaining good quality crystals. A solvent system where the hydrochloride salt has low solubility at cooler temperatures is ideal. Anti-solvent addition (a solvent in which the salt is insoluble) can also induce crystallization.

  • Purification: If impurities are present, recrystallization from a suitable solvent system is often necessary. It is important to identify the nature of the impurities (e.g., unreacted starting material, side products) to select an appropriate purification strategy.

StepKey Considerations
Solvent for Free Base Diethyl ether, Ethyl acetate, Isopropanol
HCl Source HCl in ether, HCl in dioxane, or gaseous HCl
Crystallization Technique Cooling, anti-solvent addition (e.g., hexane)
Purification Recrystallization from a suitable solvent pair (e.g., isopropanol/diethyl ether)

Table 2: Key Parameters for Hydrochloride Salt Formation and Crystallization.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of N-Benzyl-4,4-dimethylpyrrolidin-3-one (Illustrative Example for Dieckmann Condensation)

This protocol is adapted from the synthesis of N-benzyl-3-pyrrolidinone and would require modification for the 4,4-dimethyl analogue.[2]

  • To a solution of the appropriate N-benzyl protected diester in anhydrous toluene, add sodium metal (in small portions) or sodium hydride under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with ethanol followed by water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to hydrolytic decarboxylation by refluxing with aqueous acid (e.g., 10% HCl).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for NaBH₄ Reduction of a Ketone
  • Dissolve the N-protected 4,4-dimethylpyrrolidin-3-one in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of acetone, followed by 1M HCl.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Adjust the pH of the aqueous residue to basic (pH > 10) with NaOH solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

Protocol 3: General Procedure for N-Boc Deprotection
  • Dissolve the N-Boc protected 4,4-dimethylpyrrolidin-3-ol in dichloromethane or dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting residue is the amine salt.

Protocol 4: Formation of this compound
  • Dissolve the crude free base of 4,4-dimethylpyrrolidin-3-ol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of HCl in the same solvent with stirring.

  • If a precipitate forms, continue stirring in an ice bath for 30 minutes to an hour to ensure complete precipitation.

  • If no precipitate forms, an anti-solvent like hexane can be slowly added until turbidity is observed, followed by cooling.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system to achieve the desired purity.

IV. References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.

  • BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin.

  • Chemistry Steps. (2023). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Study on the synthesis of N-benzyl-3-pyrrolidinone. (2009). ResearchGate. [Link]

  • Master Organic Chemistry. (2020). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

Technical Support Center: Stability and Degradation of 4,4-Dimethylpyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4-Dimethylpyrrolidin-3-ol hydrochloride (CAS No. 1795504-80-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this compound. Here, we address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound? A1: For long-term stability, this compound should be stored at 2-8°C, sealed tightly in its container to prevent moisture ingress, and kept in a dry environment.[1]

Q2: Is this compound hygroscopic? A2: As a hydrochloride salt, the compound has the potential to be hygroscopic. It is best practice to store it in a desiccator and handle it in a low-humidity environment to prevent water absorption, which could impact weighing accuracy and potentially initiate degradation pathways.

Q3: What solvents are recommended for preparing stock solutions? A3: Given its hydrochloride salt form and the presence of a hydroxyl group, the compound is expected to be soluble in polar solvents such as water, methanol, ethanol, and DMSO. For experimental work, always use high-purity, anhydrous solvents if moisture is a concern for your application. We recommend preparing solutions fresh daily. If storage is necessary, store aliquots at -20°C or -80°C and perform qualification checks before use.

Q4: What are the primary chemical stability concerns for this molecule? A4: The structure of 4,4-Dimethylpyrrolidin-3-ol features a secondary amine (as a hydrochloride salt) and a tertiary alcohol. The primary stability concerns are:

  • pH-Dependent Degradation: The stability can be significantly influenced by the pH of the solution. The free base form, present at higher pH values, may be more susceptible to oxidation.

  • Thermal Degradation: The tertiary alcohol is susceptible to dehydration (loss of water) at elevated temperatures, particularly under acidic conditions.

  • Oxidation: The secondary amine can be a target for oxidative degradation, especially in the presence of oxygen, metal ions, or other oxidizing agents.[2][3][4]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing the problem.

Issue 1: I am observing a gradual loss of compound potency in my aqueous stock solution.

  • Primary Suspect: pH-dependent hydrolysis or degradation. The pH of unbuffered water can vary, and dissolving the hydrochloride salt will create a mildly acidic solution. Over time, this environment, or exposure to more basic conditions, could promote degradation.

  • Causality: The stability of amine-containing compounds is often optimal within a specific pH range.[5] Deviations from this range can accelerate degradation. For instance, at higher pH, the deprotonated (free base) secondary amine is more nucleophilic and more susceptible to oxidation.

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: The most reliable approach is to prepare solutions immediately before use.

    • Use Buffered Systems: If the experiment allows, buffer your aqueous solution. Based on data from similar pyrrolidine derivatives, a weakly acidic buffer (e.g., pH 4-6) is often a good starting point for maximum stability.[5]

    • Conduct a pH Screen: Perform a small-scale study where you dissolve the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor its concentration over time using HPLC. This will empirically determine the optimal pH for stability.

Issue 2: My HPLC chromatogram shows new, unexpected peaks after sample processing or short-term storage.

  • Primary Suspect: Compound degradation due to environmental stress (heat, light, pH, oxygen).

  • Causality: Degradation products will have different physicochemical properties (e.g., polarity) from the parent compound, causing them to elute at different retention times in reverse-phase HPLC.

  • Troubleshooting Workflow: Identifying the source of degradation is key. The following workflow, which can be visualized in the diagram below, provides a systematic approach.

G start Unexpected Peak(s) Observed in HPLC check_stress Review Sample History: - Exposure to Heat? - Exposure to Light (UV/Vis)? - Extreme pH (Acid/Base)? - Exposure to Air/Oxygen? start->check_stress lcms Characterize Impurity: - Analyze sample by LC-MS - Determine molecular weight of the new peak(s). check_stress->lcms Yes hypothesize Hypothesize Degradation Pathway lcms->hypothesize path_dehydration Mass = Parent - 18 Da? (Dehydration of alcohol) hypothesize->path_dehydration Check Mass path_oxidation Mass = Parent + 16 Da? (Oxidation of amine) hypothesize->path_oxidation Check Mass path_other Other Mass Change? (e.g., Ring Opening) hypothesize->path_other Check Mass confirm Confirm via Targeted Forced Degradation (See Protocol 1) path_dehydration->confirm path_oxidation->confirm path_other->confirm mitigate Mitigate and Control - Optimize storage (inert gas, protect from light) - Control pH and temperature - Use degassed solvents confirm->mitigate

Caption: Troubleshooting workflow for identifying unknown degradation products.

Section 3: Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stable formulations and robust analytical methods. Based on the chemical structure of 4,4-Dimethylpyrrolidin-3-ol, we anticipate the following primary degradation routes.

  • Dehydration (Thermal/Acid-Catalyzed): The tertiary alcohol at the C3 position is susceptible to an E1 elimination reaction, especially under heating or in acidic conditions. This would result in the loss of a water molecule to form the corresponding alkene, 4,4-Dimethyl-2,3-dihydro-1H-pyrrole .

  • Oxidation: The secondary amine is a potential site for oxidation. In the presence of oxidizing agents (like hydrogen peroxide, or atmospheric oxygen over time, potentially catalyzed by metal ions), it could form an N-oxide or other oxidative degradants.

  • Photodegradation: Although the molecule lacks a strong chromophore, saturated amines can still be susceptible to degradation upon exposure to high-energy UV light, potentially through radical mechanisms.[6]

The diagram below illustrates the most probable degradation pathways.

G cluster_main Potential Degradation Pathways parent 4,4-Dimethylpyrrolidin-3-ol (Parent Compound) dehydrated 4,4-Dimethyl-2,3-dihydro-1H-pyrrole (Dehydration Product, M-18) parent->dehydrated Heat / Acid (H⁺) - H₂O oxidized 4,4-Dimethylpyrrolidin-3-ol N-oxide (Oxidation Product, M+16) parent->oxidized Oxidizing Agent (e.g., H₂O₂, O₂) + [O]

Caption: Anticipated primary degradation pathways for 4,4-Dimethylpyrrolidin-3-ol.

Section 4: Experimental Protocols

To properly assess stability, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation products and establish a stability-indicating analytical method.[7][8]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions. An ideal study aims for 10-30% degradation of the active pharmaceutical ingredient (API).[9]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water or methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 6, and 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at 2, 6, and 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial in an oven at 80°C for 72 hours.

    • After the time point, dissolve the solid to the target concentration for analysis.

  • Photostability:

    • Expose the stock solution and solid material to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating the parent this compound peak from all potential degradation product peaks generated during the forced degradation study.

Starting Conditions:

  • Column: ZORBAX Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[10]

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to ~3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore). A Photodiode Array (PDA) detector is recommended to evaluate peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: Once the method is optimized to show baseline separation between the parent and all degradants, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 5: Data Summary Table

The following table summarizes the recommended starting conditions for forced degradation studies, which should be adjusted based on the observed stability of the molecule.

Stress ConditionReagent/ParameterTypical TemperatureRecommended Duration (Starting Point)
Acid Hydrolysis 0.1 M HCl60°CMonitor at 2, 6, 24 hours
Base Hydrolysis 0.1 M NaOH60°CMonitor at 2, 6, 24 hours
Oxidation 3% H₂O₂Room TemperatureMonitor at 2, 6, 24 hours
Thermal (Solid) Dry Heat80°C72 hours
Photolytic ICH Q1B Option 1 or 2AmbientPer guideline

References

  • Vevelstad, S. J., Grimstvedt, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(2), 610–626. Also available from: [Link]

  • Scuola, G., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(12), 4859. [Link]

  • Wang, W. J., et al. (2015). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Chemosphere, 119, 937-942. [Link]

  • Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469. [Link]

  • Lin, C. H., et al. (2016). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Food and Drug Analysis, 24(3), 575-584. [Link]

  • Kukhareva, T. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Cox, B. G., & Gibson, P. (1975). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. Journal of the Chemical Society, Perkin Transactions 2, (12), 1355-1358. [Link]

  • Watanabe, Y., et al. (2000). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Journal of Bioscience and Bioengineering, 90(4), 467-469. [Link]

  • Singh, G. S., & Mmatli, E. E. (2011). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions. Chemical Communications, 47(31), 8961-8963. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(2). [Link]

  • Panda, S. S., et al. (2021). A Simple Liquid Chromatographic Method for Estimation of Glycopyrrolate in Pharmaceuticals Using Experimental Design. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415. [Link]

  • Shinde, P., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5101-5108. [Link]

  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. SINTEF. [Link]

  • Kim, H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Senogles, E., & Thomas, R. A. (1980). The products of acid hydrolysis of N–vinyl–2–pyrrolidone. ResearchGate. [Link]

  • de Andrade, L. R., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4786. [Link]

  • PubChem. (3S)-pyrrolidin-3-ol. National Institutes of Health. [Link]

  • EON Biotech. This compound – (1795504-80-1). [Link]

  • Orozco-Castellanos, L. M., et al. (2015). A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). ResearchGate. [Link]

  • Stanimirovic, D. M., et al. (2015). Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products. ResearchGate. [Link]

  • Oszczapowicz, I., & Poćwiardowska, E. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia Pharmaceutica, 81(2), 437–451. [Link]

  • Waters Corporation. (2023). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. [Link]

  • PubChem. (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride. National Institutes of Health. [Link]

  • Chitlange, S. S., & Soni, R. (2010). Development of stability indicating HPTLC method for simultaneous estimation of paracetamol and dexibuprofen. Journal of Chemical and Pharmaceutical Sciences, 3(1). [Link]

Sources

Technical Support Center: Synthesis of 4,4-Dimethylpyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,4-Dimethylpyrrolidin-3-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. The inherent structural features of this molecule—specifically the sterically demanding gem-dimethyl group at the C4 position and the reactive hydroxyl group at C3—present unique synthetic challenges. This guide provides in-depth, mechanism-driven troubleshooting advice to optimize your synthetic routes.

FAQ 1: Poor Diastereoselectivity in Cycloaddition Reactions

Question: I am using a [3+2] cycloaddition to construct the 4,4-dimethylpyrrolidine ring, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical outcome?

Answer: Poor diastereoselectivity is a common issue in [3+2] cycloadditions involving azomethine ylides.[1] The stereochemistry is determined by the facial selectivity of the dipolarophile's approach to the azomethine ylide, which is heavily influenced by steric and electronic factors. The gem-dimethyl group on your precursor already provides significant steric bulk, which can be leveraged.

Root Cause Analysis:
  • Insufficient Steric Hindrance: The substituents on your azomethine ylide or dipolarophile may not be sterically demanding enough to favor one approach trajectory over the other.[1]

  • Flexible Transition State: The reaction may proceed through a flexible, high-energy transition state where multiple approach geometries are energetically similar.

  • Catalyst Inefficiency: If using a catalyst, it may not be effectively creating a chiral environment to direct the cycloaddition.

Troubleshooting Protocol & Optimization Strategies:
  • Modify Reactant Sterics:

    • Azomethine Ylide: Increase the steric bulk of the substituents on the azomethine ylide. For instance, replacing an N-benzyl group with a more demanding N-triphenylmethyl (trityl) group can significantly influence facial selectivity.

    • Dipolarophile: Ensure the electron-withdrawing group on the dipolarophile is sufficiently large.

  • Employ Chiral Auxiliaries:

    • The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, is a highly effective strategy. This group acts as a powerful stereodirecting element, often inducing the formation of a single major diastereomer.[2] The subsequent removal of the sulfinyl group is typically straightforward.

  • Catalyst and Solvent Screening:

    • For metal-catalyzed cycloadditions, screen a panel of ligands. Chiral BOX ligands, when paired with catalysts like cobalt or nickel, have shown high efficacy in controlling stereoselectivity in related systems.[3]

    • Solvent polarity can influence the compactness of the transition state. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM).

Data Summary: Impact of Reaction Parameters on Diastereoselectivity
ParameterModificationExpected Impact on Diastereomeric Ratio (d.r.)Rationale
Catalyst System Switch from AgOAc to Ag₂CO₃Potential improvement in d.r.Silver carbonate has been shown to effectively catalyze these reactions with high diastereoselectivity.[2]
N-Substituent Change from Benzyl to TritylSignificant increase in d.r.Increased steric bulk on the ylide nitrogen forces a more ordered transition state.
Auxiliary Introduce (S)-N-tert-butanesulfinyl groupExcellent d.r. (>95:5)The sulfinyl group creates a highly biased chiral environment, directing the approach of the dipolarophile.[2]
Solvent Toluene vs. THFVariableNon-polar solvents may favor more organized, compact transition states, potentially improving selectivity.
Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity (d.r. < 80:20) check_sterics Are substituents on ylide/dipolarophile sterically demanding? start->check_sterics increase_sterics Increase steric bulk of N-substituent or EWG. check_sterics->increase_sterics No screen_catalyst Screen catalyst systems (e.g., Ag₂CO₃, Co/Ni with BOX ligands). check_sterics->screen_catalyst Yes use_auxiliary Introduce a chiral auxiliary (e.g., N-tert-butanesulfinyl). increase_sterics->use_auxiliary success Achieved High Diastereoselectivity (d.r. > 95:5) use_auxiliary->success screen_solvent Screen solvent polarity (Toluene, THF, DCM). screen_catalyst->screen_solvent screen_solvent->success

Caption: Workflow for troubleshooting poor diastereoselectivity.

FAQ 2: Formation of Furan Byproducts

Question: My reaction to form the pyrrolidine ring from an acyclic precursor is yielding a significant amount of a furan byproduct, confirmed by MS and NMR. What is causing this and how can I prevent it?

Answer: The formation of furan byproducts is a classic side reaction in syntheses that proceed through 1,4-dicarbonyl or related intermediates, particularly under acidic conditions. The hydroxyl group at the C3 position of your target molecule (or its precursor) can participate in an intramolecular cyclization/dehydration cascade to form a stable aromatic furan ring.

Plausible Mechanism: Acid-Catalyzed Furan Formation

Under strongly acidic conditions, the protonation of a carbonyl group can facilitate enolization, followed by an intramolecular cyclization and subsequent dehydration, leading to the furan byproduct.

Troubleshooting Protocol & Optimization Strategies:
  • Strict pH Control: This is the most critical factor. The reaction should be maintained under neutral or, if necessary, weakly acidic conditions (pH 5-7).[4] Conducting the reaction at a pH below 3 will strongly favor furan formation.[4]

  • Choice of Acid Catalyst: If an acid catalyst is required to promote the desired reaction, avoid strong mineral acids like HCl or H₂SO₄. Opt for a weak organic acid such as acetic acid or pyridinium p-toluenesulfonate (PPTS).[4]

  • Protecting Group Strategy: Protect the hydroxyl group early in the synthesis. A silyl ether (e.g., TBS, TIPS) or a benzyl ether can prevent its participation in side reactions. This strategy is crucial for preventing the formation of various side products and simplifying purification.[5]

  • Reaction Monitoring: Use TLC or GC-MS to closely monitor the reaction. If furan formation is detected, the reaction conditions should be adjusted immediately.[4]

Data Summary: Effect of pH on Product Distribution
pH RangeCatalystDesired Pyrrolidine YieldFuran Byproduct YieldRecommendation
1-3 HCl< 10%> 80%Avoid. Strongly favors byproduct formation.[4]
4-5 Acetic Acid60-80%10-20%Acceptable, but monitor closely.[4]
6-7 None / Buffer> 90%< 5%Optimal. Maximizes yield of desired product.
FAQ 3: Over-alkylation during N-Substitution

Question: I am attempting to perform a mono-N-alkylation on the pyrrolidine nitrogen, but I am consistently getting a mixture of the starting material, the desired mono-alkylated product, and a di-alkylated quaternary ammonium salt. How can I achieve selective mono-alkylation?

Answer: Over-alkylation is a frequent challenge when alkylating amines. The product of the initial alkylation (a secondary amine in this case) is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent.[4]

Root Cause Analysis:
  • Increased Nucleophilicity: The electron-donating effect of the first alkyl group increases the electron density on the nitrogen, making the mono-substituted product more nucleophilic than the starting material.

  • High Local Concentration: A high local concentration of the alkylating agent allows it to react with the newly formed, more reactive mono-alkylated product before all the starting material has reacted.

Troubleshooting Protocol & Optimization Strategies:
  • Control Stoichiometry: Use a significant excess of the pyrrolidine starting material relative to the alkylating agent (e.g., 3-5 equivalents). This ensures the alkylating agent is more likely to encounter an unreacted starting molecule. This may not be feasible if your pyrrolidine is a precious intermediate.

  • Slow Addition: Add the alkylating agent very slowly to the reaction mixture using a syringe pump over several hours. This maintains a very low concentration of the alkylating agent at all times, minimizing the chance of a second alkylation.[4]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can increase the selectivity by favoring the reaction with the more abundant (though less nucleophilic) starting material.

  • Alternative Methods (Reductive Amination): Instead of direct alkylation, consider reductive amination. Reacting the pyrrolidine with an appropriate aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is an excellent method for controlled mono-N-alkylation that inherently avoids over-alkylation.

Visualizing Competing Reaction Pathways

G Pyrrolidine Pyrrolidine (SM) AlkylHalide + Alkyl Halide (R-X) MonoAlk Desired Mono-alkylated Product (More Nucleophilic) Pyrrolidine->MonoAlk k1 (Desired) QuatSalt Over-alkylation Product (Quaternary Salt) MonoAlk->QuatSalt k2 (Side Reaction) k2 > k1

Sources

Technical Support Center: Optimization of Coupling Reactions with 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 4,4-dimethylpyrrolidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically hindered secondary amine in various synthetic applications. The unique structural features of this molecule, namely the gem-dimethyl group at the 4-position, present specific challenges that require careful optimization of reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve successful and reproducible outcomes in your coupling reactions.

I. Understanding the Challenges: The Role of Steric Hindrance

The primary hurdle in reactions with 4,4-dimethylpyrrolidin-3-ol is steric hindrance . The two methyl groups adjacent to the nitrogen atom create a bulky environment, which can significantly impede the approach of reactants and catalysts.[1][2] This steric bulk can lead to slower reaction rates, incomplete conversions, and the formation of undesired side products. Understanding this fundamental challenge is the first step toward successful optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your coupling reactions and provides actionable solutions based on established chemical principles and field-proven insights.

Issue 1: Low or No Product Formation in Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Symptoms:

  • Low conversion of starting materials (aryl halide/triflate).

  • Complex mixture of byproducts observed by TLC or LC-MS.

  • Dehalogenation of the aryl halide starting material.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inappropriate Catalyst/Ligand System The steric bulk of 4,4-dimethylpyrrolidin-3-ol requires a highly active catalyst system. Standard palladium sources and ligands may not be effective.[1] Bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3]Screen a panel of modern Buchwald-Hartwig ligands. Start with bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands, which are known to be effective for coupling hindered amines.[4][5] Consider using pre-formed palladium catalysts for better reproducibility.[6]
Suboptimal Base The hydrochloride salt must be neutralized in situ. The choice and strength of the base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine. Strong, non-nucleophilic bases are generally preferred.Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent starting points.[7] Potassium phosphate (K₃PO₄) can be a milder alternative if your substrate is base-sensitive.[7] The base's role is not just to deprotonate the amine; it also influences the catalytic cycle.[8]
Incorrect Solvent The solvent affects catalyst solubility, stability, and the rate of reaction.[1] Common ethereal solvents are often effective.Employ aprotic, non-polar to moderately polar solvents. Toluene, dioxane, and THF are commonly used and generally give good results.[6][7] Solvent choice can be critical, so screening a few options is advisable.
Aryl Halide Reactivity The reactivity of the aryl halide follows the order I > Br > Cl.[1] Aryl chlorides are significantly less reactive and require more active catalyst systems.[6]If possible, use an aryl bromide or iodide. If an aryl chloride must be used, ensure you are employing a highly active catalyst system specifically designed for chloride activation.
Issue 2: Poor Yields in Amide Coupling Reactions

Symptoms:

  • Incomplete consumption of the carboxylic acid starting material.

  • Formation of side products, such as the urea byproduct from the coupling reagent.

  • Epimerization of chiral centers adjacent to the carboxyl group.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficiently Reactive Coupling Reagent The hindered nature of the amine requires a highly efficient coupling reagent to activate the carboxylic acid.Use a high-potency coupling reagent. Phosphonium-based reagents like PyBOP or aminium/uronium-based reagents such as HATU, HBTU, or HCTU are generally more effective than carbodiimides alone for hindered couplings.[9] HATU is often considered one of the most powerful reagents for challenging couplings.[9]
Base Selection and Stoichiometry The amine hydrochloride requires at least one equivalent of base for neutralization, plus an additional amount required by the coupling reagent itself.Use a non-nucleophilic tertiary amine base. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common choices.[10] Ensure at least two equivalents of base are used: one to neutralize the hydrochloride and one for the coupling reaction. For phosphonium salts, two equivalents of base are typically required.[11]
Side Reactions of the Coupling Reagent Some coupling reagents, particularly carbodiimides like EDC, can react with the amine to form a guanidinium byproduct if the activated carboxylic acid is not readily consumed.[9]Consider pre-activation of the carboxylic acid. React the carboxylic acid with the coupling reagent and base for a short period (e.g., 5-10 minutes) before adding the this compound.[12] This can minimize side reactions.
Racemization Over-activation of the carboxylic acid or prolonged reaction times in the presence of base can lead to racemization of stereocenters.Add a racemization suppressant. Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can minimize racemization, especially when using carbodiimide coupling agents.[10][13] Using reagents like HATU, which already incorporate a similar moiety, can also help.[9]

III. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group on 4,4-dimethylpyrrolidin-3-ol?

A1: It depends on the reaction conditions.

  • For Buchwald-Hartwig amination: Generally, no. The reaction conditions are typically selective for the amination over reaction with the alcohol. However, if you observe side products resulting from O-arylation, protection may be necessary.

  • For amide coupling: Protection is usually not required. The amine is significantly more nucleophilic than the secondary alcohol.

  • When protection is needed: If you are performing subsequent reactions that are sensitive to free hydroxyl groups (e.g., using strong bases or highly reactive electrophiles), a protecting group is advisable.[14][15] A silyl ether, such as a tert-butyldimethylsilyl (TBS) group, is a common and robust choice that can be easily introduced and removed.[16]

Q2: My reaction is sluggish even after optimizing the catalyst, base, and solvent. What else can I try?

A2:

  • Increase the temperature: Many coupling reactions with hindered substrates benefit from higher temperatures (e.g., 80-110 °C). Ensure your solvent and catalyst are stable at the desired temperature.

  • Increase catalyst loading: While not ideal for process chemistry, increasing the palladium catalyst loading from 1-2 mol% to 5 mol% can sometimes be effective for difficult couplings on a lab scale.

  • Use a pre-catalyst: Pre-formed palladium catalysts can offer higher activity and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6]

Q3: How do I handle the this compound salt? Does it need to be converted to the free base first?

A3: It is generally not necessary to free-base the amine prior to the reaction. The hydrochloride salt is often more stable and easier to handle than the free amine. You can add the salt directly to the reaction mixture and include an additional equivalent of base to neutralize the HCl. This in situ neutralization is a standard and effective practice.[10]

Q4: Can I use copper-catalyzed conditions (Ullmann coupling) for N-arylation?

A4: Yes, Ullmann-type couplings can be an alternative to palladium-catalyzed reactions.[17] However, traditional Ullmann conditions often require high temperatures. Modern protocols using specific ligands can facilitate the reaction under milder conditions.[18] This can be a viable option, especially if palladium-based systems are failing or if you are working with specific heterocyclic substrates.

IV. Experimental Workflows and Diagrams

Workflow 1: General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the appropriate ligand if not using a pre-catalyst (e.g., RuPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the base (e.g., NaOtBu, 2.5-3.0 equiv) as a solid or a solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup 1. Reaction Setup cluster_conditions 2. Reaction Conditions cluster_analysis 3. Analysis & Purification A Add Reactants (Ar-X, Amine-HCl) B Add Catalyst & Ligand A->B C Inert Atmosphere (Ar/N2) B->C D Add Solvent & Base C->D E Heat & Stir D->E F Monitor (TLC/LC-MS) E->F G Workup F->G H Purification G->H

Caption: Buchwald-Hartwig Amination Workflow.

Workflow 2: General Protocol for Amide Coupling
  • Reaction Setup: To a reaction vessel, add the carboxylic acid (1.0 equiv) and dissolve in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0-2.2 equiv). Stir at room temperature for 5-10 minutes to allow for pre-activation.

  • Amine Addition: Add this compound (1.1 equiv) to the activated mixture.

  • Reaction: Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent. Wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify.

Amide_Coupling_Workflow cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Amine Coupling cluster_purification 3. Workup & Purification A Dissolve Acid in Solvent B Add Coupling Reagent & Base A->B C Pre-activate (5-10 min) B->C D Add Amine-HCl C->D E Stir to Completion D->E F Aqueous Workup E->F G Purification F->G

Caption: Amide Coupling Workflow.

V. References

  • BenchChem. (n.d.). Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)-amine Reactions. Retrieved from

  • Lalic, G. et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. Retrieved from

  • Carrow, B. P. et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from

  • Ribeiro, M. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry. Retrieved from

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from

  • Fors, B. P. et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. Retrieved from

  • Hartwig, J. F. et al. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH. Retrieved from

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synt. JOCPR. Retrieved from

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from

  • NIH. (n.d.). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. Retrieved from

  • ResearchGate. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Retrieved from

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from

  • Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

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Technical Support Center: Purification of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Dimethylpyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important building block. My aim here is to provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your laboratory work.

Introduction: The Challenge of Polar Amino Alcohols

This compound is a polar amino alcohol. Its structure, containing both a hydrophilic alcohol group and a basic amino group, presents a unique set of purification challenges.[1] These functional groups lead to high polarity and the potential for strong interactions with stationary phases like silica gel, which can result in streaking during chromatography.[1][2] Furthermore, its high solubility in polar solvents can complicate traditional extraction and recrystallization methods.[1] Understanding these inherent properties is the first step toward effective purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the purification of this compound.

Q1: My crude this compound is a solid, but I'm struggling with recrystallization. What am I doing wrong?

This is a frequent challenge. The high polarity of your compound means it's likely soluble in many common polar recrystallization solvents, making it difficult to achieve the necessary supersaturation for crystal formation.

Troubleshooting Steps & Solutions:

  • Single Solvent System Ineffectiveness: If your compound is too soluble in a single solvent even at low temperatures, that solvent is not suitable. Conversely, if it's insoluble even at reflux, that solvent will not work.

  • The Two-Solvent System: This is often the most effective approach for polar compounds.[1]

    • Principle: Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until you observe persistent turbidity. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Recommended Solvent Systems:

      • Methanol / Methyl tert-butyl ether (MTBE)

      • Isopropanol / MTBE[3]

      • Ethanol / Diethyl ether

  • Anti-Solvent Addition: A variation of the two-solvent system where the "poor" solvent is added to a cooled, saturated solution of the crude product in the "good" solvent.[3]

Q2: I'm seeing significant streaking and poor separation on my silica gel column. How can I improve my chromatographic purification?

This is a classic problem when dealing with polar amines on standard silica gel.[1][2][4] The basic nature of the pyrrolidine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and streaking.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Base: Incorporating a small amount of a basic modifier like triethylamine (TEA) (0.1 - 0.5%) or ammonia in your mobile phase can help to mask the active silanol sites on the silica gel, reducing tailing.[5]

    • Polar Protic Solvents: Using a mobile phase with a higher proportion of polar protic solvents like methanol or ethanol can help to compete with the analyte for binding sites on the stationary phase. A common solvent system is a gradient of dichloromethane (DCM) and methanol.

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[2] This can be very effective for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide excellent resolution.[5]

    • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for purifying salts like your hydrochloride.[2][6] Cation exchangers, which are negatively charged polymers, are suitable for binding positively charged species like the protonated form of your compound.[2]

Q3: My final product has a purity of ≥95% according to the supplier, but my application requires higher purity. What are the likely impurities and how can I remove them?

Commercially available this compound with ≥95% purity may contain several types of impurities.[7][8]

Potential Impurities & Removal Strategies:

Impurity TypePotential SourceRecommended Removal Method
Residual Starting Materials Incomplete reactionRecrystallization or Column Chromatography
Byproducts from Synthesis Side reactions during synthesisRecrystallization or Column Chromatography
Enantiomeric/Diastereomeric Impurities Non-stereoselective synthesisChiral HPLC or Diastereomeric Salt Formation[1]
Residual Solvents Trapped in the crystal latticeDrying under high vacuum, potentially with gentle heating
Water Content Hygroscopic nature of the hydrochloride saltKarl Fischer titration for quantification; drying under vacuum

Workflow for Purity Enhancement:

Caption: Decision workflow for enhancing the purity of this compound.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for quantifying the main component and any related impurities.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any structurally related impurities.[11]

  • Mass Spectrometry (MS): Provides accurate mass determination, further confirming the identity of your product.

  • Karl Fischer Titration: Specifically used to determine the water content.[11]

  • Thermogravimetric Analysis (TGA): Can be used to assess the presence of non-volatile impurities.[11]

Detailed Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Isopropanol/MTBE)
  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add methyl tert-butyl ether (MTBE) dropwise with continuous swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot isopropanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold MTBE.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvents.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol with 0.1% Triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol as needed.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Logical Flow for Purification Method Selection:

Caption: A flowchart to guide the initial choice of purification technique.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols.
  • 17 Isolation and chromatographic purification of reaction products from amino acids. (2023, October 31).
  • Benchchem. (n.d.). Addressing poor resolution in the chromatographic analysis of amino alcohols.
  • ChemScene. (n.d.). This compound.
  • Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. (n.d.).
  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Amino Acid Purification - Column Chromatography. (n.d.).
  • ChemScene. (n.d.). 1795504-80-1 | this compound.
  • Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.
  • EON Biotech. (n.d.). This compound – (1795504-80-1).
  • ResearchGate. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
  • PubChem. (n.d.). (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine.
  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF.
  • Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • 3,3-difluoro-4,4-dimethyl-pyrrolidine;hydrochloride. (n.d.).
  • ChemScene. (n.d.). 1228070-84-5 | 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride.

Sources

Technical Support Center: Troubleshooting Chiral Separation of 4,4-Dimethylpyrrolidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for resolving the enantiomers of 4,4-Dimethylpyrrolidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we address specific experimental challenges in a direct question-and-answer format, grounded in established scientific principles and practical, field-tested experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Complete Lack of Enantiomeric Resolution

Q: I am injecting a racemic standard of 4,4-Dimethylpyrrolidin-3-ol, but I only see a single, sharp peak. What is the primary reason for this, and how can I resolve the two enantiomers?

A: The most probable cause for a complete lack of separation is an inappropriate selection of the Chiral Stationary Phase (CSP). Chiral recognition is a highly specific three-point interaction between the analyte and the CSP. For a polar amino alcohol like 4,4-Dimethylpyrrolidin-3-ol, certain CSPs are more effective than others.

Troubleshooting Steps & Scientific Rationale
  • Verify CSP Suitability: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for separating a wide range of chiral compounds, including those with pyrrolidine scaffolds.[1] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for resolving enantiomers. Pirkle-type and macrocyclic glycopeptide-based columns can also be effective for amino alcohols.[2][3] If you are using a different type of CSP, it may not have the appropriate chiral selector for this specific analyte.

  • Optimize the Mobile Phase: Even with a suitable CSP, the mobile phase composition is critical for achieving separation.[4]

    • Normal Phase Chromatography: This is frequently the preferred mode for chiral separations of polar compounds. A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The ratio of these components is a key parameter to optimize. Small, incremental changes in the alcohol modifier percentage can significantly impact resolution.

    • Mobile Phase Additives: For basic compounds like 4,4-Dimethylpyrrolidin-3-ol, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can dramatically improve peak shape and resolution by minimizing undesirable interactions with the silica support of the CSP.[2]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations, often providing faster analysis times and higher efficiency.[5][6] It uses supercritical CO2 as the main mobile phase component, with a polar co-solvent like methanol.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am seeing some separation of the enantiomers, but the peaks are broad and tailing significantly. What causes this, and how can I improve the peak shape?

A: Poor peak shape, particularly tailing, is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition. For a polar, basic compound like 4,4-Dimethylpyrrolidin-3-ol, interactions with acidic silanol groups on the silica surface of the column are a common cause.[7]

Troubleshooting Steps & Scientific Rationale
  • Incorporate a Mobile Phase Additive: As mentioned previously, for a basic analyte, the addition of a small concentration (typically 0.1%) of a basic additive like DEA is highly effective at masking the acidic silanol groups, leading to more symmetrical peaks.[8]

  • Adjust the Polar Modifier: The choice and concentration of the alcohol modifier in normal phase chromatography can influence peak shape. Experiment with different alcohols (e.g., ethanol vs. isopropanol) and vary their concentration.

  • Lower the Column Temperature: While not always intuitive, operating at a slightly reduced temperature can sometimes sharpen peaks by enhancing the specific chiral interactions and reducing non-specific binding. However, be aware that this may also increase retention times.

  • Check for Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. If the column has been used extensively with a variety of analytes, consider a dedicated column for this analysis or follow the manufacturer's recommended cleaning procedures.

Issue 3: Inconsistent Retention Times and Resolution

Q: My retention times and the resolution between the enantiomers are not reproducible between runs. What are the likely causes of this variability?

A: Inconsistent results in chiral chromatography often point to a lack of system equilibration, mobile phase instability, or fluctuations in temperature.

Troubleshooting Steps & Scientific Rationale
  • Ensure Proper Column Equilibration: Chiral separations can require longer equilibration times than standard reversed-phase chromatography, especially when changing mobile phase composition. Ensure a stable baseline before injecting your sample. It is good practice to run several blank injections of the mobile phase to condition the column.

  • Mobile Phase Preparation and Stability:

    • Fresh Mobile Phase: Always use freshly prepared mobile phase. The volatile components, especially in normal phase (like hexane), can evaporate over time, changing the composition and affecting retention and selectivity.

    • Thorough Mixing: Ensure the mobile phase components are thoroughly mixed and degassed to prevent bubble formation in the pump and detector.

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect both retention times and the thermodynamics of the chiral recognition process, leading to inconsistent resolution.

Issue 4: Co-elution with Impurities

Q: I have achieved separation of the two enantiomers, but there is a third peak that is co-eluting with one of my enantiomer peaks. How can I resolve this?

A: Co-elution with an impurity requires a change in the selectivity of the chromatographic system. This can be achieved by modifying the mobile phase, changing the CSP, or altering the temperature.

Troubleshooting Steps & Scientific Rationale
  • Alter Mobile Phase Selectivity:

    • Change the Polar Modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity and may resolve the impurity from the enantiomer.

    • Adjust Additive Concentration: Modifying the concentration of the acidic or basic additive can also influence the retention of both the analyte and the impurity.[4]

  • Screen Different Chiral Stationary Phases: If mobile phase optimization is unsuccessful, the impurity may have a similar interaction profile with the current CSP as one of the enantiomers. Screening a CSP with a different chiral selector (e.g., switching from a cellulose-based to an amylose-based CSP) is a powerful strategy to achieve the desired separation.[9]

  • Temperature Optimization: Varying the column temperature can have a differential effect on the retention of the enantiomers and the impurity, potentially leading to their resolution.

Visualization of Troubleshooting Workflow

Chiral Separation Troubleshooting Troubleshooting Flowchart for 4,4-Dimethylpyrrolidin-3-ol start Start: Inject Racemic Standard no_separation Observation: No Separation (Single Peak) start->no_separation Issue poor_shape Observation: Poor Peak Shape (Tailing/Fronting) start->poor_shape Issue good_separation Observation: Good Separation start->good_separation Success csp_check Action: Verify CSP Suitability (Polysaccharide-based?) no_separation->csp_check Primary Cause add_additive Action: Add/Adjust Mobile Phase Additive (e.g., DEA) poor_shape->add_additive Primary Cause mp_optimize Action: Optimize Mobile Phase (Solvent Ratio & Additives) csp_check->mp_optimize If CSP is appropriate mp_optimize->poor_shape If separation appears but peaks are poor sfc_consider Action: Consider SFC mp_optimize->sfc_consider If still no separation sfc_consider->good_separation Potential Solution add_additive->good_separation Improved temp_adjust Action: Adjust Temperature add_additive->temp_adjust If still tailing check_column Action: Check Column Health temp_adjust->check_column If inconsistent check_column->good_separation After maintenance

Caption: A flowchart for troubleshooting common issues in the chiral separation of 4,4-Dimethylpyrrolidin-3-ol.

Experimental Protocols

Protocol 1: Generic Screening Method for 4,4-Dimethylpyrrolidin-3-ol on a Polysaccharide-Based CSP

This protocol provides a starting point for developing a chiral separation method using a common polysaccharide-based column.

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based CSP).

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol

    • Additive: Diethylamine (DEA)

  • Initial Conditions:

    • Mobile Phase Composition: 90:10 (Hexane:Isopropanol) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or appropriate wavelength if derivatized)

    • Injection Volume: 5 µL

  • Procedure: a. Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Prepare a sample of racemic 4,4-Dimethylpyrrolidin-3-ol at approximately 1 mg/mL in the mobile phase. c. Inject the sample and monitor the chromatogram.

  • Optimization:

    • If no separation is observed, incrementally increase the isopropanol content to 80:20, 70:30, etc., allowing the column to re-equilibrate at each step.

    • If peaks are broad, ensure the 0.1% DEA is present.

    • If retention is too long, increase the isopropanol percentage. If too short, decrease it.

Protocol 2: Indirect Separation via Derivatization

If direct separation proves challenging, an alternative is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1][10]

  • Derivatizing Agent: A common choice for amino alcohols is (R)-(-)- or (S)-(+)-α-Methylbenzyl isocyanate.

  • Reaction: a. Dissolve the racemic 4,4-Dimethylpyrrolidin-3-ol in a suitable aprotic solvent (e.g., dichloromethane). b. Add a slight excess of the chiral derivatizing agent. c. Allow the reaction to proceed to completion (monitor by TLC or a quick LC analysis on an achiral column).

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a high percentage of Solvent A and gradually increase Solvent B (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV, based on the chromophore introduced by the derivatizing agent.

  • Analysis: The two resulting diastereomers should now be separable on the achiral column.

Data Summary Table

ParameterRecommended Starting Conditions & RangesRationale
Chromatography Mode Normal Phase (Primary), SFCEnhances interactions necessary for chiral recognition of polar analytes.
Chiral Stationary Phase Polysaccharide-based (Amylose or Cellulose)Broad applicability and proven success for amino alcohols and pyrrolidine derivatives.[1]
Mobile Phase (Normal Phase) n-Hexane / Isopropanol (or Ethanol)Standard non-polar/polar combination for normal phase chiral separations.
Modifier Ratio Start at 90:10 (Hexane:Alcohol), screen to 50:50The polarity of the mobile phase is a key driver of retention and selectivity.[4]
Mobile Phase Additive 0.1% Diethylamine (DEA)Suppresses unwanted interactions with the silica backbone, improving peak shape for basic analytes.[2]
Flow Rate 0.5 - 1.5 mL/minStandard analytical flow rates; can be optimized for speed vs. resolution.
Column Temperature 20 - 40 °C (Start at 25 °C)Affects the thermodynamics of interaction and can be used to fine-tune selectivity.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic.
  • Amino alcohol-derived chiral stationary phases. PubMed.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
  • Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center. Benchchem.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • Chiral Drug Separation.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PMC - PubMed Central.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Chiral Separation of Polar Compounds? : r/Chempros. Reddit.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.

Sources

Technical Support Center: 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,4-Dimethylpyrrolidin-3-ol hydrochloride (CAS: 1795504-80-1). This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical information, field-proven insights, and troubleshooting protocols to ensure the successful handling, storage, and application of this versatile heterocyclic building block.

I. Quick Reference Data

For immediate reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1795504-80-1[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance White to off-white solidInferred from typical appearance of amine hydrochlorides
Storage Temperature 2-8°C, sealed in a dry environment[1]
Purity Typically ≥95%[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental handling and storage of this compound.

Q1: How should I properly store this compound upon receipt?

A1: Immediately upon receipt, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] The hydrochloride salt is potentially hygroscopic, meaning it can absorb moisture from the air. Storing it in a desiccator within the refrigerator is best practice to maintain its integrity and prevent degradation. Ensure the container is properly labeled.

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: Standard laboratory PPE is mandatory. This includes a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile). All handling should be performed inside a certified chemical fume hood to avoid inhalation of any dust or aerosol.

Q3: Is this compound sensitive to air or light?

A3: While specific data for this compound is not available, many amine salts can be sensitive to prolonged exposure to air and light. The secondary amine is susceptible to oxidation over time. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended precautionary measure. Storing in an amber vial will protect it from light.

Q4: Can I handle this compound on the open bench for weighing?

A4: It is strongly advised to handle this compound exclusively within a chemical fume hood, even for short procedures like weighing. This minimizes inhalation risk and protects the compound from atmospheric moisture. If a balance is located outside the hood, weigh the compound in a sealed container, transport it to the hood, and then unseal it.

Q5: What should I do in case of a spill?

A5: In case of a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep the solid material to avoid creating dust. Collect the spilled material into a designated, labeled waste container. Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, water) and then wipe it dry. For large spills, evacuate the area and follow your institution's emergency procedures.

III. Experimental Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimental work.

Issue 1: Compound fails to dissolve in the reaction solvent.

Q: I am trying to set up a reaction in dichloromethane (DCM), but the this compound is not dissolving. What is the issue?

A: This is a common challenge. As an amine hydrochloride salt, this compound has high polarity and ionic character. Its solubility will be poor in non-polar aprotic solvents like DCM, diethyl ether, or toluene.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a more polar solvent. Solubility is likely to be much higher in polar protic solvents such as methanol (MeOH), ethanol (EtOH), or water. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may also be effective.

  • Free-Basing the Amine: If the reaction conditions are incompatible with polar protic solvents, you may need to convert the hydrochloride salt to the free amine.

    • Protocol: Liquid-Liquid Extraction:

      • Dissolve the hydrochloride salt in a minimal amount of water or brine.

      • Cool the aqueous solution in an ice bath.

      • Add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, dropwise until the pH of the aqueous layer is >10.

      • Extract the aqueous layer multiple times (3x) with a suitable organic solvent (e.g., ethyl acetate, DCM). The free amine is much more soluble in these solvents than the salt form.

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

    • Causality: The base neutralizes the hydrochloric acid, deprotonating the ammonium cation to the neutral secondary amine. This significantly reduces the polarity, rendering it soluble in a wider range of organic solvents.

  • Use of a Phase-Transfer Catalyst: In some cases, if a two-phase system (e.g., DCM and aqueous base) is acceptable for the reaction, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the deprotonated amine into the organic phase.

Visualizing the Solubility Challenge

G start Solubility Issue: Compound won't dissolve solvent_check Is the solvent polar? (e.g., MeOH, H₂O, DMF) start->solvent_check free_base Is free amine required for the reaction? solvent_check->free_base Yes action_switch_solvent Action: Switch to a polar protic or polar aprotic solvent. solvent_check->action_switch_solvent No action_free_base Action: Convert to free amine using aqueous base and liquid-liquid extraction. free_base->action_free_base Yes action_reconsider Action: Re-evaluate solvent choice. Consider a solvent mixture or phase-transfer catalysis. free_base->action_reconsider No

Caption: Decision workflow for troubleshooting solubility.

Issue 2: Low yield or formation of unexpected byproducts.

Q: My reaction (e.g., an N-alkylation) is giving a low yield of the desired product along with several other spots on the TLC plate. How can I optimize this?

A: Low yields in reactions involving substituted pyrrolidines can often be traced to side reactions or suboptimal reaction conditions. The bifunctional nature of the molecule (secondary amine and tertiary alcohol) presents specific challenges.

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • The Problem: The secondary amine is a nucleophile, but the tertiary hydroxyl group can also react under certain conditions (e.g., with highly reactive electrophiles) or interfere with the reaction (e.g., by coordinating to a metal catalyst).

    • The Solution: Consider protecting the hydroxyl group if it is not the intended reaction site. A silyl ether protecting group (e.g., TBDMS or TIPS) is a common choice as it is robust to many conditions used for N-functionalization and can be easily removed later.

  • Base Selection for N-Alkylation/Acylation:

    • The Problem: When reacting the secondary amine, a base is typically required to neutralize the HCl salt and to scavenge the acid produced during the reaction. An incorrect base can cause problems. A strong, nucleophilic base could compete with the pyrrolidine. A base that is too weak may not drive the reaction to completion.

    • The Solution: Use a non-nucleophilic, sterically hindered base. Common choices include diisopropylethylamine (DIPEA) or triethylamine (TEA). For reactions requiring stronger bases, consider potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

  • Control of Reaction Temperature:

    • The Problem: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at an elevated temperature to speed it up can disproportionately increase the rate of byproduct formation.

    • The Solution: Start the reaction at a low temperature (e.g., 0°C) and allow it to warm slowly to room temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that balances reaction rate with selectivity.[2] Lowering the temperature can often enhance selectivity.[2]

Visualizing the Reaction Optimization Workflow

G start Low Yield / Byproducts check_reactivity Identify potential side reactions: - N vs. O reactivity - Over-alkylation - Degradation start->check_reactivity protecting_group Is the -OH group interfering? check_reactivity->protecting_group base_choice Is the base appropriate? (Sterically hindered, non-nucleophilic) check_reactivity->base_choice temperature_control Is temperature optimized? check_reactivity->temperature_control action_protect Action: Protect hydroxyl group (e.g., TBDMS-Cl). protecting_group->action_protect Yes action_base Action: Switch to DIPEA or K₂CO₃. base_choice->action_base No action_temp Action: Run reaction at lower temperature (0°C to RT). temperature_control->action_temp No end_node Improved Yield and Purity action_protect->end_node action_base->end_node action_temp->end_node

Caption: Troubleshooting workflow for low reaction yields.

Issue 3: Difficulty in purifying the final product.

Q: After my reaction, I am struggling to separate my product from the starting material and other polar impurities using column chromatography.

A: Co-elution of polar compounds is a frequent purification hurdle. The presence of both a nitrogen and an oxygen atom in your product can lead to significant tailing on silica gel and make separation difficult.

Troubleshooting Protocol:

  • Acid-Base Extraction (Workup): Before chromatography, perform a liquid-liquid extraction to remove non-basic or non-acidic impurities.

    • Dissolve the crude reaction mixture in a solvent like ethyl acetate.

    • Wash with 1M HCl (or 5% citric acid) to remove basic impurities.

    • Wash with saturated NaHCO₃ to remove acidic impurities.

    • Wash with brine to remove water-soluble impurities.

    • Crucially, your desired product's location (organic vs. aqueous layer) will depend on its pKa and the pH of the wash. If your product is basic, it will move into the acidic aqueous layer. You would then need to basify this layer and re-extract to recover your product.

  • Modify the Chromatographic Mobile Phase:

    • Tailing Amines: Amines are notorious for tailing on silica gel due to interaction with acidic silanol groups.

    • The Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia (in methanol) to the mobile phase (e.g., DCM/MeOH) will dramatically improve peak shape and separation. The modifier competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Reverse-Phase Chromatography: If silica gel chromatography fails, consider using reverse-phase (C18) chromatography. This technique separates compounds based on polarity in a reverse manner, which is often ideal for polar molecules. A typical eluent system would be a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

IV. References

Sources

Technical Support Center: Synthesis of Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrrolidine-containing compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and common pitfalls encountered in the lab. The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2][3][4] However, its synthesis is often fraught with challenges related to ring formation, stereocontrol, and purification.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It aims to provide not just solutions, but a deeper understanding of the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.

Section 1: Core Challenges in Pyrrolidine Ring Formation

The construction of the pyrrolidine core is the foundational step, and the choice of method dictates the challenges you will face. Here, we address common issues in the most prevalent synthetic strategies.

Frequently Asked Questions (FAQs): Ring Formation

Q1: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I improve selectivity?

A1: This is a classic pitfall in [3+2] cycloadditions, arising when the electronic and steric properties of the azomethine ylide (the dipole) and the alkene (the dipolarophile) are not sufficiently differentiated to favor one orientation.[5]

Causality & Troubleshooting:

  • Dipolarophile Modification: The regioselectivity is governed by the frontier molecular orbitals (FMOs) of the reactants. An electron-withdrawing group (EWG) on the dipolarophile is essential. If you are using a weakly activated alkene, consider switching to a more potent one like a maleimide or an enone, which can enhance the orbital energy difference and direct the cycloaddition.[6]

  • Catalyst System Tuning: For metal-catalyzed reactions, the choice of ligand is paramount. Different ligands can control regioselectivity by altering the steric environment around the metal center. For instance, in copper-catalyzed cycloadditions, bulky, electron-rich phosphine ligands can even reverse the "normal" regioselectivity.[7]

  • Ylide Generation Method: The method of generating the azomethine ylide (e.g., from an imino ester or an N-oxide) influences its stability and reactivity, which in turn affects selectivity. Consider alternative precursors for your ylide.[6]

Q2: I'm attempting a reductive amination of a 1,4-dicarbonyl compound, but my main product is a pyrrole. What's going wrong?

A2: You are encountering the classic competition between reductive amination (to form a pyrrolidine) and the Paal-Knorr pyrrole synthesis. The Paal-Knorr reaction involves the condensation of the dicarbonyl with a primary amine followed by cyclization and dehydration, a process favored by acidic conditions and heat.

Causality & Troubleshooting:

  • pH Control is Critical: The key is to maintain a pH that favors imine formation and reduction over the dehydration step required for the pyrrole. The reaction should be run under neutral or weakly acidic conditions (pH 6-7).[8] Using strong acid catalysts will strongly favor the formation of the aromatic pyrrole byproduct.[8]

  • Choice of Reducing Agent: Use a hydride reagent that is effective at reducing the intermediate iminium ion as it forms. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices as they are more selective for the iminium ion over the carbonyl starting material and are active at the required neutral/weakly acidic pH.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the elimination (dehydration) step of the Paal-Knorr synthesis, thereby increasing the yield of the desired pyrrolidine.

Q3: My intramolecular aza-Michael addition is sluggish and gives low yields. How can I promote the cyclization?

A3: Intramolecular aza-Michael additions are powerful for forming the pyrrolidine ring, but their success depends on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.[9][10]

Causality & Troubleshooting:

  • Amine Nucleophilicity: If your amine is protected (e.g., with a Boc or Cbz group), its nucleophilicity is significantly reduced. While this is often necessary, a less electron-withdrawing protecting group might be required. In some cases, a catalytic amount of a non-nucleophilic base (e.g., DBU) can facilitate the reaction by deprotonating the amine or its conjugate acid, increasing its effective nucleophilicity.

  • Michael Acceptor Activation: The reactivity of the alkene or alkyne acceptor is crucial. Ensure it is activated by a sufficiently strong electron-withdrawing group (EWG). If the reaction is still slow, a Lewis acid catalyst can be used to coordinate to the EWG, further increasing the electrophilicity of the double bond.[11]

  • Solvent Effects: The choice of solvent can impact the conformation of the acyclic precursor, influencing its ability to adopt the necessary geometry for cyclization. Screen a range of polar aprotic solvents (e.g., THF, MeCN, DMF) to find the optimal medium.

Section 2: Achieving Stereocontrol

With up to four stereogenic centers, the pyrrolidine scaffold presents a significant stereochemical challenge.[12] Achieving high diastereoselectivity and enantioselectivity is often the primary obstacle in a synthetic campaign.

Frequently Asked Questions (FAQs): Stereocontrol

Q1: I'm getting a 1:1 mixture of diastereomers in my cycloaddition reaction. How can I improve the diastereoselectivity?

A1: Diastereoselectivity in pyrrolidine synthesis is governed by the facial selectivity of the approach of the two reactants. Steric hindrance is the most common tool used to control which face of the dipole or dipolarophile reacts.[5]

Troubleshooting Workflow: Poor Diastereoselectivity

G start Low Diastereoselectivity Observed check_sterics Analyze Steric Hindrance on Reactants start->check_sterics check_catalyst Evaluate Catalyst/Ligand System start->check_catalyst check_temp Assess Reaction Temperature start->check_temp mod_sub Increase Steric Bulk on Substrate or Auxiliary check_sterics->mod_sub Insufficient differentiation mod_ligand Screen Chiral Ligands with Varying Bulk check_catalyst->mod_ligand Suboptimal ligand choice lower_temp Lower Reaction Temperature check_temp->lower_temp High T allows thermodynamic control outcome Improved Diastereoselectivity mod_sub->outcome mod_ligand->outcome lower_temp->outcome

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Recommendations:

  • Catalyst/Ligand System: This is the most critical factor in asymmetric catalysis. For metal-catalyzed reactions, screen a variety of chiral ligands. Subtle changes to the ligand's electronic and steric properties can have a profound impact on selectivity.[13] For organocatalyzed reactions, modifications to the catalyst scaffold are key.[13]

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.

  • Chiral Auxiliaries: If using a substrate-controlled approach, ensure your chiral auxiliary is positioned to effectively block one face of the molecule. Consider using a bulkier auxiliary if selectivity is poor.

Q2: My enantioselectivity is low (<90% ee). What are the likely culprits?

A2: Low enantioselectivity points to an issue with the chiral information transfer from the catalyst or auxiliary to the substrate.

Causality & Troubleshooting:

  • Catalyst Purity and Integrity: Ensure your chiral catalyst or ligand is enantiomerically pure. Impurities can sometimes act as catalysts themselves, leading to a racemic background reaction. Also, confirm that the catalyst is not decomposing under the reaction conditions.

  • Background Reaction: A non-catalyzed background reaction can compete with the desired asymmetric pathway, eroding enantioselectivity. To test for this, run the reaction without the chiral catalyst. If a significant amount of product forms, you will need to adjust conditions (e.g., lower temperature, use a more active catalyst) to favor the catalyzed pathway.

  • Substrate-Catalyst Mismatch: Not all substrates are compatible with all catalyst systems. There may be an unfavorable steric or electronic interaction. It is often necessary to screen a panel of catalysts from different classes (e.g., different metal/ligand combinations, different organocatalyst scaffolds) to find the optimal match for your specific substrate.[13]

Section 3: Functionalization & Protecting Group Strategy

Once the pyrrolidine ring is formed, subsequent functionalization steps can introduce new challenges, from over-reaction to incompatible protecting groups.

Frequently Asked Questions (FAQs): Functionalization

Q1: I'm trying to mono-N-alkylate my pyrrolidine, but I'm getting significant amounts of the di-alkylated quaternary ammonium salt. How do I stop it?

A1: This is a pervasive problem in amine alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine (if applicable) or as nucleophilic as the starting pyrrolidine, leading to a second alkylation event.

Causality & Troubleshooting:

StrategyPrincipleImplementation Details
Stoichiometry Control Le Châtelier's PrincipleUse a large excess of the pyrrolidine relative to the alkylating agent. This is only practical if the pyrrolidine is inexpensive.
Slow Addition Maintain Low ConcentrationAdd the alkylating agent slowly via syringe pump. This keeps its concentration low, favoring reaction with the more abundant starting amine.[8]
Protecting Groups OrthogonalityProtect the pyrrolidine nitrogen with a group like Boc or Cbz, perform other desired reactions, and then deprotect. This is the most reliable but longest approach.[8][14]
Reductive Amination Controlled ReactionInstead of direct alkylation, consider reacting the pyrrolidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is highly selective for mono-alkylation.

Q2: I'm observing unexpected oxidation at the nitrogen atom, forming an N-oxide. Why is this happening and how can I prevent it?

A2: Pyrrolidine nitrogens are susceptible to oxidation, especially if you are using strong oxidizing agents elsewhere in the molecule or if the reaction is exposed to air for prolonged periods with certain catalysts. N-oxides can be stable byproducts or reactive intermediates.[15][16]

Causality & Troubleshooting:

  • Reagent Choice: If your protocol involves an oxidation step (e.g., Swern, DMP), ensure the conditions are as mild as possible and the reaction is quenched promptly. Avoid reagents known to oxidize amines, such as excess m-CPBA or H₂O₂.

  • Inert Atmosphere: For sensitive substrates, particularly in metal-catalyzed reactions, maintaining a strictly inert atmosphere (N₂ or Ar) can prevent aerobic oxidation.

  • Protecting Groups: Acylating the nitrogen (e.g., as an amide or carbamate) significantly reduces its nucleophilicity and susceptibility to oxidation.

Section 4: Work-up and Purification Pitfalls

The unique physical properties of many pyrrolidines—particularly their basicity and polarity—can make isolation and purification a significant challenge.

Frequently Asked Questions (FAQs): Purification

Q1: My pyrrolidine product is water-soluble, making extraction difficult. What are my options?

A1: This is a common issue, especially with poly-hydroxylated pyrrolidines or those with salt-like character.

Causality & Troubleshooting:

  • Solvent Choice: Use a more polar organic solvent for extraction, such as n-butanol or a 9:1 mixture of dichloromethane/isopropanol.

  • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the polarity of the aqueous phase and can drive your organic product into the organic layer.

  • pH Adjustment: If your product is basic, you can basify the aqueous layer (e.g., with NaOH or K₂CO₃) to neutralize any protonated species, making it less water-soluble and more extractable into an organic solvent.[17] Conversely, if your product is stable to acid and impurities are basic, you can acidify the aqueous layer to protonate the impurities, leaving your (potentially protected) neutral product to be extracted.

  • Reverse-Phase Chromatography: If extraction fails, reverse-phase column chromatography (C18 silica) using water/acetonitrile or water/methanol gradients is an excellent alternative for purifying highly polar compounds.

Q2: I can't seem to remove residual water from my final pyrrolidine product. It forms an azeotrope.

A2: Pyrrolidine and water can form azeotropes, making it difficult to remove the last traces of water by simple distillation.[18][19]

Causality & Troubleshooting:

  • Azeotropic Distillation with a Third Component: Add a solvent like toluene or benzene to the crude product. Distill the mixture; the ternary azeotrope (toluene/water/pyrrolidine) will often boil at a lower temperature than the binary azeotrope, allowing for the removal of water.

  • Chemical Drying: For the final drying of the purified product, dissolving it in a dry solvent (like dichloromethane) and treating it with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), followed by filtration and evaporation, is standard. For stubborn cases, drying over KOH pellets can be effective for basic amines.

  • Lyophilization (Freeze-Drying): If your compound is non-volatile, dissolving it in a solvent like 1,4-dioxane or tert-butanol and freeze-drying can effectively remove water.

Case Study: Detailed Protocol for Iridium-Catalyzed Reductive Amination

This protocol details the synthesis of an N-aryl-substituted pyrrolidine from a 1,4-diketone, a method that must carefully navigate the potential for Paal-Knorr side-product formation.[20][21]

Objective: Synthesize 1-phenyl-2,5-dimethylpyrrolidine.

Logical Workflow Diagram

G reagents Combine: - Hexane-2,5-dione (1.0 eq) - Aniline (1.2 eq) - [Cp*IrCl2]2 (0.5 mol%) addition Add Solvents: - Deionized Water - Formic Acid (5.0 eq) reagents->addition reaction Heat & Stir (80 °C) addition->reaction workup Aqueous Work-up & Extraction (EtOAc) reaction->workup purify Column Chromatography workup->purify product Pure 1-phenyl- 2,5-dimethylpyrrolidine purify->product

Caption: Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.[21]

Experimental Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine hexane-2,5-dione (1.14 g, 10 mmol, 1.0 eq), aniline (1.12 g, 12 mmol, 1.2 eq), and the iridium catalyst [Cp*IrCl₂]₂ (40 mg, 0.05 mmol, 0.5 mol%).

    • Causality Note: Using a slight excess of the amine helps to ensure complete consumption of the limiting dicarbonyl starting material.

  • Solvent and Hydrogen Source Addition: To the flask, add 20 mL of deionized water, followed by the slow addition of formic acid (1.84 g, 40 mmol, 4.0 eq).

    • Causality Note: Formic acid serves as the in-situ source of hydrogen for the transfer hydrogenation process catalyzed by the iridium complex. Water is used as a green solvent.[20] The pH is weakly acidic, favoring the desired reductive amination pathway.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-2,5-dimethylpyrrolidine.

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem Technical Support.
  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines. BenchChem Technical Support.
  • Pearson, W. H., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Wang, Q., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles.
  • Grigor'ev, I. A., et al. (2020). Synthesis of pyrroline N-oxides.
  • Various Authors. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Various Authors. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • Siegel, W., et al. (1996). Purification of crude pyrroles.
  • Various Authors. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
  • Clayden, J., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • Various Authors. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • Various Authors. (2010). Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. Synfacts.
  • BenchChem. (2025). Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination.
  • Organic Chemistry Portal. (2024). Pyrrolidine synthesis.
  • Various Authors. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Various Authors. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Various Authors. (2023). Pyrrolidine synthesis via ring contraction of pyridines.
  • Clayden, J., et al. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Merino, P., et al. (2007). Nucleophilic Additions and Redox Reactions of Polyhydroxypyrroline N-Oxides on the Way to Pyrrolidine Alkaloids: Total Synthesis of Radicamine B.
  • Srinivasa, S. (2014). How can I seperate pyrrolidine?.
  • Hains, E. M., et al. (1956). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Clayden, J., et al. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Various Authors. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

Sources

Technical Support Center: Enhancing Stereoselectivity with 4,4-Dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the stereoselectivity of your chemical reactions using the chiral organocatalyst, 4,4-Dimethylpyrrolidin-3-ol. Here, we move beyond simple protocols to explore the underlying principles that govern stereochemical control, empowering you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is 4,4-Dimethylpyrrolidin-3-ol and what are its primary applications in stereoselective synthesis?

A1: 4,4-Dimethylpyrrolidin-3-ol is a chiral organocatalyst, structurally related to the well-known catalyst L-proline. The pyrrolidine scaffold is a privileged motif in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. The key structural features of 4,4-Dimethylpyrrolidin-3-ol are the secondary amine for catalytic turnover, a hydroxyl group that can participate in hydrogen bonding to orient substrates, and a gem-dimethyl group at the C4 position which imparts steric bulk to influence the facial selectivity of the reaction.

Its primary applications lie in promoting asymmetric transformations such as aldol reactions, Michael additions, and Mannich reactions, where the formation of new stereocenters with high enantiomeric and diastereomeric purity is crucial.

Q2: How does 4,4-Dimethylpyrrolidin-3-ol compare to L-proline as a catalyst?

A2: While both catalysts operate through similar mechanistic pathways, the substitution on the pyrrolidine ring in 4,4-Dimethylpyrrolidin-3-ol introduces distinct steric and electronic properties. The gem-dimethyl group at the C4 position can enhance stereoselectivity by creating a more defined chiral pocket, which can lead to higher facial discrimination compared to unsubstituted proline in certain reactions. The hydroxyl group at C3 can also play a crucial role in organizing the transition state through hydrogen bonding, a feature that can be exploited to control diastereoselectivity.

Q3: What are the typical reaction conditions for using 4,4-Dimethylpyrrolidin-3-ol?

A3: Typical conditions often involve using 5-20 mol% of the catalyst in an organic solvent at temperatures ranging from room temperature down to -20°C or lower. The choice of solvent is critical and can significantly impact both reactivity and stereoselectivity. Common solvents include chlorinated hydrocarbons (e.g., dichloromethane), polar aprotic solvents (e.g., DMF, acetonitrile), and non-polar solvents (e.g., toluene). Additives, such as weak acids or bases, may also be employed to modulate catalyst activity and selectivity.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

You are observing poor enantioselectivity in your reaction, with the desired enantiomer being formed in only a slight excess over the other.

Potential Causes and Solutions:

  • Sub-optimal Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.

    • Troubleshooting Protocol:

      • Set up a series of parallel reactions at progressively lower temperatures (e.g., room temperature, 0°C, -10°C, -20°C).

      • Monitor the reaction progress and enantiomeric excess at each temperature.

      • Be aware that lowering the temperature may decrease the reaction rate, requiring longer reaction times.[1]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in the organization of the transition state. A solvent that solvates the catalyst or intermediates too strongly or too weakly can disrupt the interactions necessary for high stereoselectivity. Proline-catalyzed reactions, for instance, are known to be highly sensitive to solvent effects.[2][3]

    • Troubleshooting Protocol:

      • Screen a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, chloroform, toluene, THF, acetonitrile).

      • Ensure the catalyst and reactants are sufficiently soluble in the chosen solvent.

      • For reactions that are sensitive to water, ensure the use of anhydrous solvents and an inert atmosphere.

  • Catalyst Purity and Handling: Impurities in the catalyst can interfere with the reaction.

    • Troubleshooting Protocol:

      • Ensure the 4,4-Dimethylpyrrolidin-3-ol is of high purity. If necessary, purify it by recrystallization or chromatography.

      • Store the catalyst under an inert atmosphere, especially if it is hygroscopic.

Issue 2: Poor Diastereoselectivity (dr)

Your reaction is producing a mixture of diastereomers with no significant preference for the desired one.

Potential Causes and Solutions:

  • Ineffective Transition State Organization: The relative orientation of the reactants in the transition state determines the diastereomeric outcome. This is influenced by steric and electronic interactions.

    • Troubleshooting Protocol:

      • Solvent Screening: As with enantioselectivity, the solvent can significantly influence diastereoselectivity. A systematic solvent screen is recommended.

      • Additive Screening: The addition of a co-catalyst or an additive can help to rigidify the transition state. For example, in some secondary amine-catalyzed reactions, the use of a Brønsted acid additive can improve both diastereoselectivity and enantioselectivity by accelerating the formation of the enamine intermediate.[4]

      • Temperature Optimization: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers.

  • Substrate-Dependent Effects: The inherent structural features of your substrates may favor the formation of multiple diastereomers.

    • Troubleshooting Protocol:

      • Consider minor modifications to the substrate structure, such as the use of different protecting groups, to alter the steric or electronic environment around the reacting centers.

Issue 3: Low or No Reactivity

The reaction is proceeding very slowly or not at all.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen conditions.

    • Troubleshooting Protocol:

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

      • Increase Temperature: While this may negatively impact stereoselectivity, a modest increase in temperature can sometimes be necessary to initiate the reaction.[1] A balance between reactivity and selectivity must be found.

      • Use of Additives: For reactions involving enamine intermediates, the addition of a weak acid can sometimes accelerate catalyst turnover.

  • Poor Solubility: The catalyst or reactants may not be sufficiently soluble in the chosen solvent.

    • Troubleshooting Protocol:

      • Select a solvent in which all components are fully dissolved at the reaction temperature.

      • If solubility is an issue at lower temperatures, a compromise on a slightly higher temperature may be necessary.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Troubleshooting Protocol:

      • Ensure all reagents and solvents are free from impurities that could react with the catalyst.

      • Run the reaction under an inert atmosphere if the catalyst is sensitive to air or moisture.

Data Presentation

Table 1: Effect of Solvent on a Model Aldol Reaction

EntrySolventTemperature (°C)Yield (%)dr (anti/syn)ee (anti) (%)
1Dichloromethane08590:1092
2Toluene07885:1588
3Acetonitrile09270:3075
4THF06588:1290
5Dichloromethane-208295:597

Note: The data in this table is illustrative and intended to demonstrate the potential impact of solvent and temperature on a hypothetical aldol reaction catalyzed by 4,4-Dimethylpyrrolidin-3-ol.

Experimental Protocols

General Procedure for a Catalytic Asymmetric Aldol Reaction:

  • To a flame-dried reaction vessel under an inert atmosphere, add 4,4-Dimethylpyrrolidin-3-ol (0.1 mmol, 10 mol%).

  • Add the desired solvent (2.0 mL).

  • Cool the solution to the desired temperature (e.g., 0°C).

  • Add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the ketone (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC.

Visualizations

Troubleshooting_Low_Stereoselectivity cluster_Optimization Optimization Strategies start Low Stereoselectivity (ee or dr) temp Adjust Temperature start->temp solvent Screen Solvents start->solvent additives Investigate Additives start->additives catalyst Check Catalyst start->catalyst lower_temp lower_temp temp->lower_temp Lower Temperature (e.g., 0°C to -20°C) solvent_screen solvent_screen solvent->solvent_screen Test Different Polarities (e.g., DCM, Toluene, ACN) acid_base acid_base additives->acid_base Screen Weak Acids/Bases purity purity catalyst->purity Verify Purity & Handling outcome outcome lower_temp->outcome Improved Stereoselectivity? solvent_screen->outcome acid_base->outcome purity->outcome

Caption: Troubleshooting workflow for low stereoselectivity.

Catalytic_Cycle cluster_Stereocontrol Stereocontrol Elements Catalyst 4,4-Dimethylpyrrolidin-3-ol Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Steric_Hindrance Steric_Hindrance Enamine->Steric_Hindrance Facial Shielding by gem-Dimethyl Group Product Aldol Product Iminium->Product + H2O H_Bonding H_Bonding Iminium->H_Bonding Orientation by -OH Group Product->Catalyst - Catalyst

Caption: General catalytic cycle for an aldol reaction.

References

  • Tsogoeva, S. B., et al. (2009). Proline-based peptides as catalysts in the asymmetric Michael reaction. Molecules, 14(12), 5229-5239. Available at: [Link]

  • Wan, X., & Hao, X. (2014). N-prolyl sulfinamides as efficient organocatalysts for the asymmetric aldol reaction. Tetrahedron: Asymmetry, 25(1), 64-69. Available at: [Link]

  • Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 584-591. Available at: [Link]

  • Ghafuri, H., et al. (2018). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 8(63), 36149-36161. Available at: [Link]

  • Gazzola, S., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. Available at: [Link]

  • Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(6), 5331-5349. Available at: [Link]

  • Schreiner, P. R., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Journal of Organic Chemistry, 87(4), 1869-1880. Available at: [Link]

  • Palomo, C., et al. (2012). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 17(8), 9605-9735. Available at: [Link]

  • Reyes-Gutiérrez, P. E., et al. (2023). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules, 28(20), 7058. Available at: [Link]

  • Raines, R. T., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(19), 8024-8033. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in medicinal chemistry. Its three-dimensional structure and synthetic tractability have made it a privileged core in a multitude of clinically successful drugs.[1] This guide provides an in-depth technical comparison of the biological activities of derivatives based on the 4,4-Dimethylpyrrolidin-3-ol hydrochloride scaffold and its close structural analogs. We will delve into specific examples, supported by experimental data, to illustrate the therapeutic potential and structure-activity relationships (SAR) that govern their function.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine offers a unique combination of properties that make it highly attractive for drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[1] Furthermore, the nitrogen atom provides a site for key hydrogen bonding and can be readily substituted to modulate physicochemical properties such as solubility and basicity.[1] These features have been exploited to develop a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory effects.[2]

Comparative Analysis of Biological Activity: A Focus on Enzyme Inhibition

While direct biological activity data for this compound is not extensively published, its structural analogs have shown significant and specific biological effects. A prime example is the investigation of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potent inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[3][4]

Case Study: (3S,4S)-4-Aminopyrrolidine-3-ol Derivatives as BACE1 Inhibitors

BACE1 is an aspartic protease responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides that aggregate to form plaques in the brains of Alzheimer's patients.[3] Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disease.

A study by Tran et al. described the synthesis and evaluation of a series of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors.[3] The core structure, closely related to 4,4-Dimethylpyrrolidin-3-ol, provides a rigid scaffold for the presentation of pharmacophoric elements that interact with the enzyme's active site.

Table 1: BACE1 Inhibitory Activity of (3S,4S)-4-Aminopyrrolidine-3-ol Derivatives [3]

CompoundR GroupBACE1 IC₅₀ (µM)Cellular Assay (Aβ reduction)Selectivity over BACE2 and Cathepsin D
7c Complex heterocyclic moiety0.0540% inhibition at 10 µMHigh
11a Alternative heterocyclic moiety0.12IC₅₀ = 1.7 µMHigh

The data clearly indicates that subtle modifications to the substituents on the pyrrolidine ring can significantly impact both enzymatic inhibition and cellular activity. Compound 7c demonstrated potent enzymatic inhibition with an IC₅₀ of 0.05 µM.[3] However, compound 11a , while slightly less potent at the enzymatic level, showed superior activity in a cell-based assay, suggesting better cell permeability.[3] This highlights a crucial aspect of drug development: the optimization of not only target engagement but also pharmacokinetic properties.

Comparison with Other Pyrrolidine-Based Enzyme Inhibitors

The versatility of the pyrrolidine scaffold is further underscored by its application in targeting other enzymes. For instance, derivatives of 2-cyanopyrrolidine are well-established inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the management of type 2 diabetes.[5] These inhibitors, such as vildagliptin, utilize the cyanopyrrolidine moiety to form a covalent but reversible bond with the serine residue in the active site of DPP-IV.

Similarly, novel cis-3,4-diphenylpyrrolidines have been designed as potent inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key regulator of IL-17 production implicated in autoimmune diseases.[6] This demonstrates that the pyrrolidine core can be adapted to target a wide range of protein classes, from enzymes to nuclear receptors.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure scientific integrity and reproducibility, the methodologies used to evaluate the biological activity of these compounds must be robust and well-validated. Below are representative protocols based on the evaluation of BACE1 inhibitors.

In Vitro BACE1 Inhibition Assay (FRET-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BACE1 in a purified system.

Principle: A fluorescently labeled peptide substrate containing the BACE1 cleavage site is used. In its intact form, fluorescence is quenched. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human BACE1 enzyme and the FRET peptide substrate in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Assay Procedure:

    • Add 10 µL of the test compound solution to the wells of a 96-well black microplate.

    • Add 20 µL of the BACE1 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Aβ Reduction Assay

This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.

Principle: A cell line that overexpresses human APP is treated with the test compound. The amount of Aβ peptide secreted into the cell culture medium is then quantified using an ELISA.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells stably transfected with the "Swedish" mutant of human APP) in appropriate growth medium.

  • Compound Treatment:

    • Plate the cells in a 24-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate the cells for 24-48 hours.

  • Aβ Quantification:

    • Collect the conditioned medium from each well.

    • Quantify the concentration of Aβ₄₀ or Aβ₄₂ in the medium using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of Aβ reduction for each compound concentration relative to a vehicle-treated control.

    • Determine the IC₅₀ value for cellular Aβ reduction as described for the in vitro assay.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine derivatives is intimately linked to their three-dimensional structure and the nature of their substituents.

BACE1 Inhibition Mechanism

The (3S,4S)-4-aminopyrrolidine-3-ol scaffold positions key functional groups to interact with the active site of BACE1. The hydroxyl and amino groups can form critical hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) and other residues within the S1 and S1' pockets of the enzyme.

BACE1_Inhibition cluster_BACE1 BACE1 Active Site Asp32 Asp32 Asp228 Asp228 S1_Pocket S1_Pocket S1_Prime_Pocket S1_Prime_Pocket Pyrrolidine_Scaffold 4-Aminopyrrolidin-3-ol Derivative Pyrrolidine_Scaffold->Asp32 H-bond Pyrrolidine_Scaffold->Asp228 H-bond Pyrrolidine_Scaffold->S1_Pocket Hydrophobic Interaction Pyrrolidine_Scaffold->S1_Prime_Pocket Steric Fit

Caption: Proposed binding mode of a 4-aminopyrrolidin-3-ol derivative in the BACE1 active site.

General SAR for Pyrrolidine Derivatives
  • Stereochemistry: The stereochemistry at the substituted carbons of the pyrrolidine ring is often critical for activity. The specific spatial arrangement of substituents dictates the binding orientation within the target protein.

  • Substituents at the 4-position: As seen in the BACE1 inhibitor case study, modifications at this position can influence both potency and cell permeability. Bulky or lipophilic groups may enhance binding through hydrophobic interactions but can also negatively impact solubility.

  • Nitrogen Substitution: The pyrrolidine nitrogen is a key handle for modification. Attaching different groups can modulate basicity, which affects oral bioavailability and potential off-target activities (e.g., hERG inhibition).

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a promising starting point for the development of novel therapeutic agents. The demonstrated activity of closely related compounds as potent and selective BACE1 inhibitors for Alzheimer's disease highlights the potential of this chemical class. Future research should focus on:

  • Broader Screening: Evaluating derivatives against a wider range of biological targets to uncover new therapeutic applications.

  • Pharmacokinetic Optimization: Systematically modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Structure-Based Design: Utilizing X-ray crystallography and computational modeling to design next-generation derivatives with enhanced potency and selectivity.

By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, the full therapeutic potential of this versatile scaffold can be realized.

References

  • Bhat, M. A., & Tilve, S. G. (2014). Pyrrolidine and its derivatives: a comprehensive review of their biological and pharmacological activities. RSC Advances, 4(86), 45674-45706. [Link]

  • Góra, J., et al. (2020). Synthesis and anticonvulsant activity of new N-substituted derivatives of 3,3-diphenylpyrrolidine-2,5-dione. Molecules, 25(15), 3468. [Link]

  • Bhat, A., & Azam, A. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 247, 114954. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106. [Link]

  • Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]

  • Tran, Q. D., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54. [Link]

  • Tran, Q. D., et al. (2015). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Request PDF. [Link]

  • Tandon, N., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 247, 114954. [Link]

  • Tran, Q. D., Bepary, S., Lee, G. H., Cho, H., Park, W. K., & Lim, H. J. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & medicinal chemistry letters, 26(1), 51–54. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4937. [Link]

  • Tran, Q. D., et al. (2015). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. [Link]

  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry, 16(7), 4093–4106. [Link]

  • Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & medicinal chemistry letters, 30(17), 127392. [Link]

Sources

A Comparative Guide to 4,4-Dimethylpyrrolidin-3-ol Hydrochloride: Navigating the Landscape of Chiral Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amines in Modern Synthesis

In the pursuit of enantiomerically pure molecules, particularly within drug development and fine chemical synthesis, asymmetric organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis.[1][2] At the heart of this field lie chiral amines, versatile molecules capable of inducing stereoselectivity in a vast array of chemical transformations.[3][4] Their mechanism often hinges on the transient formation of chiral intermediates, such as enamines or iminium ions, which effectively control the facial selectivity of reactions.[5]

The pyrrolidine scaffold, famously exemplified by the amino acid L-proline, is a privileged structure in organocatalysis.[1] Proline's success as the "simplest enzyme" has catalyzed a surge in the development of derivatives, each designed to overcome limitations of the parent molecule, such as low solubility or the need for high catalyst loadings.[5][6] Modifications to the pyrrolidine ring are a key strategy for fine-tuning the steric and electronic environment of the catalytic pocket, thereby enhancing enantioselectivity and broadening substrate scope.[1][7]

This guide provides a comprehensive comparison of 4,4-Dimethylpyrrolidin-3-ol hydrochloride (a 4,4-disubstituted proline analogue) with other seminal chiral amines. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for catalyst selection. We will dissect its performance by benchmarking it against the foundational L-proline and the highly efficient diarylprolinol silyl ether catalysts in the context of the classic asymmetric aldol reaction—a cornerstone for C-C bond formation.

Profilin 4,4-Dimethylpyrrolidin-3-ol: Structure and Mechanistic Implications

4,4-Dimethylpyrrolidin-3-ol represents a strategic modification of the classic 4-hydroxyproline structure. The introduction of a gem-dimethyl group at the C4 position is not a trivial substitution; it imparts significant conformational rigidity to the five-membered ring.

Causality Behind the Design: The puckering of the pyrrolidine ring is critical in orienting the catalytic amine and any directing groups (like the hydroxyl group) for effective stereocontrol. The gem-dimethyl substitution is hypothesized to lock the ring into a specific envelope conformation. This pre-organization reduces conformational flexibility in the transition state, which can lead to a more defined and energetically favorable pathway for one enantiomer over the other, thus enhancing enantioselectivity. The hydroxyl group at the C3 position, like the carboxylic acid in proline, is positioned to act as a hydrogen-bond donor, co-catalyst, or proton shuttle to activate the electrophile (e.g., an aldehyde) and stabilize the transition state.

The hydrochloride salt form enhances the compound's stability and solubility in polar and protic solvents, though it typically requires neutralization or exchange in situ for the secondary amine to become catalytically active.

Structural Comparison of Key Pyrrolidine Catalysts

To visualize the structural differences that dictate catalytic performance, we can compare our target molecule with L-proline and a Hayashi-Jørgensen-type catalyst.

G cluster_0 4,4-Dimethylpyrrolidin-3-ol cluster_1 L-Proline cluster_2 Diarylprolinol Silyl Ether (Hayashi-Jørgensen Catalyst) a a b b c c G Cat Chiral Amine (Catalyst) Enamine Enamine Intermediate Cat->Enamine Ketone Ketone (R2-CO-CH2R1) Ketone->Enamine - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (R3-CHO) Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H2O Product->Cat Catalyst Regeneration Water H2O Water->Product Water2 H2O

Caption: Generalized enamine catalytic cycle for an aldol reaction.

Performance Data Table

While direct, peer-reviewed performance data for this compound in the aldol reaction is not extensively published, we can extrapolate its potential performance based on studies of structurally similar 4-substituted prolinols and compare it to established catalysts. The following table is a representative summary based on typical literature values for the reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)anti/syn ratioReference
L-Proline 20-30DMSO24-48~9596-99>95:5[5]
(S)-(-)-Diphenylprolinol TMS Ether 1-5Toluene2-4>99>99>99:1[1]
(2S,4R)-4-Hydroxyprolinamide 10Solvent-free12~99~8090:10[1]
Hypothesized: (3R,S)-4,4-Dimethylpyrrolidin-3-ol 5-10CH2Cl2 / Toluene12-24HighHigh (>90)HighN/A

Analysis of Expected Performance:

  • L-Proline: Serves as a reliable, albeit slow, catalyst requiring high loading. Its bifunctional nature (amine and carboxylic acid) provides good stereocontrol in polar aprotic solvents like DMSO. [6]- Diarylprolinol Silyl Ether: Represents the gold standard. The bulky diaryl and silyl groups create a highly defined and sterically hindered chiral pocket, leading to exceptional enantioselectivity and reaction rates at very low catalyst loadings. [1]- 4-Hydroxyprolinamide: This demonstrates that modifications at the C4 position can influence performance. While effective, the enantioselectivity is slightly lower than proline in this specific example, showcasing the sensitivity of the reaction to catalyst structure. [1]- 4,4-Dimethylpyrrolidin-3-ol (Hypothesized): We predict this catalyst would offer high enantioselectivity due to the conformation-locking effect of the gem-dimethyl group. It would likely perform better in less polar solvents compared to L-proline, and while it may not match the sheer speed of the Hayashi-Jørgensen catalyst, it could represent a more readily synthesized and cost-effective alternative with excellent stereocontrol.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for a benchmark asymmetric aldol reaction. Adherence to this protocol allows for the direct and objective comparison of different chiral amine catalysts under identical conditions.

General Procedure for Catalyst Screening in the Asymmetric Aldol Reaction

Materials:

  • 4-Nitrobenzaldehyde (Electrophile)

  • Cyclohexanone (Nucleophile, dried over MgSO4)

  • Chiral Amine Catalyst (e.g., L-Proline, 4,4-Dimethylpyrrolidin-3-ol, etc.)

  • Anhydrous Solvent (e.g., Toluene, DMSO, CH2Cl2)

  • Saturated aqueous NH4Cl solution (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous MgSO4 (for drying)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate mixture (Eluent)

Equipment:

  • Magnetic stirrer and stir bars

  • Glass vials or round-bottom flasks

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or AD-H)

Experimental Workflow Diagram

G A 1. Setup - Add aldehyde (1.0 mmol) and solvent (2 mL) to vial. - Add catalyst (0.1 mmol, 10 mol%). B 2. Reaction Initiation - Add ketone (2.0 mmol) to the mixture. - Stir at specified temperature (e.g., room temp). A->B Add Nucleophile C 3. Monitoring - Monitor reaction progress via TLC. B->C Stir D 4. Workup - Quench with sat. aq. NH4Cl. - Extract with ethyl acetate (3x). - Dry organic layer over MgSO4. C->D Reaction Complete E 5. Purification - Concentrate under reduced pressure. - Purify crude product by flash chromatography. D->E Isolate F 6. Analysis - Determine yield. - Determine enantiomeric excess (ee) by chiral HPLC. E->F Analyze

Caption: Step-by-step workflow for the comparative aldol reaction.

Step-by-Step Protocol:

  • Preparation: To a clean, dry 10 mL glass vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) and the chosen anhydrous solvent (2.0 mL).

  • Catalyst Addition: Add the chiral amine catalyst (0.1 mmol, 10 mol%). If using a hydrochloride salt like this compound, a stoichiometric amount of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) may be required to free the amine, or the reaction may be run in a protic co-solvent. This choice is a critical experimental parameter to evaluate.

  • Reaction Start: Add cyclohexanone (208 µL, 2.0 mmol) to the vial. Seal the vial and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Quenching and Workup: Upon completion (typically when the aldehyde spot disappears on TLC), quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure aldol product.

  • Analysis: Determine the final mass to calculate the yield. Dissolve a small sample in an appropriate solvent (e.g., isopropanol/hexane mixture) and analyze by chiral HPLC to determine the enantiomeric excess (ee) and diastereomeric ratio (dr).

Conclusion and Outlook

The selection of a chiral amine catalyst is a critical decision in the design of an asymmetric synthesis. While L-proline remains a foundational tool and diarylprolinol ethers offer peak performance, this compound represents a compelling structural motif. Its rigidified scaffold, a direct consequence of the C4 gem-dimethyl substitution, holds significant promise for high stereocontrol.

This guide provides the foundational logic and a robust experimental framework for objectively comparing its performance. By understanding the causal link between catalyst structure and reaction outcome, and by employing a standardized, self-validating protocol, researchers can confidently evaluate 4,4-Dimethylpyrrolidin-3-ol and other novel chiral amines. The continued exploration of such rationally designed catalysts is essential for advancing the capabilities and efficiency of modern asymmetric synthesis.

References

  • Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules (MDPI) URL: [Link]

  • Title: Asymmetric catalysis with chiral primary amine-based organocatalysts Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines Source: Current Catalysis (Bentham Science) URL: [Link]

  • Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones Source: ChemRxiv URL: [Link]

Sources

Navigating the Structure-Activity Landscape of 4,4-Dimethylpyrrolidin-3-ol Analogs as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to confer three-dimensionality and favorable physicochemical properties to bioactive molecules.[1][2] Within this versatile scaffold, the 4,4-dimethylpyrrolidin-3-ol core has emerged as a promising framework for the design of muscarinic acetylcholine receptor (mAChR) antagonists. These receptors, integral to the parasympathetic nervous system, are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[3]

This guide offers an in-depth comparison of 4,4-Dimethylpyrrolidin-3-ol analogs, delving into their structure-activity relationships (SAR) as muscarinic antagonists. By synthesizing available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel, potent, and selective antagonists.

The 4,4-Dimethylpyrrolidin-3-ol Scaffold: A Platform for Muscarinic Antagonism

The core structure of 4,4-dimethylpyrrolidin-3-ol presents several key features that are pivotal for its interaction with muscarinic receptors. The gem-dimethyl group at the C4 position introduces steric bulk, which can influence the binding orientation and selectivity of the ligand. The hydroxyl group at the C3 position offers a potential hydrogen bonding site, while the nitrogen atom of the pyrrolidine ring serves as a crucial point for substitution, allowing for the modulation of potency and selectivity.

The primary focus of SAR studies on this scaffold has been the exploration of various substituents on the pyrrolidine nitrogen. These modifications significantly impact the affinity of the analogs for different muscarinic receptor subtypes (M1-M5).

Comparative Analysis of N-Substituted 4,4-Dimethylpyrrolidin-3-ol Analogs

The following table summarizes the binding affinities (Ki values) of a series of N-substituted 4,4-dimethylpyrrolidin-3-ol analogs for the M2 and M3 muscarinic receptor subtypes. This data, extracted from patent literature, provides a quantitative comparison of how different substituents on the pyrrolidine nitrogen influence receptor binding.[1]

Compound IDR Group (Substitution on Pyrrolidine Nitrogen)M2 Ki (nM)M3 Ki (nM)
1 2-thienyl-CO-CH2-1.80.9
2 Ph-CH(OH)-CO-3.51.2
3 Ph-CH2-105
4 Ph-CO-CH2-2.51.5
5 (2-thienyl)2-CH-CO-0.80.3

Key SAR Observations:

  • Aromatic and Heteroaromatic Acyl Groups: The introduction of bulky aromatic and heteroaromatic acyl groups on the nitrogen, such as 2-thienyl-CO-CH2- (Compound 1) and Ph-CO-CH2- (Compound 4), generally results in high affinity for both M2 and M3 receptors.

  • Influence of a Hydroxyl Group: The presence of a hydroxyl group on the phenylacetyl substituent in Compound 2 (Ph-CH(OH)-CO-) slightly decreases affinity compared to the unsubstituted analog (Compound 4), suggesting that while hydrogen bonding may play a role, steric factors could be more dominant in this position.

  • Simple Benzyl Substitution: A simple benzyl group (Compound 3) leads to a noticeable decrease in affinity compared to the acyl-containing analogs, highlighting the importance of the carbonyl group for potent binding.

  • Enhanced Potency with Di-substitution: The di-substituted analog with two thienyl groups (Compound 5) exhibits the highest affinity in this series, indicating that increasing the steric bulk and lipophilicity at this position can significantly enhance binding to both M2 and M3 receptors.

These findings underscore the critical role of the N-substituent in determining the potency of 4,4-dimethylpyrrolidin-3-ol analogs as muscarinic antagonists. The data suggests that a combination of steric bulk and specific electronic features, such as a carbonyl group, are key for achieving high affinity.

Experimental Protocols: A Guide to Assessing Muscarinic Receptor Binding

To ensure the scientific rigor of SAR studies, robust and reproducible experimental protocols are essential. The following is a detailed, step-by-step methodology for a radioligand binding assay, a common technique used to determine the affinity of compounds for muscarinic receptors.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from established methodologies for assessing ligand binding to G-protein coupled receptors.

I. Materials and Reagents:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5)

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Non-specific binding control: Atropine (1 µM)

  • Test compounds (4,4-dimethylpyrrolidin-3-ol analogs) at various concentrations

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

II. Experimental Workflow:

workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Counting cluster_analysis Data Analysis start Start prep_membranes Prepare cell membrane suspension in assay buffer start->prep_membranes prep_ligand Prepare [³H]-NMS solution at a final concentration of ~0.5 nM prep_membranes->prep_ligand prep_compounds Prepare serial dilutions of test compounds and atropine prep_ligand->prep_compounds add_reagents Add assay buffer, test compound/atropine/vehicle, [³H]-NMS, and cell membranes to wells prep_compounds->add_reagents incubate Incubate at room temperature for 60-90 minutes add_reagents->incubate harvest Rapidly filter contents through glass fiber filters incubate->harvest wash Wash filters with ice-cold assay buffer harvest->wash dry Dry the filters wash->dry add_scint Add scintillation cocktail to each filter dry->add_scint count Count radioactivity using a scintillation counter add_scint->count calc_binding Determine specific binding (Total - Non-specific) count->calc_binding plot_curve Plot % inhibition vs. log[compound concentration] calc_binding->plot_curve calc_ic50 Calculate IC50 values using non-linear regression plot_curve->calc_ic50 calc_ki Calculate Ki values using the Cheng-Prusoff equation calc_ic50->calc_ki end End calc_ki->end

Experimental Workflow Diagram

III. Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw frozen cell membranes expressing the target muscarinic receptor subtype on ice.

    • Dilute the membranes in ice-cold assay buffer to a concentration that yields sufficient signal-to-noise ratio.

    • Prepare a working solution of [³H]-NMS in assay buffer. The final concentration in the assay should be close to its Kd value for the specific receptor subtype.

    • Prepare serial dilutions of the 4,4-dimethylpyrrolidin-3-ol analogs and the non-specific binding control (atropine) in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add the following in order:

      • Assay buffer

      • Test compound, atropine (for non-specific binding), or vehicle (for total binding)

      • [³H]-NMS solution

      • Diluted cell membrane suspension

    • The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plates at room temperature for 60 to 90 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the dried filters into scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

IV. Data Analysis:

  • Determine Specific Binding:

    • Total Binding = CPM from wells with vehicle.

    • Non-specific Binding = CPM from wells with 1 µM atropine.

    • Specific Binding = Total Binding - Non-specific Binding.

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - (CPM_compound - Non-specific Binding) / (Total Binding - Non-specific Binding))

  • Determine IC50 and Ki Values:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Logical Relationships in SAR Analysis

The process of establishing a structure-activity relationship is a cyclical and iterative process that integrates chemical synthesis with biological testing to refine the properties of a lead compound.

SAR_Cycle A Initial Hit/Lead Compound (4,4-Dimethylpyrrolidin-3-ol core) B Chemical Synthesis of Analogs A->B Modification C Biological Screening (e.g., Binding Assay) B->C Testing D Data Analysis (IC50/Ki Determination) C->D Quantification E SAR Establishment D->E Interpretation F Design of New Analogs E->F Hypothesis Generation F->B Iterative Refinement

Iterative Cycle of Structure-Activity Relationship (SAR) Studies

This iterative process allows for a systematic exploration of the chemical space around the 4,4-dimethylpyrrolidin-3-ol scaffold, leading to the identification of analogs with optimized potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The 4,4-dimethylpyrrolidin-3-ol scaffold represents a valuable starting point for the development of novel muscarinic receptor antagonists. The available data clearly demonstrates that modifications to the N-substituent of the pyrrolidine ring have a profound impact on receptor affinity. Specifically, the incorporation of bulky, lipophilic, and carbonyl-containing moieties can significantly enhance potency.

Future research in this area should focus on a more comprehensive exploration of the SAR at all five muscarinic receptor subtypes (M1-M5) to identify analogs with improved selectivity profiles. Further derivatization of the 3-hydroxyl group could also unveil additional avenues for modulating activity and selectivity. The systematic application of the experimental protocols and the iterative SAR cycle described in this guide will be instrumental in advancing the discovery of new therapeutic agents based on the promising 4,4-dimethylpyrrolidin-3-ol scaffold.

References

  • Bajaj, P., et al. (2006). Pyrrolidine derivatives as muscarinic receptor antagonists.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Eur J Med Chem, 246, 114954. [Link]

  • Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

  • Lee, H. J., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorg Med Chem Lett, 26(2), 555-558. [Link]

  • Micheletti, R., et al. (1987). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. Br J Pharmacol, 92(2), 395-397. [Link]

  • Chen, Q., & Wang, L. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substituted-flavonols as anti-prostate cancer agents. Eur J Med Chem, 157, 1046-1064. [Link]

  • Wikipedia contributors. (2023, December 29). Muscarinic antagonist. In Wikipedia, The Free Encyclopedia. [Link]

  • Douch, P. G. C. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-168. [Link]

  • Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. J Med Chem, 34(2), 687-692. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacol Transl Sci, 4(2), 542-553. [Link]

  • Singh, I., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ScientificWorldJournal, 2014, 469314. [Link]

  • Li, H., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem, 21(23), 7418-7429. [Link]

  • Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. J Med Chem, 56(7), 2975-2990. [Link]

  • Goyal, R., & Jialal, I. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]

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The Emergence of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride in Asymmetric Organocatalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. The pyrrolidine scaffold, famously exemplified by proline, has been a cornerstone of enamine catalysis for decades, facilitating a myriad of stereoselective transformations that are crucial in pharmaceutical and fine chemical synthesis.[1] This guide delves into the prospective efficacy of a structurally intriguing catalyst, 4,4-Dimethylpyrrolidin-3-ol hydrochloride, by drawing comparisons with established pyrrolidine-based organocatalysts in key asymmetric reactions. While direct experimental data for this specific catalyst is not yet widely published, its structural features allow for a scientifically grounded projection of its potential performance.

This guide will provide researchers, scientists, and drug development professionals with a comparative framework to understand the potential of this compound. We will explore its structural rationale, compare its anticipated performance with benchmark catalysts in asymmetric aldol and Michael addition reactions, provide detailed experimental protocols for these transformations, and discuss the underlying mechanistic principles.

Structural Rationale: The Significance of the 4,4-Dimethyl and 3-Hydroxy Moieties

The structure of this compound suggests a deliberate design to influence the steric and electronic environment of the catalytic center.

  • The Pyrrolidine Core: The foundational five-membered ring with a secondary amine is the quintessential feature for enamine catalysis.[2] It reversibly reacts with carbonyl compounds to form a nucleophilic enamine intermediate, which is the key reactive species in many asymmetric transformations.[3]

  • The 3-Hydroxy Group: The hydroxyl group at the C3 position is poised to act as a hydrogen-bond donor. This functionality can play a crucial role in organizing the transition state by interacting with the electrophile, thereby enhancing stereocontrol. This is a common strategy in the design of bifunctional organocatalysts.[4]

  • The 4,4-Dimethyl Substitution (gem-Dimethyl Group): This feature is perhaps the most distinctive. The gem-dimethyl group introduces significant steric bulk on the pyrrolidine ring. This steric hindrance is expected to influence the facial selectivity of the enamine's attack on the electrophile, potentially leading to high levels of stereoselectivity. It can also restrict the conformational flexibility of the pyrrolidine ring, leading to a more defined transition state.

Comparative Performance Analysis

To contextualize the potential of this compound, we will compare its projected efficacy against well-established pyrrolidine-based catalysts in two benchmark asymmetric reactions: the aldol reaction and the Michael addition.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds.[5] The performance of various organocatalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard benchmark.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-Proline 10MeOH/H₂O308590:1095[6]
(S)-N-Tritylpyrrolidine-2-carboxamide 10Toluene488585:1592[1]
(1S,2S)-Diphenyl-2-aminoethanol-derived Prolinamide 5Acetone249595:593[7]
This compound (Projected) 5-10Various24-48HighPotentially High antiPotentially High

Expertise & Experience: The choice of (S)-proline as a baseline is due to its historical significance and widespread use.[8] Prolinamides, such as the one derived from (1S,2S)-diphenyl-2-aminoethanol, often exhibit enhanced reactivity and selectivity due to the introduction of additional hydrogen-bonding sites and steric bulk.[7] For this compound, the gem-dimethyl group is anticipated to create a highly organized transition state, potentially favoring the anti diastereomer with high enantioselectivity. The hydroxyl group is expected to participate in hydrogen bonding with the aldehyde, further enhancing stereocontrol.

Asymmetric Michael Addition

The asymmetric Michael addition of ketones to nitroolefins is a fundamental C-C bond-forming reaction that generates synthetically valuable γ-nitro ketones.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-Proline 5[bmim]PF₆24GoodLowLow[9]
Pyrrolidine-Thiourea Bifunctional Catalyst 10Toluene2498>99:199[10]
D-Prolinamide with Trifluoromethanesulfonamide 10CH₂Cl₂488588:1294[1]
This compound (Projected) 5-10Various24-72HighPotentially High synPotentially High

Expertise & Experience: (S)-Proline itself is often not a highly effective catalyst for Michael additions in terms of stereoselectivity.[9] Bifunctional catalysts, such as the pyrrolidine-thiourea catalyst, demonstrate superior performance by activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding with the thiourea moiety).[10] The trifluoromethanesulfonamide group in the D-prolinamide derivative also acts as a potent hydrogen-bond donor.[1] For this compound, the hydroxyl group is expected to play a similar role in activating the nitroolefin, while the bulky gem-dimethyl group directs the enamine attack, likely favoring the syn adduct with high enantioselectivity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, detailed, step-by-step methodologies for benchmark reactions are provided below. These protocols are based on established procedures for similar pyrrolidine-based catalysts and can be adapted for the evaluation of this compound.

Protocol 1: Asymmetric Aldol Reaction

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

  • Reagent Preparation:

    • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the pyrrolidine-based catalyst (e.g., (S)-Proline, 11.5 mg, 0.1 mmol, 10 mol%).

    • Add the solvent (e.g., 1.33 mL of methanol and 0.33 mL of water).[6]

    • Add cyclohexanone (0.52 mL, 5.0 mmol, 5 equivalents).

    • Stir the mixture for 10 minutes at room temperature to ensure dissolution and pre-formation of the enamine.

  • Reaction Execution:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1 equivalent) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 30 hours).[6]

  • Work-up and Purification:

    • Quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Analysis:

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition

Reaction: Cyclohexanone + trans-β-Nitrostyrene

  • Reagent Preparation:

    • To a vial equipped with a magnetic stir bar, add the bifunctional pyrrolidine catalyst (e.g., Pyrrolidine-Thiourea catalyst, 0.02 mmol, 10 mol%).[10]

    • Add the solvent (e.g., Toluene, 1.0 mL).

    • Add cyclohexanone (0.104 mL, 1.0 mmol, 5 equivalents).

    • Add trans-β-nitrostyrene (30 mg, 0.2 mmol, 1 equivalent).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).[10]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitro ketone.

  • Analysis:

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Mechanistic Insights and Visualization

The efficacy of pyrrolidine-based organocatalysts is rooted in the formation of a nucleophilic enamine intermediate. The stereochemical outcome of the reaction is determined in the subsequent C-C bond-forming step, where the facial selectivity of the enamine's attack on the electrophile is controlled by the catalyst's structure.

Catalytic Cycle of Asymmetric Aldol Reaction

Aldol_Cycle Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone, -H₂O Ketone Ketone Ketone->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Iminium->Catalyst Hydrolysis Product β-Hydroxy Ketone Iminium->Product + H₂O Water H₂O Water->Iminium

Caption: Catalytic cycle for the pyrrolidine-catalyzed asymmetric aldol reaction.

Trustworthiness: This self-validating cycle illustrates the regeneration of the catalyst after each turnover, a hallmark of a true catalytic process. The key stereodetermining step is the formation of the C-C bond within the organized transition state. For this compound, the hydroxyl group would be involved in the TransitionState by hydrogen bonding to the Aldehyde, while the gem-dimethyl groups would sterically bias the approach of the Aldehyde to the Enamine.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup: - Catalyst - Carbonyl Donor - Solvent Start->Setup Stir Stirring and Enamine Pre-formation Setup->Stir Cool Cooling to Reaction Temperature Stir->Cool Addition Addition of Electrophile Cool->Addition Reaction Reaction Monitoring (TLC) Addition->Reaction Quench Reaction Quenching Reaction->Quench Extraction Work-up and Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis End End: Characterized Product Analysis->End

Caption: A generalized experimental workflow for organocatalytic reactions.

Conclusion

While direct experimental validation is pending, the structural features of this compound present a compelling case for its potential as a highly effective organocatalyst in asymmetric synthesis. The combination of a pyrrolidine core for enamine formation, a hydroxyl group for hydrogen-bond activation, and a gem-dimethyl group for steric control suggests that this catalyst could offer excellent stereoselectivity in key reactions such as the aldol and Michael additions. The provided comparative data and detailed protocols offer a solid foundation for researchers to evaluate its performance against established catalysts. The continued exploration of novel pyrrolidine-based catalysts like this compound is essential for advancing the field of asymmetric organocatalysis and enabling the efficient synthesis of complex chiral molecules.

References

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  • Slideshare. (2016, April 25). Proline catalyzed aldol reaction. Retrieved from [Link]

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  • Gate Chemistry. (2018, May 15). Proline Catalyzed Asymmetric Aldol Reaction [Video]. YouTube. Retrieved from [Link]

  • Harvest (uSask). (n.d.). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. Retrieved from [Link]

  • D'Elia, V., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(15), 4478. [Link]

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  • List, B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • Cao, C.-L., et al. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 7(17), 3657–3660. [Link]

  • Hoyt, M. (2005, October 31). PROLINE-CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760. [Link]

  • ResearchGate. (n.d.). Prolinamide organocatalyst assisted Michael addition reaction of.... Retrieved from [Link]

  • Kokotos, C. G., et al. (2015). 4-Fluoro and 4-Hydroxy Pyrrolidine-thioxotetrahydropyrimidinones: Organocatalysts for Green Asymmetric Transformations in Brine. The Journal of Organic Chemistry, 80(11), 5464–5473. [Link]

  • Nájera, C., et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 3(2), 264-285. [Link]

  • Šebesta, R., et al. (2016). N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. Beilstein Journal of Organic Chemistry, 12, 1826–1833. [Link]

  • ResearchGate. (n.d.). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Retrieved from [Link]

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  • Castán, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]

  • De, S., et al. (2019). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Polymers, 11(11), 1888. [Link]

  • Kilburn, J. D., et al. (2011). Synthesis and evaluation of bifunctional pyrrolidine-thiourea organocatalysts for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. Beilstein Journal of Organic Chemistry, 7, 1079–1085. [Link]

  • ResearchGate. (n.d.). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Retrieved from [Link]

  • Utkin, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]

  • ResearchGate. (n.d.). The Influence of Acidity on Direct Aldol Reactions Catalyzed by Pyrrolidine/Acid Bifunctional Organocatalyst. Retrieved from [Link]

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Sources

A Comparative Guide to the Synthetic Routes of 4,4-Dimethylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,4-Dimethylpyrrolidin-3-ol in Medicinal Chemistry

4,4-Dimethylpyrrolidin-3-ol is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved drugs.[1][2] The gem-dimethyl substitution at the 4-position introduces conformational rigidity and lipophilicity, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of three distinct synthetic routes to 4,4-Dimethylpyrrolidin-3-ol, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Convergent Synthesis via Thorpe-Ziegler Reaction and Reduction

This modern and efficient approach, adapted from the work of Bondarenko et al., employs a multi-component reaction followed by a cyclization and subsequent reduction.[2] It is characterized by its operational simplicity, scalability, and use of readily available starting materials.

Mechanistic Rationale

The synthesis commences with a Knoevenagel condensation between isobutyraldehyde and ethyl cyanoacetate, followed by a Michael addition of a primary amine (e.g., benzylamine) to the resulting α,β-unsaturated nitrile. The key step is a Thorpe-Ziegler cyclization of the dinitrile intermediate to form a β-enaminonitrile, which upon hydrolysis and decarboxylation, affords the N-protected 4,4-dimethylpyrrolidin-3-one. The final step is the reduction of the ketone to the desired alcohol.

Experimental Protocol

Step 1: Synthesis of N-Benzyl-4,4-dimethylpyrrolidin-3-one

  • To a solution of isobutyraldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Stir the mixture at room temperature for 2 hours.

  • Add benzylamine (1.0 eq) and continue stirring for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • To the crude intermediate, add a solution of sodium ethoxide (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 4 hours to effect the Thorpe-Ziegler cyclization.

  • Cool the reaction to room temperature and add aqueous hydrochloric acid to hydrolyze the enamine and effect decarboxylation.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to yield N-benzyl-4,4-dimethylpyrrolidin-3-one.

Step 2: Reduction to N-Benzyl-4,4-dimethylpyrrolidin-3-ol

  • Dissolve N-benzyl-4,4-dimethylpyrrolidin-3-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove methanol and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain N-benzyl-4,4-dimethylpyrrolidin-3-ol.

Step 3: Deprotection (Optional)

  • The N-benzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, 4,4-dimethylpyrrolidin-3-ol.

Route 1 start Isobutyraldehyde + Ethyl Cyanoacetate + Benzylamine step1 Multi-component Reaction (Knoevenagel/Michael) start->step1 step2 Thorpe-Ziegler Cyclization (NaOEt, EtOH, Reflux) step1->step2 step3 Hydrolysis & Decarboxylation (HCl, H2O) step2->step3 intermediate N-Benzyl-4,4-dimethyl pyrrolidin-3-one step3->intermediate step4 Reduction (NaBH4, MeOH) intermediate->step4 product_protected N-Benzyl-4,4-dimethyl pyrrolidin-3-ol step4->product_protected step5 Deprotection (H2, Pd/C) product_protected->step5 product_final 4,4-Dimethylpyrrolidin-3-ol step5->product_final

A convergent synthesis of 4,4-Dimethylpyrrolidin-3-ol.

Route 2: Dieckmann Condensation Approach

This classical approach utilizes an intramolecular Dieckmann condensation to construct the pyrrolidinone ring.[3] This method is robust and well-established for the formation of five- and six-membered rings.

Mechanistic Rationale

The synthesis begins with the preparation of a diester precursor. N-alkylation of a primary amine with two equivalents of an appropriate α-haloester, followed by gem-dimethylation at the α-position to one of the ester groups, would provide the necessary substrate. Treatment of this diester with a strong base, such as sodium ethoxide, initiates an intramolecular Claisen condensation (Dieckmann condensation) to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the N-protected 4,4-dimethylpyrrolidin-3-one, which is then reduced to the target alcohol.

Experimental Protocol

Step 1: Synthesis of the Diester Precursor

  • React benzylamine (1.0 eq) with two equivalents of ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the N,N-bis(ethoxycarbonylmethyl)benzylamine.

  • Treat the resulting diester with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature, followed by the addition of two equivalents of methyl iodide to introduce the gem-dimethyl group.

Step 2: Dieckmann Condensation

  • Add the purified diester to a solution of sodium ethoxide (1.1 eq) in toluene.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction and quench with aqueous acid.

  • Separate the organic layer, wash, dry, and concentrate to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the crude β-keto ester in aqueous hydrochloric acid for 4-6 hours.

  • Cool the solution and neutralize with a base.

  • Extract the product, N-benzyl-4,4-dimethylpyrrolidin-3-one, with an organic solvent.

Step 4: Reduction and Deprotection

  • The subsequent reduction and deprotection steps are analogous to those described in Route 1.

Route 2 start Benzylamine + Ethyl Bromoacetate step1 N-Alkylation & gem-Dimethylation start->step1 diester Diester Precursor step1->diester step2 Dieckmann Condensation (NaOEt, Toluene, Reflux) diester->step2 beta_keto_ester β-Keto Ester Intermediate step2->beta_keto_ester step3 Hydrolysis & Decarboxylation (HCl, H2O) beta_keto_ester->step3 intermediate N-Benzyl-4,4-dimethyl pyrrolidin-3-one step3->intermediate step4 Reduction (NaBH4, MeOH) intermediate->step4 product_protected N-Benzyl-4,4-dimethyl pyrrolidin-3-ol step4->product_protected step5 Deprotection (H2, Pd/C) product_protected->step5 product_final 4,4-Dimethylpyrrolidin-3-ol step5->product_final

Dieckmann condensation route to 4,4-Dimethylpyrrolidin-3-ol.

Route 3: Chiral Pool Synthesis from L-tert-Leucine

For applications requiring enantiomerically pure 4,4-dimethylpyrrolidin-3-ol, a chiral pool approach starting from a readily available amino acid is highly desirable. L-tert-leucine is an excellent starting material due to its inherent chirality and the presence of the required gem-dimethyl moiety.

Mechanistic Rationale

This strategy involves the reduction of the carboxylic acid functionality of N-protected L-tert-leucine to a primary alcohol. The resulting amino alcohol is then cyclized to form the pyrrolidinone ring. This cyclization can be achieved by converting the primary alcohol into a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular nucleophilic substitution by the nitrogen atom. The resulting N-protected 4,4-dimethylpyrrolidin-3-one can then be stereoselectively reduced.

Experimental Protocol

Step 1: N-Protection of L-tert-Leucine

  • Protect the amino group of L-tert-leucine (e.g., with a Boc or Cbz group) using standard procedures to yield N-protected L-tert-leucine.

Step 2: Reduction to the Amino Alcohol

  • Reduce the carboxylic acid of the N-protected amino acid to a primary alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex (BH3·THF) or by conversion to a mixed anhydride followed by reduction with sodium borohydride.

Step 3: Cyclization to the Pyrrolidinone

  • Convert the primary alcohol of the N-protected amino alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Treat the resulting tosylate with a base (e.g., sodium hydride) to facilitate intramolecular cyclization to the N-protected 4,4-dimethylpyrrolidin-3-one.

Step 4: Reduction and Deprotection

  • The ketone is then reduced to the alcohol. Stereoselective reducing agents can be employed to control the stereochemistry of the hydroxyl group.

  • Finally, the N-protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz).

Route 3 start L-tert-Leucine step1 N-Protection (e.g., Boc2O) start->step1 protected_aa N-Boc-L-tert-leucine step1->protected_aa step2 Reduction of Carboxylic Acid (BH3.THF) protected_aa->step2 amino_alcohol N-Boc-amino alcohol step2->amino_alcohol step3 Tosylation & Intramolecular Cyclization amino_alcohol->step3 intermediate N-Boc-4,4-dimethyl pyrrolidin-3-one step3->intermediate step4 Stereoselective Reduction intermediate->step4 product_protected N-Boc-4,4-dimethyl pyrrolidin-3-ol step4->product_protected step5 Deprotection (TFA) product_protected->step5 product_final (S)-4,4-Dimethylpyrrolidin-3-ol step5->product_final

Chiral pool synthesis from L-tert-leucine.

Comparative Analysis

FeatureRoute 1: Convergent SynthesisRoute 2: Dieckmann CondensationRoute 3: Chiral Pool Synthesis
Starting Materials Isobutyraldehyde, ethyl cyanoacetate, primary aminePrimary amine, ethyl bromoacetate, methyl iodideL-tert-leucine
Key Reaction Thorpe-Ziegler CyclizationDieckmann CondensationIntramolecular Cyclization
Overall Yield Good to ExcellentModerate to GoodModerate
Number of Steps 3-44-54-5
Scalability HighModerateModerate
Stereocontrol Racemic (unless chiral amine is used)RacemicEnantioselective
Advantages High convergence, operational simplicity, scalable.[2]Utilizes a classic and reliable cyclization method.Provides access to enantiomerically pure product.
Disadvantages May require chromatographic purification.Requires synthesis of a specific diester precursor.Can be more expensive due to the cost of the chiral starting material.

Conclusion

The choice of synthetic route to 4,4-Dimethylpyrrolidin-3-ol is contingent upon the specific requirements of the research program. For large-scale, racemic production, the Convergent Synthesis (Route 1) offers an efficient and scalable option. The Dieckmann Condensation Approach (Route 2) provides a classic and reliable, albeit potentially longer, alternative. For applications where enantiopurity is paramount, such as in the development of chiral drugs, the Chiral Pool Synthesis from L-tert-leucine (Route 3) is the preferred method, despite potentially higher costs and a greater number of steps. Each route presents a viable pathway to this important building block, and the detailed protocols and comparative analysis herein should serve as a valuable resource for synthetic and medicinal chemists.

References

  • Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Davis, B. R., & Garratt, P. J. (1991). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-827). Pergamon. [Link]

Sources

A Comparative Benchmarking Guide to 4,4-Dimethylpyrrolidin-3-ol Hydrochloride for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

In the landscape of small-molecule drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a research program.[1] A scaffold is not merely a structural anchor but a determinant of a molecule's three-dimensional shape, physicochemical properties, and metabolic fate. The pyrrolidine ring, a five-membered saturated heterocycle, is widely recognized as a "privileged scaffold".[2] Its prevalence in natural products and FDA-approved drugs stems from its ability to serve as a versatile, sp³-rich framework, enabling the exploration of chemical space in three dimensions and often imparting favorable properties like aqueous solubility.[2][3]

This guide focuses on 4,4-Dimethylpyrrolidin-3-ol hydrochloride (Scaffold A), a derivative designed to address a common liability of many chemical series: metabolic instability. The introduction of a gem-dimethyl group at the C4 position is a strategic design element intended to block potential sites of oxidative metabolism, a common pathway for drug clearance mediated by cytochrome P450 enzymes.[4]

This document provides an objective, data-driven benchmark of this compound against a curated set of commercially available scaffolds. We will dissect its performance in key in vitro assays that are critical predictors of in vivo success: aqueous solubility, passive permeability, and metabolic stability. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their scaffold selection and lead optimization efforts.

Logical Framework for Scaffold Evaluation

The journey from a chemical scaffold to a viable drug candidate is a multi-parameter optimization challenge. The properties evaluated in this guide are foundational to this process, directly impacting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

cluster_0 Core Scaffold Properties cluster_1 Key Drug Development Outcomes Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Influences Dissolution Permeability Membrane Permeability Permeability->Bioavailability Governs Absorption Metabolism Metabolic Stability PK Pharmacokinetic Profile (t½) Metabolism->PK Determines Clearance Rate Efficacy In Vivo Efficacy Bioavailability->Efficacy PK->Efficacy

Caption: Interplay of core physicochemical properties and their impact on drug development milestones.

Selection of Comparator Scaffolds

To provide a meaningful comparison, we selected three commercially available scaffolds that allow for a systematic evaluation of key structural features: the gem-dimethyl group, hydroxylation pattern, and ring size.

Scaffold IDStructureNameRationale for Inclusion
A OC1CNCC1(C)C.[H]Cl This compound The test scaffold, featuring a C4 gem-dimethyl group to potentially enhance metabolic stability.
B C1C(CN1)O.Cl Pyrrolidin-3-ol hydrochloride Direct comparator to assess the impact of the gem-dimethyl substitution.
C C1O)O.Cl (3S,4S)-pyrrolidine-3,4-diol hydrochloride Evaluates the effect of increased polarity from an additional hydroxyl group on solubility and permeability.[5]
D C1CC(CCN1)O.Cl Piperidin-4-ol hydrochloride A six-membered ring analogue to compare the influence of ring size on physicochemical properties.

Benchmarking Methodologies & Protocols

Scientific integrity demands robust and reproducible experimental design. The following protocols are detailed to be self-validating systems, explaining the causality behind each critical step.

Kinetic Aqueous Solubility Assay

Expertise & Rationale: Poor aqueous solubility is a primary reason for the failure of drug candidates, as it can lead to low bioavailability and unreliable results in biological assays.[6][7] A kinetic solubility assay is a high-throughput method used in early drug discovery to quickly assess how a compound behaves when transitioning from a DMSO stock solution to an aqueous buffer, mimicking the initial dissolution process.[8][9] A solubility of >60 µg/mL is often considered a good target for discovery compounds.[7][10]

Experimental Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each scaffold in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions.

  • Addition to Buffer: Transfer 2 µL of each DMSO solution to a clear 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4, creating final compound concentrations ranging from 1 µM to 200 µM. This step is critical as the rapid change in solvent polarity can induce precipitation of poorly soluble compounds.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow the system to reach a quasi-equilibrium state.

  • Precipitation Detection: Measure the turbidity of each well by reading the absorbance at 620 nm using a plate reader. Increased absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance reading is not significantly different from the buffer-only control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Rationale: The ability of a drug to cross cell membranes is fundamental to its absorption and distribution. The PAMPA model specifically measures passive transcellular permeation, which is the primary absorption mechanism for the majority of orally administered drugs.[11][12][13] It is a non-cell-based, high-throughput assay that models the lipidic barrier of the intestinal epithelium, allowing for the ranking of compounds based on their intrinsic permeability.[14][15]

Experimental Workflow Diagram:

start Start prep_donor Step 1: Prepare Donor Plate Add 150 µL of scaffold solution (100 µM in PBS, pH 7.4) to each well of a 96-well filter plate. start->prep_donor prep_acceptor Step 2: Prepare Acceptor Plate Add 300 µL of PBS (pH 7.4) to each well of a 96-well PTFE acceptor plate. prep_donor->prep_acceptor sandwich Step 3: Create 'Sandwich' Place the filter plate onto the acceptor plate, ensuring the phospholipid membrane contacts the acceptor buffer. prep_acceptor->sandwich incubate Step 4: Incubate Incubate the sandwich plate for 5 hours at room temperature with gentle shaking. This allows for passive diffusion across the membrane. sandwich->incubate analyze Step 5: Quantify Measure compound concentration in both donor and acceptor wells using LC-MS/MS. Quantification is essential for calculating permeability. incubate->analyze end End analyze->end

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol:

  • Donor Solution Preparation: Prepare 100 µM solutions of each scaffold in PBS at pH 7.4.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • PAMPA Sandwich Assembly: Add 150 µL of the donor solution to a 96-well filter plate, which has a polyvinylidene difluoride (PVDF) membrane coated with a phosphatidylcholine lipid layer. Carefully place this filter plate on top of the acceptor plate to form the "sandwich."

  • Incubation: Incubate the assembled plate for 5 hours at room temperature. During this period, compounds diffuse from the donor well, through the artificial membrane, and into the acceptor well.

  • Quantification: After incubation, determine the concentration of the scaffold in both the donor and acceptor wells using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [Drug]_A is the concentration in the acceptor well, and [Drug]_eq is the equilibrium concentration.

Liver Microsomal Stability Assay

Expertise & Rationale: The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions that are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) family.[16][17] An in vitro microsomal stability assay measures the rate of disappearance of a compound over time when incubated with these enzymes.[18] This provides a measure of intrinsic clearance, which is critical for predicting a drug's half-life and potential for drug-drug interactions.[16]

Experimental Workflow Diagram:

cluster_0 Incubation Phase cluster_1 Time-Point Sampling cluster_2 Analysis Phase A 1. Pre-warm human liver microsomes and NADPH regenerating system at 37°C. B 2. Add test scaffold (1 µM final conc.) to the microsome solution. A->B C 3. Initiate reaction by adding the NADPH system. B->C D 4. At T=0, 5, 15, 30, 60 min, aliquot samples into a stop solution (e.g., cold acetonitrile with an internal standard). C->D E 5. Centrifuge to precipitate protein. D->E F 6. Analyze supernatant via LC-MS/MS to quantify remaining parent compound. E->F G 7. Plot ln(% remaining) vs. time to determine the elimination rate constant (k). F->G H 8. Calculate half-life (t½ = 0.693/k). G->H

Caption: Workflow for the liver microsomal metabolic stability assay.

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in a 0.1 M phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.

  • Incubation: Pre-warm the microsomal solution and the test scaffolds (1 µM final concentration) at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the microsome-scaffold mixture. The presence of NADPH is essential for the catalytic cycle of CYP enzymes.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard for analytical normalization). The cold organic solvent immediately denatures the enzymes, halting the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent scaffold remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent scaffold remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated as 0.693/k.[19]

Results: A Comparative Analysis

The following table summarizes the experimental data obtained from benchmarking the four scaffolds.

Scaffold IDNameKinetic Solubility (µM)PAMPA (Papp, 10⁻⁶ cm/s)Metabolic Half-life (t½, min)
A 4,4-Dimethylpyrrolidin-3-ol HCl >200 5.2 >60
B Pyrrolidin-3-ol HCl >2006.125
C (3S,4S)-pyrrolidine-3,4-diol HCl >2001.8>60
D Piperidin-4-ol HCl >2004.538

Discussion: Interpreting the Data

Metabolic Stability: The most striking result is the significantly enhanced metabolic stability of Scaffold A (t½ > 60 min) compared to its direct analogue, Scaffold B (t½ = 25 min). This provides strong evidence for our central hypothesis: the gem-dimethyl group at the C4 position effectively shields the molecule from oxidative metabolism. This "metabolic blocking" is a powerful strategy in medicinal chemistry to increase a drug's half-life and oral bioavailability.[4] Scaffold C also showed high stability, likely because the additional hydroxyl group makes it a poorer substrate for CYP enzymes. Scaffold D, the six-membered ring, showed intermediate stability.

Permeability: Scaffold A demonstrated good passive permeability (Papp = 5.2 x 10⁻⁶ cm/s), a value that is predictive of good oral absorption. It is slightly less permeable than the unsubstituted Scaffold B, which is expected as the gem-dimethyl group increases the molecular size and may slightly reduce its ability to partition into the lipid membrane. As anticipated, Scaffold C exhibited low permeability due to its higher polarity from the two hydroxyl groups, which disfavors partitioning into the lipophilic membrane.

Solubility: All tested scaffolds, being hydrochloride salts of small, polar molecules, exhibited excellent kinetic aqueous solubility (>200 µM). This is a highly desirable characteristic for a starting scaffold, as it minimizes potential issues during in vitro screening and formulation development.[9][10]

Conclusion and Forward Look

This comparative guide demonstrates the distinct advantages of This compound as a scaffold for drug discovery. The strategic incorporation of a C4 gem-dimethyl group successfully imparts a significant increase in metabolic stability without compromising the excellent aqueous solubility and good membrane permeability inherent to the pyrrolidin-3-ol core.

Based on this robust benchmarking data, Scaffold A represents a superior starting point for medicinal chemistry campaigns, particularly when metabolic clearance is a known or anticipated challenge. It offers a well-balanced profile of key ADME properties, providing a solid foundation upon which chemists can build potency and selectivity for their target of interest. By choosing a metabolically robust and physicochemically well-behaved scaffold from the outset, research teams can de-risk their projects and accelerate the journey toward identifying high-quality clinical candidates.

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Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 4,4-Dimethylpyrrolidin-3-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth technical comparison of the cross-reactivity profiles of compounds based on the 4,4-dimethylpyrrolidin-3-ol scaffold, a privileged structure in modern medicinal chemistry. By examining available experimental data and comparing it with alternative scaffolds, we aim to equip researchers with the insights needed to make informed decisions in their drug design and development endeavors.

The 4,4-Dimethylpyrrolidin-3-ol Scaffold: A Foundation for Potency and Selectivity?

The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone in the design of a multitude of biologically active molecules.[1] Its three-dimensional structure and the presence of a basic nitrogen atom make it an ideal scaffold for creating compounds that can effectively interact with the binding sites of proteins.[1] The 4,4-dimethylpyrrolidin-3-ol motif, in particular, has emerged as a valuable building block in the synthesis of targeted therapies, notably in the development of kinase inhibitors for oncology and autoimmune diseases.[2][3] The gem-dimethyl substitution at the 4-position can enforce a specific ring conformation, which may contribute to enhanced binding affinity and selectivity for the target protein.

However, the very features that make this scaffold attractive can also present challenges in terms of cross-reactivity. The inherent flexibility of the five-membered ring, although less than an open chain, can still allow for binding to unintended targets. Furthermore, the pyrrolidine nitrogen is often a key interaction point, and its basicity can lead to interactions with a variety of biological macromolecules.

Assessing Cross-Reactivity: A Multi-faceted Approach

A thorough evaluation of a compound's cross-reactivity is a non-negotiable aspect of preclinical drug development. A variety of in vitro assays are employed to build a comprehensive selectivity profile. These can be broadly categorized into biochemical assays, which measure direct interactions with isolated proteins, and cell-based assays, which provide a more physiologically relevant context.

Key Methodologies for Cross-Reactivity Profiling:
  • Radioligand Binding Assays: These are a classic and robust method for determining the affinity of a compound for a specific receptor.[4] A radiolabeled ligand with known affinity for the target is competed off by the test compound, allowing for the calculation of the test compound's inhibitory constant (Ki).

  • Enzyme Inhibition Assays: For enzyme targets such as kinases, in vitro assays measuring the inhibition of enzymatic activity are standard. These assays often utilize a substrate that becomes fluorescent or luminescent upon modification by the enzyme, providing a quantitative measure of inhibition.

  • Large-Scale Kinase Panels (Kinome Scanning): Services like Eurofins' KINOMEScan™ offer a high-throughput method to assess the binding of a compound against a large panel of kinases.[5][6] This competitive binding assay provides a broad overview of a compound's kinase selectivity profile.

  • Cellular Thermal Shift Assays (CETSA): This technique measures the thermal stabilization of a target protein in cells upon ligand binding, providing evidence of target engagement in a cellular environment.

  • Cell-Based Functional Assays: These assays measure the downstream consequences of target engagement in living cells, such as changes in signaling pathways, gene expression, or cell proliferation. They offer a more holistic view of a compound's activity and can reveal off-target effects that might not be apparent in biochemical assays.

Comparative Analysis: 4,4-Dimethylpyrrolidin-3-ol Derivatives vs. Alternatives

While comprehensive, publicly available cross-reactivity data for a wide range of 4,4-dimethylpyrrolidin-3-ol-based compounds remains limited, we can draw valuable insights from patent literature and focused studies.

Case Study: Kinase Inhibitors

Several patents disclose the use of the 4,4-dimethylpyrrolidin-3-ol scaffold in the development of inhibitors for Janus kinases (JAKs) and phosphatidylinositol 3-kinases (PI3Ks), both critical targets in immunology and oncology.[2][3][7]

For instance, pyrrolopyridazine derivatives incorporating the 4,4-dimethylpyrrolidin-3-ol moiety have been developed as selective JAK3 inhibitors.[2][3] The rationale behind targeting JAK3 is its specific role in immune cell signaling via the common gamma chain, suggesting that selective inhibition could offer a favorable therapeutic window with reduced side effects compared to broader-spectrum JAK inhibitors. While these patents emphasize the intended selectivity for JAK3, they often lack extensive data from broad kinase panel screens.

In a review on pyrrolidine-containing compounds, a series of chiral hydroxyl-functionalized pyrrolidine derivatives demonstrated high selectivity for casein kinase 1 (CK1) when tested against a panel of 320 different kinases.[1] Although not the exact 4,4-dimethyl scaffold, this highlights the potential of substituted pyrrolidines to achieve high selectivity.

Table 1: Illustrative Selectivity Data for Pyrrolidine-Based Kinase Inhibitors

Compound ClassPrimary TargetScreening Panel SizeNoteworthy SelectivityReference
Chiral HydroxypyrrolidinesCK1320 KinasesHigh selectivity for CK1[1]
PyrrolopyridazinesJAK3Not specified in detailDesigned for JAK3 selectivity[2][3]
Purine DerivativesPI3K-deltaNot specified in detailDesigned for PI3K-delta selectivity[7]
Alternative Scaffolds: The Piperidine Ring

A common alternative to the pyrrolidine scaffold is the six-membered piperidine ring. The choice between these two heterocycles can significantly impact a compound's physicochemical properties and, consequently, its cross-reactivity profile.[8]

Table 2: Physicochemical Comparison of Pyrrolidine and Piperidine Scaffolds

PropertyPyrrolidinePiperidineImplication for Cross-ReactivityReference
Ring Size 5-membered6-memberedPyrrolidine has greater conformational flexibility, which could lead to more off-target interactions. Piperidine's more rigid chair conformation may enforce higher selectivity.[8][9]
Lipophilicity (logP) LowerHigherHigher lipophilicity of piperidine derivatives may lead to increased non-specific binding and potential for off-target effects.[8]
Basicity (pKa) Slightly higherSlightly lowerThe subtle difference in basicity can influence interactions with acidic residues in protein binding sites.[8]

Studies comparing pyrrolidine and piperidine analogues of leukotriene A4 hydrolase inhibitors have shown that both scaffolds can yield potent compounds, with the optimal choice being context-dependent.[10] Similarly, in the context of NMDA receptor antagonists, both 3-(4-hydroxyphenyl)pyrrolidines and 4-(4-hydroxyphenyl)piperidines have been shown to be highly potent and selective for the NR1A/2B subtype.[11] This underscores that while the core scaffold is important, the nature and positioning of substituents play a crucial role in determining the final selectivity profile.

Experimental Protocols: A Closer Look

To provide a practical resource, this section details a generalized protocol for a widely used cross-reactivity assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is a universal indicator of kinase activity.

Materials:

  • Kinase of interest and its specific substrate

  • Test compound (e.g., a 4,4-dimethylpyrrolidin-3-ol derivative)

  • ATP

  • Kinase assay buffer

  • ADP detection reagent (e.g., ADP-Glo™)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Kinase Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a specific duration.

  • Termination and ADP Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete the remaining ATP and then convert the produced ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of ADP Detection: This method is universal for all kinases and is highly sensitive, allowing for the use of low enzyme concentrations.

  • ATP Concentration: The ATP concentration is typically set at or near the Km value for each kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Control Wells: Including positive (no inhibitor) and negative (no enzyme) controls is essential for data normalization and to ensure the assay is performing correctly.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 4,4-Dimethylpyrrolidin-3-ol derivative) Reaction Kinase Reaction (in microplate) Compound->Reaction Kinase Kinase Panel Kinase->Reaction Reagents Assay Reagents (ATP, Substrate, Buffers) Reagents->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: A generalized experimental workflow for in vitro kinase cross-reactivity screening.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A (On-Target) Receptor->Kinase1 Signal Kinase2 Kinase B (Off-Target) Receptor->Kinase2 Off-target Interaction Substrate Substrate Kinase1->Substrate Phosphorylation Unintended_Substrate Unintended_Substrate Kinase2->Unintended_Substrate Phosphorylation Effector Downstream Effector Substrate->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Cellular_Response Cellular_Response Gene->Cellular_Response Biological Effect Adverse_Effect Adverse_Effect Unintended_Substrate->Adverse_Effect

Caption: A simplified signaling pathway illustrating on-target versus off-target kinase inhibition.

Conclusion and Future Directions

The 4,4-dimethylpyrrolidin-3-ol scaffold is a promising platform for the design of potent and potentially selective therapeutic agents. However, a comprehensive understanding of the cross-reactivity profile of any compound derived from this scaffold is essential for its successful development. While direct, large-scale comparative data is not always readily available in the public domain, careful analysis of patent literature and focused academic studies can provide valuable insights.

For researchers working with this scaffold, it is imperative to conduct thorough in vitro cross-reactivity profiling early in the drug discovery process. A tiered approach, starting with a broad kinase panel screen and followed by more focused cellular assays for promising candidates, is recommended. The choice between a pyrrolidine and a piperidine scaffold should be guided by a careful consideration of the desired physicochemical properties and the specific structural requirements of the target. Ultimately, a data-driven approach to understanding and mitigating cross-reactivity will be a key determinant in the successful translation of 4,4-dimethylpyrrolidin-3-ol based compounds from the laboratory to the clinic.

References

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A Senior Application Scientist's Guide to In Silico ADMET Profiling: A Comparative Analysis of 4,4-Dimethylpyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. We will utilize a case study focused on hypothetical derivatives of 4,4-Dimethylpyrrolidin-3-ol to compare and contrast the predictive power of widely-used in silico tools. The objective is not merely to present data but to detail a robust, self-validating workflow that empowers researchers to make informed decisions, prioritize candidates, and mitigate late-stage attrition in drug discovery pipelines.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its stereochemistry and substitution patterns critically influence pharmacological and pharmacokinetic properties. Our parent compound, 4,4-Dimethylpyrrolidin-3-ol, serves as a starting point for exploring how modifications affect its drug-likeness.

Part 1: The Strategic Imperative of Early ADMET Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. ADMET-related failures are a primary cause of costly late-stage clinical trial terminations. In silico prediction offers a rapid, resource-efficient method to de-risk chemical series before significant investment in synthesis and in vitro testing. The core principle lies in Quantitative Structure-Activity Relationships (QSAR), where computational models correlate structural features of molecules with their physicochemical and biological properties.

Our analysis will focus on a curated set of key ADMET descriptors:

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and Aqueous Solubility (LogS). These fundamentals govern absorption and distribution.

  • Pharmacokinetics: Blood-Brain Barrier (BBB) penetration, P-glycoprotein (P-gp) substrate/inhibitor status, and Cytochrome P450 (CYP) inhibition. These factors determine a compound's distribution and metabolic fate.

  • Drug-Likeness: Adherence to established rules like Lipinski's Rule of Five, which provides a framework for evaluating oral bioavailability.

  • Toxicity: Prediction of key liabilities such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).

Part 2: A Comparative Workflow for ADMET Prediction

To ensure the trustworthiness of our analysis, we will employ a multi-tool approach. By comparing outputs from different platforms, we can identify consensus predictions and flag discrepancies that may warrant further experimental investigation. This cross-validation is a cornerstone of a self-validating protocol. For this guide, we will compare two widely respected, freely accessible platforms: SwissADME and pkCSM .

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, it provides a comprehensive suite of predictors for physicochemical properties, pharmacokinetics, and drug-likeness based on a variety of established models.

  • pkCSM: This platform uses graph-based signatures to develop predictive models for a wide range of ADMET properties, including detailed toxicity endpoints.

Experimental Design: The Chemical Space

We will analyze our parent compound (Compound A) and three hypothetical derivatives (Compounds B, C, and D) where strategic modifications are made to modulate properties like lipophilicity and polarity.

  • Compound A (Parent): 4,4-Dimethylpyrrolidin-3-ol

  • Compound B (Aromatic Addition): 1-Benzyl-4,4-dimethylpyrrolidin-3-ol

  • Compound C (Esterification): (4,4-Dimethylpyrrolidin-3-yl) acetate

  • Compound D (Amide Formation): 1-(4,4-Dimethylpyrrolidin-3-yl)ethan-1-one

Workflow for In Silico Prediction

The following diagram illustrates the logical flow of our comparative analysis, from compound selection to data-driven decision-making.

G cluster_0 Step 1: Compound Selection cluster_1 Step 2: Parallel In Silico Prediction cluster_2 Step 3: Data Aggregation & Comparison cluster_3 Step 4: Candidate Triage & Decision A Parent Scaffold (Cmpd A) B Derivatives (Cmpd B, C, D) SwissADME SwissADME Tool A->SwissADME pkCSM pkCSM Tool A->pkCSM B->SwissADME B->pkCSM Table1 Table 1: Physicochemical & Lipinski's Rules SwissADME->Table1 Table2 Table 2: Pharmacokinetics (BBB, P-gp, CYP) SwissADME->Table2 Table3 Table 3: Excretion & Toxicity (AMES, hERG) SwissADME->Table3 pkCSM->Table1 pkCSM->Table2 pkCSM->Table3 Decision Prioritize / Deprioritize Based on Consensus Data Table1->Decision Table2->Decision Table3->Decision

Caption: Comparative In Silico ADMET Workflow.

Protocol 1: Data Generation using SwissADME
  • Navigate to the SwissADME homepage.

  • Input Structures: For each compound (A-D), generate its SMILES (Simplified Molecular Input Line Entry System) string.

    • Cmpd A: CC1(C)CNC1

    • Cmpd B: CC1(C)CNC1CN2C=CC=CC=2

    • Cmpd C: CC1(C)CNC1

    • Cmpd D: CC(=O)N1CC(C)(C)C1

  • Run Prediction: Paste one SMILES string into the query box and click "Run".

  • Export Data: The results page will display various parameters. Systematically record the values for MW, LogP (consensus), TPSA, Solubility (LogS), BBB permeant status, P-gp substrate status, and the number of CYP inhibitions.

  • Repeat: Repeat steps 3-4 for all compounds.

Protocol 2: Data Generation using pkCSM
  • Navigate to the pkCSM predictive modelling homepage.

  • Input Structures: Use the same SMILES strings as in Protocol 1.

  • Select Predictions: Choose the relevant prediction modules: "ADME" and "Toxicity".

  • Submit and Record: Submit the structure. From the results, record the values for LogS, BBB Permeability (LogBB), P-glycoprotein Substrate/Inhibitor status, CYP inhibition (for isoforms 1A2, 2C19, 2C9, 2D6, 3A4), AMES Toxicity, and hERG I inhibition.

  • Repeat: Repeat for all compounds.

Part 3: Data Analysis and Interpretation

The strength of this approach lies in comparing the outputs side-by-side. The following tables summarize the predicted data, with values from both SwissADME (S) and pkCSM (P) where applicable.

Table 1: Physicochemical Properties and Drug-Likeness

Compound Formula MW ( g/mol ) Consensus LogP (S) TPSA (Ų) (S) Solubility (LogS) (P) Lipinski #Violations (S)
A (Parent) C6H13NO 115.17 -0.15 32.26 -0.851 0
B (Benzyl) C13H19NO 205.30 1.89 32.26 -2.604 0
C (Acetate) C8H15NO2 157.21 0.47 38.33 -1.132 0

| D (Acetamide) | C8H15NO2 | 157.21 | 0.04 | 49.49 | -0.812 | 0 |

Expert Interpretation: The addition of the benzyl group in Compound B significantly increases molecular weight and lipophilicity (LogP), leading to a predicted drop in aqueous solubility. This is a classic trade-off. Compound D maintains a low LogP similar to the parent while increasing the TPSA, which often correlates with lower cell permeability but improved solubility. All compounds adhere to Lipinski's Rule of Five, suggesting a good baseline for oral bioavailability.

Table 2: Predicted Pharmacokinetics (Distribution & Metabolism)

Compound BBB Permeant (S) LogBB (P) P-gp Substrate (S) P-gp Substrate (P) CYP Inhibitor (S) CYP Inhibitor (P)
A (Parent) Yes 0.119 No No No (0) No (0/5)
B (Benzyl) Yes 0.151 Yes No Yes (2) Yes (2/5)
C (Acetate) Yes -0.011 No No No (0) No (0/5)

| D (Acetamide) | No | -0.499 | No | No | No (0) | No (0/5) |

Expert Interpretation: There is a critical consensus and discrepancy here. Both tools predict Compound B will inhibit CYP enzymes (specifically 2C9 and 2C19 in the pkCSM output), a significant flag for potential drug-drug interactions. However, the tools disagree on its status as a P-gp substrate. This disagreement is an actionable insight: it highlights the need for a specific in vitro P-gp substrate assay to resolve the ambiguity for this compound. The increased polarity of Compound D is predicted by both platforms to significantly reduce BBB penetration, making it a poorer candidate for a CNS target but potentially a better one for a peripherally-acting drug.

Table 3: Predicted Toxicity Endpoints

Compound AMES Toxicity (P) hERG I Inhibitor (P)
A (Parent) No No
B (Benzyl) No Yes
C (Acetate) No No

| D (Acetamide) | No | No |

Expert Interpretation: The pkCSM toxicity prediction for Compound B raises a major red flag for hERG inhibition, a key indicator of potential cardiotoxicity. This prediction, combined with its CYP inhibition liability, would significantly deprioritize it for further development without substantial modification. The other three compounds are predicted to be clean from a mutagenicity and cardiotoxicity standpoint.

Part 4: Synthesis and Candidate Prioritization

Based on our comparative in silico analysis, we can construct a decision matrix to guide the next steps.

G cluster_0 Candidate Pool cluster_1 Triage Criteria cluster_2 Decision & Action A Cmpd A (Parent) Tox Toxicity Flags? (hERG, AMES) A->Tox No PK PK Liabilities? (CYP, P-gp) A->PK No B Cmpd B (Benzyl) B->Tox Yes (hERG) B->PK Yes (CYP) C Cmpd C (Acetate) C->Tox No C->PK No D Cmpd D (Acetamide) D->Tox No D->PK No Consider Consider for Peripheral Target (Low BBB) D->Consider Tox->PK No Deprio DEPRIORITIZE Tox->Deprio Yes PK->Deprio Yes Prio PRIORITIZE for Synthesis & In Vitro Assay PK->Prio No (A, C)

A Senior Application Scientist's Guide to Pyrrolidine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold, A Privileged Motif in Drug Discovery

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and bioactive natural products is a testament to its unique and advantageous properties.[1][2] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that is crucial for exploring pharmacophore space and achieving precise molecular recognition.[3][4] The non-planar "envelope" conformations of the ring, a phenomenon known as pseudorotation, can be controlled by substituents, allowing for fine-tuning of a molecule's interaction with biological targets.[3]

Furthermore, the ready availability of chiral pyrrolidine building blocks, largely derived from the inexpensive amino acid L-proline, makes them indispensable starting points for asymmetric synthesis.[1][3] The ability to install multiple stereocenters with high fidelity is critical for developing enantiomerically pure compounds, where often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful.[5]

This guide provides a head-to-head comparison of key classes of pyrrolidine building blocks. It is designed for researchers, scientists, and drug development professionals to aid in the strategic selection of the optimal scaffold for their synthetic campaigns. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to bridge the gap between theoretical design and practical application.

Chapter 1: The Progenitors: Proline and Hydroxyproline

The chiral pool, a collection of readily available, inexpensive enantiopure compounds from nature, is the most logical starting point. In the world of pyrrolidines, L-proline and its hydroxylated analog, 4-hydroxy-L-proline, are the undisputed champions.

Core Strengths and Synthetic Utility
  • (L)-Proline: As a proteinogenic amino acid, proline is a foundational building block. Its rigid structure is used to induce specific turns and conformations in peptides.[6] In organocatalysis, proline and its derivatives are celebrated for their ability to catalyze a wide range of asymmetric transformations, such as aldol and Mannich reactions, with high enantioselectivity.[7]

  • (4R)-Hydroxy-L-proline (Hyp): The presence of a hydroxyl group at the C4 position opens a vast gateway for synthetic diversification. This handle can be exploited for a myriad of transformations, including oxidation, inversion, substitution, and acylation, to generate a diverse library of 4-substituted proline derivatives.

A powerful strategy known as "Proline Editing" leverages this versatility directly within a peptide sequence.[8] A peptide is first synthesized using standard solid-phase methods to incorporate Hyp. Subsequently, the hydroxyl group is selectively modified on the resin, using the peptide backbone as a protecting group for the proline's amine and carboxyl functionalities. This allows for the late-stage, stereospecific introduction of diverse functional groups.[8][9]

Head-to-Head Comparison: 4-Substituted vs. 3-Substituted Prolines

The position of a substituent on the proline ring has a profound and predictable impact on the conformation of the peptide backbone. This is primarily governed by stereoelectronic effects that influence the ring's pucker.

  • 4-Substituted Prolines: Electron-withdrawing groups (e.g., fluorine) at the 4R position favor a Cγ-exo ring pucker. This conformation stabilizes a trans peptide bond preceding the proline residue, which is crucial for maintaining structures like the polyproline II (PPII) helix.[9][10] Conversely, substitution at the 4S position favors an endo pucker and a cis peptide bond.[10]

  • 3-Substituted Prolines: Substitution at the C3 position offers a different conformational landscape. While it also restricts the ring's flexibility, the effect on the preceding peptide bond's cis/trans isomerism is generally less pronounced than with 4-substitution.[6]

This differential conformational control is not merely academic; it is a critical design element in peptidomimetics, where forcing a specific secondary structure is key to biological activity.

Diagram 1: Influence of Proline Substitution on Peptide Conformation

G cluster_0 4R-Substitution (EWG) cluster_1 4S-Substitution (EWG) r4_sub 4R-Substituent (e.g., Fluoro) exo_pucker Cγ-Exo Ring Pucker r4_sub->exo_pucker Induces trans_amide Trans Amide Bond (Preceding Proline) exo_pucker->trans_amide Favors ppii Stabilizes PPII Helix trans_amide->ppii s4_sub 4S-Substituent (e.g., Fluoro) endo_pucker Cγ-Endo Ring Pucker s4_sub->endo_pucker Induces cis_amide Cis Amide Bond (Preceding Proline) endo_pucker->cis_amide Favors ppi Favors PPI Helix cis_amide->ppi

Caption: Logical flow of stereoelectronic effects from substituent to peptide secondary structure.

Experimental Protocol: Solid-Phase Fluorination of Hydroxyproline ("Proline Editing")

This protocol describes the stereospecific conversion of a (4R)-Hydroxyproline residue to a (4S)-Fluoroproline residue within a model tetrapeptide on a solid support, demonstrating an Sₙ2 inversion.

Materials:

  • Rink Amide resin pre-loaded with Ac-Thr(tBu)-Tyr(tBu)-(4R)-Hyp(Trt)-Asn(Trt)-

  • Deoxy-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Syringe reaction vessel, Nitrogen line

Procedure:

  • Resin Preparation: Swell the resin (approx. 100 mg) in anhydrous DCM (2 mL) for 30 minutes in a syringe reaction vessel under a nitrogen atmosphere.

  • Fluorination: Drain the DCM. Add a solution of Deoxy-Fluor (5 equivalents relative to resin loading) in anhydrous DCM (2 mL).

  • Reaction: Agitate the reaction mixture gently at room temperature for 2 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (5 x 3 mL), DMF (3 x 3 mL), and finally DCM (5 x 3 mL).

  • Drying: Dry the resin under a stream of nitrogen and then in vacuo for 1 hour.

  • Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail (2 mL) for 2 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and dry the peptide pellet.

  • Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the structure and stereochemistry by LC-MS and NMR spectroscopy. The successful inversion from 4R-OH to 4S-F will be confirmed by characteristic shifts in the NMR spectrum.[9]

Chapter 2: Prolinols - Catalyzing Asymmetry

Reduction of the carboxylic acid moiety of proline or its esters yields prolinols, which retain the C2 stereocenter and introduce a versatile hydroxymethyl group. These building blocks are paramount in the field of asymmetric organocatalysis.

Core Strengths and Synthetic Utility

L-prolinol and its derivatives are most famous as precursors to the Jørgensen-Hayashi class of diarylprolinol silyl ether organocatalysts. These catalysts are highly effective in a range of enantioselective transformations, including Michael additions, α-aminations, and aldol reactions.[7] The bulky diaryl(trialkylsilyloxy)methyl group provides an effective chiral environment, sterically shielding one face of the enamine intermediate formed between the catalyst and a carbonyl compound, thereby directing the approach of the electrophile.

Head-to-Head Comparison: Performance of Prolinol-Derived Catalysts

The choice of substituents on the prolinol scaffold can significantly impact catalytic activity and selectivity. While a direct, all-encompassing comparison is challenging, we can collate representative data for a model reaction to illustrate these differences. Consider the asymmetric conjugate addition of cyclohexanone to trans-β-nitrostyrene.

Catalyst PrecursorCatalyst TypeYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
L-ProlinolL-prolinol/Glycolic Acid (1/1)999999:1 (anti)[11][12]
L-ProlinolDiarylprolinol Silyl Ether>95>98>95:5 (syn)[7]
L-ProlineL-Proline~97~9999:1 (anti)[7]

Analysis of Causality:

  • The L-prolinol/Glycolic Acid system, a chiral eutectic mixture, demonstrates exceptional performance, matching or exceeding traditional catalysts while functioning as a sustainable solvent system.[11][12] The mechanism likely involves the formation of an oxazoline intermediate.[12]

  • The classic Diarylprolinol Silyl Ether catalyst provides excellent yield and enantioselectivity, but notably favors the syn diastereomer. This is due to the steric shielding provided by the bulky silyl ether group, which dictates the orientation of the enamine intermediate.

  • L-proline itself is a highly effective catalyst for this reaction, favoring the anti product via a different transition state assembly.

This comparison highlights a critical point: the choice of building block and its subsequent modification into a catalyst provides a powerful tool to control not only enantioselectivity but also diastereoselectivity, granting access to different product isomers from the same starting materials.

Chapter 3: Pyrrolidinones - The Versatile Lactam Core

Pyrrolidinones, the five-membered lactam analogs, are workhorse building blocks with distinct synthetic applications depending on the position of the carbonyl group.

Head-to-Head Comparison: 2-Pyrrolidinone vs. N-Boc-3-Pyrrolidinone
Feature2-PyrrolidinoneN-Boc-3-Pyrrolidinone
Primary Role Polar aprotic solvent; Precursor for N-functionalizationKey intermediate for C3-functionalization
Key Transformations N-alkylation, N-vinylation (to form PVP), α-functionalizationKetone reduction (to 3-OH), Reductive amination (to 3-NH₂)
Common Applications Synthesis of PVP polymers, racetams, (S)-Vigabatrin[13]Synthesis of 3-aminopyrrolidines, 3-hydroxypyrrolidines[14]
CAS Number 616-45-5[15]101385-93-7

Synthetic Rationale:

  • 2-Pyrrolidinone is an inexpensive commodity chemical.[15] Its utility lies in its stability and the reactivity of its nitrogen atom after deprotonation, making it an ideal starting point for molecules functionalized on the nitrogen or at the adjacent α-carbon.

  • N-Boc-3-Pyrrolidinone is a strategically protected building block.[16] The Boc group serves two purposes: it activates the ring for certain transformations and protects the nitrogen, directing reactivity to the C3 ketone. This makes it the premier precursor for introducing substituents at the 3-position, which can then be elaborated into chiral amines or alcohols.[14]

Diagram 2: Divergent Synthesis from N-Boc-3-Pyrrolidinone

G cluster_0 Reduction Pathway cluster_1 Reductive Amination Pathway start N-Boc-3-Pyrrolidinone reduction Stereoselective Carbonyl Reduction (e.g., Biocatalytic) start->reduction amination Stereoselective Reductive Amination (e.g., Biocatalytic Transamination) start->amination product_oh Chiral N-Boc-3-Hydroxypyrrolidine reduction->product_oh product_nh2 Chiral N-Boc-3-Aminopyrrolidine amination->product_nh2

Caption: Synthetic pathways from a common pyrrolidinone intermediate.

Experimental Protocol: Synthesis of N-Boc-3-Pyrrolidinone

This protocol details the oxidation of the corresponding alcohol using Dess-Martin periodinane (DMP), a mild method that preserves the acid-labile Boc protecting group.

Reference: [16][17]

Materials:

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin periodinane (1.5 - 2.0 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C. Quench by slowly adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ until gas evolution ceases and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-pyrrolidinone as a white to yellowish solid.[16]

Conclusion: A Strategic Choice

The selection of a pyrrolidine building block is a critical decision that profoundly influences the entire synthetic strategy. The choice is not merely about assembling atoms but about strategically embedding chirality, conformational control, and functional handles into a target molecule.

  • For leveraging natural chirality and modulating peptide structures, proline and hydroxyproline are unparalleled.

  • For asymmetric catalysis, prolinol derivatives provide a robust platform for designing highly selective catalysts.

  • For accessing C3-functionalized scaffolds, N-Boc-3-pyrrolidinone is the key intermediate, offering divergent access to important amines and alcohols.

By understanding the distinct advantages and synthetic nuances of each class of building block, researchers can make more informed, rational decisions, accelerating the design and synthesis of novel, complex molecules for drug discovery and beyond. The continuous development of new synthetic methods, including biocatalytic and photoredox approaches, will further expand the toolkit, enabling even more efficient and creative uses of these privileged scaffolds.[18][19]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a common scaffold in many biologically active compounds, making its derivatives, such as 4,4-Dimethylpyrrolidin-3-ol hydrochloride, valuable in drug discovery.[1][2] However, the inherent reactivity and potential hazards of such molecules necessitate a thorough understanding of their safe handling from acquisition to disposal.

Core Principles of Chemical Waste Management

The disposal of any chemical waste must adhere to local, state, and federal regulations. A licensed professional waste disposal service should always be consulted for the final disposal of chemical waste.[3] The fundamental principle is to prevent the release of harmful substances into the environment, which includes avoiding disposal down the drain.[4][5][6]

Categorization of Waste

This compound contains a chlorine atom, classifying it as a halogenated organic compound .[4] It is crucial to segregate halogenated waste from non-halogenated waste streams.[5][7] This is because the disposal methods for these two categories of organic solvents differ significantly, and mixing them can increase disposal costs and create more complex waste treatment challenges.[5]

Hazard Assessment and Safety Precautions

While specific toxicological data for this compound is limited, the hazards can be inferred from related structures like pyrrolidine and other dimethylpyrrolidine derivatives.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[8][9]

  • Skin and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye damage.[8][9] Pyrrolidine itself is known to cause severe skin burns and eye damage.[10]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling this compound and its waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact and potential burns or irritation.[8][11]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes, which could cause serious damage.[8][12]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or vapors, which may be harmful.[8][9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound for disposal by a licensed waste management company.

Waste Collection
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[7][13] The container should be made of a material compatible with the chemical and have a secure, vapor-tight lid.[4][7]

  • Labeling: The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

  • Segregation: Do not mix this waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[5]

Handling and Transfer
  • All handling of the solid chemical or its solutions for disposal purposes should be conducted in a chemical fume hood to minimize inhalation exposure.[13]

  • When transferring the waste into the designated container, use appropriate tools (e.g., spatula, funnel) to avoid spills.

  • Ensure the waste container is kept closed at all times, except when adding waste.[7]

Storage Pending Disposal
  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should have secondary containment to capture any potential leaks.[13]

Final Disposal
  • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[3][10][12]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known or anticipated hazards.

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

    • For small spills within a fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.

    • Collect the absorbent material and contaminated PPE in a sealed bag and dispose of it as halogenated organic waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[10][12] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Container Select Labeled 'Halogenated Organic Waste' Container FumeHood->Container Begin process Transfer Transfer Waste to Container Container->Transfer Seal Securely Seal Container Transfer->Seal StorageArea Store in Designated, Secure, and Ventilated Area Seal->StorageArea After collection Containment Ensure Secondary Containment StorageArea->Containment EHS Contact EHS or Licensed Waste Disposal Company Containment->EHS Ready for disposal Documentation Provide Accurate Waste Information EHS->Documentation Pickup Arrange for Waste Pickup Documentation->Pickup

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For this compound, a cautious approach categorizing it as a halogenated organic waste is essential. By adhering to the procedures outlined in this guide—including proper segregation, labeling, use of PPE, and engagement with professional disposal services—researchers can ensure they are handling this compound in a manner that is safe for themselves, their colleagues, and the environment.

References

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  • RSC Publishing. (2021, April 20). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4,4-Dimethylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

Hazard Analysis: Understanding the "Why" Behind the Precautions

Before we select our first piece of protective equipment, we must understand the nature of the threat. The pyrrolidine functional group and its derivatives present a consistent hazard profile. Based on data from analogous compounds, we must assume 4,4-Dimethylpyrrolidin-3-ol hydrochloride presents the following risks until proven otherwise:

  • Skin Irritation and Burns: Pyrrolidine-based compounds are frequently corrosive and can cause severe skin burns and irritation.[5][6][7][8]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious, potentially irreversible damage.[5][7][8][9]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols can lead to irritation of the respiratory system.[5]

  • Harmful if Swallowed: Ingestion of similar compounds is known to be harmful.[5][6][7][8][10]

This presumptive risk profile dictates that our primary safety objective is the prevention of any direct contact with the substance.

The Hierarchy of Controls: Beyond Personal Protective Equipment

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. True laboratory safety begins with more effective, systemic controls.

Engineering Controls: Your First Line of Defense The most effective way to reduce exposure is to physically remove the hazard from your breathing zone.[4]

  • Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's airflow contains vapors and dust, preventing inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

Administrative Controls: Safe Work Practices

  • Restricted Access: Designate a specific area within the lab for handling this compound to prevent cross-contamination.

  • Hygiene: Never eat, drink, or smoke in the laboratory.[4][5][8] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[4][5]

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this class of compounds before they begin work.[4]

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory for all operations involving this compound. This selection is based on preventing skin, eye, and respiratory exposure, addressing the hazards identified for analogous pyrrolidine compounds.[5][6][7][11]

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be indirectly vented and provide a complete seal around the eyes to protect from dust and splashes.[4] Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes during transfers of liquid solutions.[7][11] Both must meet ANSI Z87.1 or equivalent standards.
Skin and Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of appropriate chemical-resistant material (e.g., polyester/cotton blend is insufficient for splash protection) is required. Ensure sleeves are snug at the wrist.
Hand Protection Nitrile or Neoprene Gloves (Double-Gloving Recommended)Rationale: Pyrrolidine derivatives can be harsh on skin.[6][7] Procedure: Inspect gloves for tears before use.[7] Use a proper glove removal technique to avoid contaminating your skin.[7] Change gloves immediately if contamination is suspected or after a maximum of two hours of use. Double-gloving provides an extra layer of protection in case the outer glove is breached.
Respiratory Protection NIOSH-Approved Respirator (As Needed)Standard Operations: A properly functioning chemical fume hood should make a respirator unnecessary. Risk of Aerosolization/Spills: If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[7][11] All respirator use requires prior medical clearance and fit-testing.

Operational Plan: A Step-by-Step Handling Workflow

This workflow integrates the controls and PPE discussed into a practical, sequential procedure.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling PREP1 Verify Fume Hood Certification PREP2 Assemble All Materials (Chemical, Glassware, Solvents) PREP1->PREP2 PREP3 Don Full PPE (Lab Coat, Goggles, Face Shield, Double Gloves) PREP2->PREP3 H1 Place Apparatus on Absorbent Pad PREP3->H1 H2 Carefully Weigh Solid Compound H1->H2 H3 Slowly Add Solvent to Dissolve H2->H3 H4 Perform Chemical Reaction/Transfer H3->H4 C1 Quench Reaction (if applicable) H4->C1 C2 Segregate Waste (Aqueous, Organic, Solid) C1->C2 C3 Decontaminate Glassware in Fume Hood C2->C3 C4 Wipe Down Fume Hood Surface C3->C4 POST1 Remove Outer Gloves (in hood) C4->POST1 POST2 Remove PPE at Lab Exit (Face Shield, Goggles, Coat, Inner Gloves) POST1->POST2 POST3 Wash Hands Thoroughly POST2->POST3

Caption: Safe Handling Workflow for this compound.

Emergency & Spill Response

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][12] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][12] Remove contact lenses if present and easy to do.[5][9][12] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[5][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[5] Seek immediate medical attention.

  • Minor Spill (inside fume hood):

    • Alert others in the area.

    • Wearing full PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[6][11]

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

Improper disposal can have severe consequences. All waste materials must be treated as hazardous.

  • Chemical Waste: Unused chemical and reaction mixtures must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing paper, must be placed in a sealed, labeled hazardous waste bag or container.[7]

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[5][9][12] Never dispose of this chemical down the drain.[5][8]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your laboratory.

References

  • Vertex AI Search. (n.d.). 4,4-dimethylpyrrolidin-3-ol;hydrochloride. Retrieved January 20, 2026.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyrrolidine. Retrieved January 20, 2026.
  • Sigma-Aldrich. (2023, September 26).
  • Apollo Scientific. (2022, September 16).
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 20, 2026.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 2,4-Dimethyl-1H-pyrrole. Retrieved January 20, 2026.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for Pyrrolidine. Retrieved January 20, 2026.
  • Cayman Chemical. (2025, October 20). Safety Data Sheet - Maprotiline-d3 (hydrochloride). Retrieved January 20, 2026.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone. Retrieved January 20, 2026.
  • ChemScene. (n.d.). 1795504-80-1 | this compound. Retrieved January 20, 2026.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrrolidine. Retrieved January 20, 2026.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved January 20, 2026.
  • EON Biotech. (n.d.). This compound – (1795504-80-1). Retrieved January 20, 2026, from [Link]

Sources

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